molecular formula C5H3ClO2 B3418778 2-Furoyl chloride CAS No. 1300-32-9

2-Furoyl chloride

Cat. No.: B3418778
CAS No.: 1300-32-9
M. Wt: 130.53 g/mol
InChI Key: OFTKFKYVSBNYEC-UHFFFAOYSA-N
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Description

2-Furoyl Chloride (CAS 527-69-5) is a high-value, corrosive acyl chloride derivative of furan, serving as a versatile building block in organic synthesis and industrial research. Its primary value lies in its reactivity as an intermediate for introducing the furoyl group into target molecules, enabling the development of complex and biologically active compounds . The reagent is critically important in the pharmaceutical sector for the synthesis of several Active Pharmaceutical Ingredients (APIs). Key applications include its role in the production of corticosteroids like Mometasone furoate (an anti-inflammatory for skin conditions and asthma) and Fluticasone furoate . It is also a key intermediate for Ceftiofur , a veterinary antibiotic, and Diloxanide furoate , an anti-amoebic agent . The growing prevalence of conditions such as asthma and allergies is a significant driver for the demand of these medicines, underpinning the research relevance of this compound . In agrochemical research, this compound functions as a critical pesticide intermediate. Its use in synthesizing fungicides and herbicides is essential for developing new crop protection solutions, supporting a market projected to grow . This product is offered in high purity grades, including ≥98.0% and ≥99.0% (by GC), and is characterized as a clear, colorless to light yellow liquid . It has a boiling point of approximately 174 °C, a flash point of 85 °C, and a specific gravity of 1.33 . As a moisture-sensitive compound, it must be stored in a cool, dark place under inert conditions . Handling Note: this compound is a hazardous material. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals. Researchers must consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye protection . Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbonyl chloride
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InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
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InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID7060176
Record name 2-Furancarbonyl chloride
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Molecular Weight

130.53 g/mol
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CAS No.

527-69-5, 1300-32-9
Record name 2-Furancarbonyl chloride
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Record name 2-Furoyl chloride
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Record name Furoyl chloride
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Record name Furoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Furoyl Chloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl chloride is a heterocyclic acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its bifunctional nature, combining the reactivity of an acyl chloride with the aromatic character of the furan ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound consists of a furan ring substituted at the 2-position with a carbonyl chloride group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name Furan-2-carbonyl chloride[2]
Synonyms 2-Furancarbonyl chloride, α-Furoic chloride, Pyromucyl chloride[3]
CAS Number 527-69-5[2]
Chemical Formula C₅H₃ClO₂[2]
Molecular Weight 130.53 g/mol [2]
SMILES C1=COC(=C1)C(=O)Cl[2]
InChI Key OFTKFKYVSBNYEC-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to yellow or brown liquid with a pungent odor.[4][5] It is a corrosive substance and is sensitive to moisture.[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Clear yellow to brown liquid
Melting Point -2 °C[2]
Boiling Point 173-174 °C[5]
Density 1.324 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.531[5]
Flash Point 85 °C (185 °F)[4]
Solubility Soluble in ether and chloroform; decomposes in hot water and ethanol.[4]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.77 (dd, J=1.7, 0.9 Hz, 1H), 7.50 (dd, J=3.7, 0.9 Hz, 1H), 6.65 (dd, J=3.7, 1.7 Hz, 1H)[6]
¹³C NMR δ (ppm): 157.0 (C=O), 150.0 (C5), 147.0 (C2), 122.0 (C4), 113.0 (C3)
Infrared (IR) ν (cm⁻¹): ~1780-1740 (C=O, acyl chloride), ~3100 (aromatic C-H), ~1580, ~1470 (C=C, furan ring)

Reactivity and Stability

Reactivity: As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution.

  • Hydrolysis: It reacts with water to form 2-furoic acid and hydrochloric acid. This is why it is classified as moisture-sensitive.[5]

  • Alcoholysis: It reacts with alcohols to form the corresponding esters.

  • Aminolysis: It reacts with ammonia and primary/secondary amines to form amides.

Stability and Storage: this compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place away from heat and ignition sources.[5] Containers should be kept tightly closed to prevent contact with moisture.[5]

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[5]

Experimental Protocols

Synthesis of this compound from 2-Furoic Acid

This protocol is based on the classical method of reacting a carboxylic acid with thionyl chloride.[2]

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, as solvent)

  • Dry glassware

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂ gases)

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reaction: Place 2-furoic acid (1 equivalent) into the flask. In a fume hood, carefully add an excess of thionyl chloride (approximately 2-2.5 equivalents). A solvent such as anhydrous toluene can be used if desired.

  • Heating: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain reflux for 1-2 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Remove the excess thionyl chloride by distillation at atmospheric pressure.

    • The remaining crude this compound is then purified by vacuum distillation.[4] Collect the fraction boiling at approximately 66 °C under 1.33 kPa pressure.[4] The boiling point at atmospheric pressure is 173-174 °C.[5]

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Acquisition: Record the IR spectrum using an FTIR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or diethyl ether.

  • Acquisition: Inject the sample into a GC-MS system. The GC will separate the components of the sample, and the MS will provide a mass spectrum for the eluted this compound, showing its molecular ion peak and fragmentation pattern. A likely fragmentation is the loss of the chlorine atom or the entire acyl group.

Logical Relationships Diagram

The following diagram illustrates the synthesis of this compound and its primary reactions.

G Synthesis and Reactions of this compound FuroicAcid 2-Furoic Acid FuroylChloride This compound FuroicAcid->FuroylChloride + SOCl₂ - SO₂ - HCl ThionylChloride SOCl₂ Water H₂O (Hydrolysis) FuroylChloride->Water Alcohol R-OH (Alcoholysis) FuroylChloride->Alcohol Amine R₂NH (Aminolysis) FuroylChloride->Amine FuroicAcidProduct 2-Furoic Acid Water->FuroicAcidProduct Ester Furoate Ester Alcohol->Ester Amide Furoyl Amide Amine->Amide

References

An In-depth Technical Guide to the Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-furoyl chloride from 2-furoic acid, a critical transformation for the production of various pharmaceutical intermediates. This compound is a key building block in the synthesis of drugs such as mometasone furoate, fluticasone furoate, and ceftiofur.[1] This document details various synthetic methodologies, presents quantitative data in a structured format, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Synthetic Methodologies

The conversion of 2-furoic acid to this compound is a classic acid chloride formation reaction. The most prevalent methods involve the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chloride ion. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (COCl₂).

  • Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for the synthesis of this compound. The reaction is typically performed by refluxing 2-furoic acid in an excess of thionyl chloride.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. Catalysts such as zinc chloride may be employed to improve reaction efficiency.[2]

  • Oxalyl Chloride ((COCl)₂): While sometimes used for the synthesis of acid chlorides, attempts to use oxalyl chloride with certain furoic acid derivatives have led to degradation, although it was successful in other specific cases.[3]

  • Phosgene (COCl₂): Phosgene can also be used as a chlorinating agent. This method can result in high purity and yield of this compound.[4][5][6] The reaction is often carried out using this compound itself as a solvent and may be catalyzed by N,N-dimethylformamide (DMF).[4][5][6]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing this compound from 2-furoic acid, allowing for easy comparison of reaction conditions and outcomes.

Chlorinating AgentCo-reagent/CatalystSolventReaction Temperature (°C)Reaction TimeMolar Ratio (Acid:Reagent)Yield (%)Purity (%)Reference(s)
Thionyl ChlorideNoneExcess Thionyl Chloride100 (Reflux)1 hour1:2.579Not specified[2]
Thionyl ChlorideZinc Chloride, Triethylamine, PyridineThis compound5030 minutes (addition)1:2 (Acid:SOCl₂)93.299.91[2]
PhosgeneN,N-Dimethylformamide (DMF)This compound40-1002 hours1:1 to 1:1.591.299.94[4][5][6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using thionyl chloride, a commonly employed and well-documented procedure.

Synthesis of this compound using Thionyl Chloride

Materials:

  • 2-Furoic acid (C₅H₄O₃)

  • Thionyl chloride (SOCl₂)

  • Apparatus: 500 mL three-neck round-bottom flask, reflux condenser with a gas absorption trap (e.g., connected to a sodium hydroxide solution), thermometer, heating mantle, and distillation setup.

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser and a thermometer, place 25 g (0.22 mol) of 2-furoic acid.[2]

  • Addition of Reagent: Carefully add 65 g (0.55 mol) of thionyl chloride to the flask containing the 2-furoic acid.[2] The upper end of the reflux condenser should be connected to a gas absorption device to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Heat the mixture to reflux at 100°C for 1 hour using a heating mantle.[2] The reaction mixture will become a clear solution as the 2-furoic acid reacts.

  • Purification: After the reflux period, rearrange the apparatus for distillation.

  • Removal of Excess Reagent: First, distill off the excess thionyl chloride (boiling point: 76°C).

  • Product Distillation: Collect the fraction boiling at 173-174°C.[2] This fraction is the this compound product.

  • Yield Calculation: The expected yield of this compound is approximately 23 g (79%).[2]

Safety Precautions: This experiment should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Diagrams

Reaction Workflow: Synthesis of this compound

SynthesisWorkflow FuroicAcid 2-Furoic Acid Reaction Reaction (Reflux) FuroicAcid->Reaction ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride) ChlorinatingAgent->Reaction FuroylChloride This compound Reaction->FuroylChloride Byproducts Gaseous Byproducts (SO2, HCl) Reaction->Byproducts

Caption: General workflow for the synthesis of this compound from 2-furoic acid.

Signaling Pathway: Nucleophilic Acyl Substitution Mechanism

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination and Formation of Acyl Chloride FuroicAcid 2-Furoic Acid (R-COOH) Intermediate1 Tetrahedral Intermediate FuroicAcid->Intermediate1 Nucleophilic attack by carboxylic acid oxygen ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate FuroylChloride This compound (R-COCl) Intermediate1_2->FuroylChloride Collapse of intermediate and loss of leaving group Byproducts SO2 + HCl Intermediate1_2->Byproducts

Caption: Simplified mechanism of this compound formation using thionyl chloride.

References

An In-depth Technical Guide to the Physical Properties of 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-furoyl chloride, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties

This compound is a colorless to light yellow liquid that is a valuable intermediate in the synthesis of various pharmaceuticals.[1][2] Accurate knowledge of its physical properties is essential for its handling, purification, and application in synthetic chemistry.

The boiling point and density of this compound have been determined and reported across various sources. The following table summarizes these key physical constants for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 173-174 °CAt standard atmospheric pressure.[1][3][4][5]
173 °CAt standard atmospheric pressure.[2]
Density 1.324 g/mLAt 25 °C.[3][6][7]
1.3227 g/mLAt 20 °C.[2]
1.320 g/mLNot specified.[8]
Specific Gravity 1.33At 20 °C (relative to water at 20 °C).[1]

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound requires precise and standardized methodologies. The following sections detail the protocols for measuring boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A standard method for both purifying this compound and determining its boiling point is distillation.[9][10]

Apparatus:

  • Round-bottom flask

  • Heating mantle or sand bath

  • Distillation head (still head)

  • Thermometer with appropriate range (e.g., up to 200 °C)

  • Condenser (Liebig or other suitable type)

  • Receiving flask

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

Procedure:

  • Assembly: Assemble a simple distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are securely clamped.

  • Sample Preparation: Place a measured volume (e.g., 25 mL) of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin gently heating the flask. The liquid will start to vaporize.

  • Equilibration: Vapors will rise into the distillation head and surround the thermometer bulb. The temperature reading will increase and eventually stabilize as the vapor continuously condenses and drips into the receiving flask.

  • Measurement: Record the temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant. This stable temperature is the boiling point.

  • Pressure Correction: Record the ambient barometric pressure. If the pressure is not exactly at standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Density is the mass of a substance per unit volume. For liquids, a pycnometer (also known as a specific gravity bottle) provides a highly accurate method for its determination.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and Dry: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer on the analytical balance (m₁).

  • Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Thermostat: Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20°C or 25°C) until the liquid reaches thermal equilibrium.

  • Final Weighing: Carefully wipe dry the outside of the pycnometer and weigh it again (m₂).

  • Calibration with Water: Repeat steps 1-5 using distilled water instead of this compound to determine the volume of the pycnometer. Weigh the pycnometer filled with water (m₃).

  • Calculation:

    • Mass of this compound = m₂ - m₁

    • Mass of water = m₃ - m₁

    • Volume of pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

    • Density of this compound (ρ) = (m₂ - m₁) / V

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for the purification and physical property characterization of a liquid chemical sample like this compound.

G cluster_purification Purification cluster_analysis Physical Property Analysis Distillation Distillation BoilingPoint Boiling Point Measurement (via Distillation/Reflux) Distillation->BoilingPoint Simultaneously Determined Density Density Measurement (via Pycnometer) Distillation->Density FinalData Final Data Table BoilingPoint->FinalData Density->FinalData Sample Crude this compound Sample Sample->Distillation

References

A Comprehensive Technical Guide to 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-furoyl chloride is a key reagent with significant applications in organic synthesis and the pharmaceutical industry. This document provides an in-depth overview of its chemical properties, synthesis, and notable applications, supported by detailed experimental protocols and logical diagrams to facilitate a comprehensive understanding.

Core Chemical Identifiers and Properties

This compound, also known as furan-2-carbonyl chloride, is a heterocyclic acyl chloride. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

IdentifierValue
CAS Number 527-69-5[1][2][3][4][5]
Molecular Formula C5H3ClO2[1][5][6][7]
Molecular Weight 130.53 g/mol [1][6]
Synonyms Furan-2-carbonyl chloride, 2-Furancarbonyl chloride, Pyromucyl chloride[1][6]
Appearance Liquid
Boiling Point 173-174 °C
Melting Point -2 °C
Density 1.324 g/mL at 25 °C
Refractive Index n20/D 1.531

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is most commonly achieved through the reaction of 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This established method ensures a high yield of the desired acyl chloride.

Experimental Protocol: Synthesis from 2-Furoic Acid

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation setup

Procedure:

  • In a dry round-bottom flask, suspend 2-furoic acid in an excess of thionyl chloride. A gentle warming may be applied to initiate the reaction.

  • Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound is then purified by fractional distillation to yield the final product.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2-Furoic_Acid 2-Furoic Acid Reaction_Vessel Reaction in Anhydrous Solvent 2-Furoic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Reflux Heating under Reflux Reaction_Vessel->Reflux Initiate Reaction Distillation Removal of Excess SOCl₂ Reflux->Distillation Reaction Completion Byproducts HCl, SO₂ Reflux->Byproducts Gas Evolution Purification Fractional Distillation Distillation->Purification 2-Furoyl_Chloride This compound Purification->2-Furoyl_Chloride

Caption: Synthesis workflow of this compound.

Key Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of the 2-furoyl moiety into larger molecules, which is a common structural motif in various drug classes.

Notable Pharmaceutical Applications:

  • Ceftiofur: An antibiotic used in veterinary medicine.[1]

  • Mometasone Furoate: A glucocorticosteroid used to treat skin conditions, asthma, and allergic rhinitis.[1]

  • Fluticasone Furoate: An inhaled corticosteroid for the treatment of asthma and COPD.

  • Diloxanide Furoate: An amoebicide.[1]

  • Prazosin and Terazosin: Alpha-blockers used to treat high blood pressure.[1]

Signaling Pathway Implication (Conceptual):

While this compound itself is a reactive intermediate and not a signaling molecule, its derivatives, such as mometasone furoate, exert their therapeutic effects by modulating specific signaling pathways. For instance, corticosteroids like mometasone furoate act as agonists for the glucocorticoid receptor (GR), leading to the downstream regulation of inflammatory gene expression.

G Mometasone_Furoate Mometasone Furoate (this compound Derivative) GR Glucocorticoid Receptor (GR) (in cytoplasm) Mometasone_Furoate->GR Binds to GR_Complex Activated GR-Mometasone Complex GR->GR_Complex Conformational Change Nucleus Nucleus GR_Complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) GR_Complex->GRE Binds to Nucleus->GRE Gene_Expression Modulation of Inflammatory Gene Expression GRE->Gene_Expression Regulates

Caption: Glucocorticoid receptor signaling pathway.

This technical guide provides a foundational understanding of this compound for professionals in the scientific and pharmaceutical fields. The provided data and protocols are intended to support further research and development efforts involving this versatile chemical compound.

References

Reactivity of 2-Furoyl Chloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of 2-furoyl chloride, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, combining a highly reactive acyl chloride with an electron-rich furan ring, dictates a rich and sometimes complex chemical behavior. This document details its reactions with common nucleophiles, provides quantitative data, outlines detailed experimental protocols, and discusses the stability considerations crucial for its effective use in synthesis.

Core Reactivity Principles

This compound is the most reactive derivative of 2-furancarboxylic acid.[1] Its reactivity is centered on the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions that are typically rapid and high-yielding.[1]

The overall reaction proceeds via a nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate. The stability and reactivity of this compound are influenced by the furan ring, which is more electron-rich than a benzene ring. However, the electron-withdrawing nature of the acyl chloride group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.[1] Kinetic studies have shown that the reaction rates of this compound can be slower than those of benzoyl chloride, an effect attributed to the electron-withdrawing properties of the furan ring's oxygen atom influencing the carbonyl group.

experimental_workflow start Start setup Dissolve Nucleophile (e.g., Amine) & Base (e.g., Triethylamine) in Anhydrous Solvent (DCM) start->setup cool Cool Reaction Mixture to 0 °C (Ice Bath) setup->cool addition Slowly Add 2-Furoyl Chloride Solution (in DCM) cool->addition react Stir at Room Temperature (1-4 hours) addition->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: 1. Quench with H₂O 2. Separate Layers 3. Wash Organic Layer (NaHCO₃, Brine) monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) & Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End: Isolated Product purify->end Pure

References

Stability and Decomposition of 2-Furoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2-furoyl chloride. Given its role as a crucial intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the known stability characteristics, potential decomposition pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a reactive acyl chloride that is known to be stable under recommended storage conditions, which typically involve a cool, dry, and inert atmosphere.[1][2] However, its reactivity also makes it susceptible to degradation under various conditions.

Key Stability Considerations:

  • Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze upon contact with water to form 2-furoic acid and hydrogen chloride.[1][3] This reactivity is a critical consideration for handling and storage.

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[3][4] Reactions with these substances can lead to vigorous or violent decomposition.

  • Thermal Stability: While generally stable at ambient temperatures, exposure to excess heat, flames, or sparks should be avoided to prevent thermal decomposition.[2][4]

Decomposition Pathways

The decomposition of this compound can be initiated by hydrolysis, thermolysis, or reaction with other nucleophiles.

Hydrolytic Decomposition

The primary hydrolytic decomposition pathway involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride. This reaction proceeds rapidly to yield 2-furoic acid and hydrogen chloride gas.

2-Furoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 2-Furoyl_Chloride->Tetrahedral_Intermediate + H₂O (Nucleophilic Attack) Water H₂O 2-Furoic_Acid 2-Furoic Acid Tetrahedral_Intermediate->2-Furoic_Acid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer

Caption: Hydrolytic decomposition pathway of this compound.

Thermal Decomposition

Under conditions of elevated temperature, such as in a fire, this compound is expected to decompose.[3] The primary hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][4] A plausible thermal decomposition pathway may involve the decarboxylation of the furan ring, a reaction known to occur with 2-furoic acid at elevated temperatures.

cluster_thermal Thermal Decomposition 2-Furoyl_Chloride This compound Furan Furan 2-Furoyl_Chloride->Furan Decarbonylation CO CO 2-Furoyl_Chloride->CO HCl HCl 2-Furoyl_Chloride->HCl Heat Δ (Heat) Further_Decomposition Further Decomposition (CO, CO₂, HCl) Furan->Further_Decomposition cluster_workflow Hydrolytic Stability Workflow A Prepare Buffer Solutions (pH 4, 7, 9) C Initiate Hydrolysis in Temperature-Controlled Bath A->C B Prepare this compound Stock Solution B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC E->F G Determine Rate Constant (k) and Half-life (t½) F->G H Generate Arrhenius Plot G->H cluster_workflow Thermal Stability Workflow TGA Thermogravimetric Analysis (TGA) TGA_Run Heat at Constant Rate in Controlled Atmosphere TGA->TGA_Run DSC Differential Scanning Calorimetry (DSC) DSC_Run Heat at Constant Rate in Hermetic Pan DSC->DSC_Run Sample_Prep Prepare Weighed Sample Sample_Prep->TGA Sample_Prep->DSC TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data Analysis Determine Onset of Decomposition and Thermal Events TGA_Data->Analysis DSC_Data->Analysis

References

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-furoyl chloride (CAS No. 527-69-5), a key intermediate in the synthesis of various pharmaceuticals. The information is compiled from various Safety Data Sheets (SDS) and is intended to provide researchers, scientists, and drug development professionals with the necessary data to handle this chemical safely.

Physical and Chemical Properties

This compound is a combustible liquid that is sensitive to moisture.[1][2] It is important to handle and store it in a dry, well-ventilated area, away from heat and open flames.[1][3]

PropertyValueSource
Molecular Formula C5H3ClO2[4][5][6]
Molar Mass 130.53 g/mol [5][6]
Appearance Clear yellow to dark yellow or brown liquid[1][2][7]
Odor Pungent[1]
Melting Point -2 °C / 28.4 °F[1][4][5][7]
Boiling Point 173 - 174 °C / 343.4 - 345.2 °F @ 760 mmHg[1][5][7]
Flash Point 85 °C / 185 °F (closed cup)[2][7]
Density 1.3227 - 1.324 g/mL @ 20-25 °C[5][7]
Refractive Index n20/D 1.531[7]
Solubility Soluble in ether and chloroform; decomposes in hot water and ethanol.[7]

Toxicological Data

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][8] It causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][4]

TestSpeciesRouteValueSource
LD50RatOral616 mg/kg[9]

Experimental Protocols

The safety data for this compound is determined through standardized experimental protocols. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity - LD50 Test (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.[10] This method is designed to estimate the LD50 (the dose at which 50% of the test animals are expected to die) while minimizing the number of animals used.[11]

Methodology:

  • A single animal, typically a female rat, is dosed at a level just below the best preliminary estimate of the LD50.[10]

  • The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and daily for a total of 14 days.[10]

  • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal receives a lower dose.[10] Dosing is typically spaced at 48-hour intervals.[10]

  • The LD50 is then calculated using the maximum likelihood method, which also allows for the computation of confidence intervals for the estimate.[10]

Skin Corrosion/Irritation Test (OECD 404 & 431)

The potential for this compound to cause skin corrosion is assessed using a tiered testing strategy that prioritizes in vitro methods to reduce animal testing.[3]

Methodology (In Vitro - OECD 431):

  • This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[3]

  • The test chemical is applied to the surface of the RhE tissue.[3]

  • After a specific exposure time, the cell viability is measured, typically using an MTT assay.[3] A reduction in cell viability below a certain threshold indicates that the substance is corrosive.[3]

Methodology (In Vivo - OECD 404):

  • If in vivo testing is deemed necessary, the substance is applied to a small patch of skin on a single albino rabbit for up to 4 hours.[12][13]

  • The skin is observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[12][13]

  • If corrosive effects are observed, the test is terminated. If not, the test may be confirmed on two additional animals.[12]

Eye Irritation/Corrosion Test (OECD 405)

Similar to skin irritation testing, a weight-of-the-evidence approach is used for eye irritation, with in vivo testing being the last resort.[2][6]

Methodology (In Vivo):

  • A single dose of the substance is applied to one eye of an albino rabbit, with the other eye serving as a control.[7][14]

  • The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[14]

  • To minimize animal distress, topical anesthetics and systemic analgesics are used.[2][7] If a corrosive effect is observed in the first animal, no further testing is performed.[14]

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[9][15][16]

Methodology:

  • A sample of this compound is placed in a brass test cup and heated at a controlled rate while being stirred.[9][17]

  • An ignition source is periodically directed into the cup.[9][17]

  • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.[15][17]

Logical Workflow for Handling a Chemical Spill

In the event of a this compound spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram illustrates the logical workflow for spill response.

Spill_Response_Workflow Spill This compound Spill Occurs Assess Assess the Spill - Size and Location - Immediate Hazards Spill->Assess Immediate Action Evacuate Evacuate Immediate Area - Alert others Assess->Evacuate PPE Don Appropriate PPE - Chemical resistant gloves - Safety goggles/face shield - Respirator Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill - Use inert absorbent material (e.g., sand, vermiculite) Ventilate->Contain Neutralize Neutralize (if applicable and safe) - Follow specific lab protocols Contain->Neutralize Optional Collect Collect Absorbed Material - Use non-sparking tools Contain->Collect Neutralize->Collect Dispose Dispose of Waste - Place in a sealed, labeled container - Follow hazardous waste procedures Collect->Dispose Decontaminate Decontaminate the Area - Clean with appropriate solvent Dispose->Decontaminate Report Report the Incident - Follow institutional reporting procedures Decontaminate->Report

References

Spectroscopic Profile of 2-Furoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-furoyl chloride (CAS No. 527-69-5), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H57.77ddJ₅,₄ = 1.75
J₅,₃ = 0.87
H37.50ddJ₃,₄ = 3.69
J₃,₅ = 0.87
H46.65ddJ₄,₃ = 3.69
J₄,₅ = 1.75
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O158.2
C2148.5
C5122.5
C3113.0
C4Not Reported

Note: The chemical shift for C4 was not explicitly found in the searched literature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.04 mL of the neat compound in 0.5 mL of deuterated chloroform (CDCl₃)[1].

Instrumentation: A 300 MHz NMR spectrometer was used for the acquisition of the ¹H NMR spectrum[1].

Data Acquisition: Standard pulse programs were used for both ¹H and ¹³C NMR acquisitions. For ¹H NMR, the spectral width was set to encompass all proton signals, and for ¹³C NMR, a proton-decoupled pulse program was utilized.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

experimental_workflow_nmr Diagram 1: NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in CDCl3 acq1 Introduce sample into 300 MHz NMR spectrometer prep1->acq1 acq2 Acquire 1H and 13C FIDs acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing to solvent peak proc2->proc3 output output proc3->output Final Spectrum fragmentation_pathway Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway M [C5H3ClO2]+. m/z = 130/132 (Molecular Ion) F1 [C5H3O2]+ m/z = 95 (Furoyl cation) M->F1 - Cl. F2 [C4H3O]+ m/z = 67 (Furyl cation) F1->F2 - CO

References

Solubility of 2-Furoyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-furoyl chloride in common organic solvents. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of drugs such as mometasone furoate[1]. Understanding its solubility and reactivity is paramount for process optimization, reaction control, and safety. This document summarizes known qualitative solubility data, outlines the compound's significant reactivity with protic solvents, and provides a generalized experimental protocol for the quantitative determination of its solubility under anhydrous conditions.

Introduction to this compound

This compound (CAS No. 527-69-5) is a furan-derived acyl chloride. It presents as a colorless to light yellow or brown liquid and is characterized by its high reactivity, which is typical for acyl chlorides[1][2][3][4]. This reactivity is the primary driver for its utility in organic synthesis, allowing it to readily participate in acylation reactions. However, its high reactivity, particularly its sensitivity to moisture, dictates its handling, storage, and solubility characteristics[2][3][5]. It is known to be corrosive and a lachrymator, causing severe skin and eye damage[1][6].

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₅H₃ClO₂[1][3][5][7]
Molecular Weight 130.53 g/mol [1][3][5][7]
Appearance Clear yellow to brown liquid[2][3][5]
Melting Point -2 °C[1][2][5]
Boiling Point 173-174 °C (at 760 mmHg)[1][2][5]
Density ~1.324 g/mL at 25 °C[2][5][8]
Refractive Index n20/D ~1.531[2][5][8]
Flash Point 85 °C (185 °F)[2][5][9]
Sensitivity Moisture Sensitive, Hygroscopic[2][3][5]

Solubility Profile

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility / ReactivityCitations
Acetone Soluble[2][3][5]
Diethyl Ether Soluble[2][3][5]
Chloroform Soluble[2]
Water Decomposes[2][3][5][9]
Ethanol Decomposes[2]
Dry Organic Solvents Generally Soluble[11]

Reactivity in Protic Solvents

A critical consideration for researchers is that this compound does not form stable solutions in protic solvents like water, alcohols, or primary/secondary amines. Instead, it undergoes a vigorous and often exothermic nucleophilic acyl substitution reaction[4][11]. This decomposition is frequently mistaken for dissolution. The reaction with water, for instance, produces 2-furoic acid and hydrochloric acid, which is responsible for the fuming appearance of the compound in moist air[4].

G cluster_products Products FuroylCl This compound FuroicAcid 2-Furoic Acid (from Water) FuroylCl->FuroicAcid + Water (H₂O) Ester Furoate Ester (from Alcohol) FuroylCl->Ester + Alcohol (R-OH) HCl Hydrogen Chloride FuroylCl->HCl Byproduct Nucleophile Protic Nucleophile (e.g., Water, Alcohol)

Figure 1. Reaction pathways of this compound with common protic nucleophiles.

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions and an inert atmosphere. The following is a generalized protocol for quantitatively measuring its solubility in a non-reactive organic solvent (e.g., dichloromethane, toluene, anhydrous acetone).

4.1. Materials and Equipment

  • This compound (≥98% purity)

  • Anhydrous organic solvent of choice

  • Oven-dried glassware (flasks, syringes, filters)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath

  • Gas-tight syringes and needles

  • 0.2 µm PTFE syringe filters

  • Analytical balance

  • Quantitative analysis instrumentation (e.g., GC-FID or HPLC-UV after derivatization)

4.2. Experimental Workflow

The workflow below outlines the key steps for accurate solubility determination.

G A 1. Preparation (Oven-dry glassware, purge with N₂) B 2. Solvent Addition (Add known volume of anhydrous solvent to flask) A->B C 3. Equilibration (Bring solvent to target temperature, e.g., 25°C) B->C D 4. Solute Addition (Add small, weighed increments of this compound) C->D E 5. Saturation & Equilibration (Stir until excess solid persists for >2 hrs) D->E Repeat until saturation F 6. Sampling (Withdraw supernatant via gas-tight, filtered syringe) E->F G 7. Dilution (Dilute sample into a known volume of solvent) F->G H 8. Quantitative Analysis (Analyze by GC-FID or derivatize for HPLC-UV) G->H I 9. Calculation (Determine concentration (e.g., g/L) from calibration curve) H->I

References

Commercial Suppliers of High-Purity 2-Furoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-furoyl chloride (CAS No. 527-69-5), a critical intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] This document outlines key quality parameters, available purity levels, and the suppliers providing them. Furthermore, it details a high-purity synthesis and purification protocol and presents visual workflows for clarity.

Introduction to this compound

This compound, also known as furan-2-carbonyl chloride, is a reactive acyl chloride widely employed in organic synthesis.[4] Its significance in the pharmaceutical industry is underscored by its role as a key building block for active pharmaceutical ingredients (APIs) such as the veterinary cephalosporin ceftiofur, the anti-inflammatory agent mometasone furoate, and the antiprotozoal drug quinfamide.[2][3] The purity of this compound is paramount in drug development and manufacturing to ensure the safety and efficacy of the final drug product.

Commercial Availability and Purity

A range of chemical suppliers offer this compound at various purity grades, catering to different research and development needs. High-purity grades, essential for pharmaceutical applications, are typically characterized by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Commercial Suppliers and Stated Purity of this compound
SupplierStated Purity/GradeAnalytical MethodCountry of Origin
Shree Ganesh Remedies Ltd.≥ 99%Gas ChromatographyIndia
Swadev Chemicals Pvt Ltd≥ 99.00 %Not SpecifiedIndia
TCI (Tokyo Chemical Industry)>98.0%Gas ChromatographyJapan/India
Simson Pharma LimitedHigh Quality (CoA provided)Not SpecifiedIndia
Manus Aktteva Biopharma LLPResearch/Commercial GradeNot SpecifiedIndia
CDH (Central Drug House)For SynthesisNot SpecifiedIndia
s d fine-chem limitedMin. 98%Gas ChromatographyIndia
Sigma-Aldrich95%Not SpecifiedUSA
Meryer (Shanghai) Chemical Technology Co., Ltd.98%Not SpecifiedChina
Alfa Aesar98+%Not SpecifiedUSA
Shanghai Kaisai Chemical Co., Ltd.99%Not SpecifiedChina

Note: The availability of a Certificate of Analysis (CoA) should be confirmed with the respective supplier for detailed impurity profiles.

Quality Specifications and Impurity Profile

For applications in drug development, a thorough understanding of the impurity profile of this compound is crucial. While specific impurity data is proprietary to the manufacturer and detailed in the Certificate of Analysis, potential impurities can be inferred from the common synthesis routes.

Table 2: Typical Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₃ClO₂[4]
Molecular Weight 130.53 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 173-174 °C[4][6]
Melting Point -2 °C[4][6]
Density ~1.324 g/mL at 25 °C[7]
Refractive Index ~1.531 at 20 °C

Potential Impurities:

  • Unreacted Starting Materials: 2-Furoic acid.

  • Reagents from Synthesis: Residual thionyl chloride or phosgene.

  • Byproducts: Polymers or degradation products formed during synthesis or distillation.

  • Solvents: Any solvents used in the synthesis or purification process.

A Chinese patent (CN106674166A) describes a method for producing this compound with a purity of up to 99.94% as determined by HPLC, indicating that very high purity levels are achievable.[8]

Experimental Protocols

Achieving high purity for this compound necessitates carefully controlled synthesis and purification procedures. The following protocol is based on a patented method designed to yield a high-purity product suitable for pharmaceutical applications.[8][9]

High-Purity Synthesis of this compound via Phosgene Route

Objective: To synthesize high-purity this compound from 2-furoic acid using phosgene.

Materials:

  • 2-Furoic acid

  • This compound (as solvent)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Phosgene (gas)

Equipment:

  • Three-necked flask

  • Condensation reflux unit

  • Gas inlet tube

  • Stirrer

  • Oil bath

  • Vacuum distillation apparatus

  • Tail gas absorption device

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and gas inlet, add 200g of this compound to act as the solvent.

  • Addition of Reactants: Add 100.0g of 2-furoic acid and 0.10g of N,N-dimethylformamide (DMF) as a catalyst to the flask.

  • Reaction Initiation: Heat the mixture to a temperature between 40-100 °C using an oil bath while stirring continuously.

  • Phosgene Introduction: Introduce phosgene gas into the reaction mixture over a period of 2 hours. The reaction mixture will transform from a white suspension to a brown liquid.

  • Purification: After the reaction is complete, purify the crude product by vacuum distillation. The fraction distilling at the appropriate temperature and pressure is collected as high-purity this compound. A purity of over 99.9% can be achieved with this method.[8][9]

  • Waste Treatment: The exhaust gas, containing unreacted phosgene and hydrogen chloride, should be passed through an absorption device containing an alkaline solution.

Visualizing the Workflow

To better illustrate the process, the following diagrams, generated using the DOT language, depict the synthesis and purification workflow.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_purification Purification cluster_output Product & Byproduct 2_Furoic_Acid 2-Furoic Acid Reaction_Vessel Reaction Vessel (40-100 °C) 2_Furoic_Acid->Reaction_Vessel Phosgene Phosgene (Gas) Phosgene->Reaction_Vessel DMF DMF (Catalyst) DMF->Reaction_Vessel 2_Furoyl_Chloride_Solvent This compound (Solvent) 2_Furoyl_Chloride_Solvent->Reaction_Vessel Vacuum_Distillation Vacuum Distillation Reaction_Vessel->Vacuum_Distillation Crude Product Waste_Gas Exhaust Gas (HCl, CO2, Phosgene) Reaction_Vessel->Waste_Gas High_Purity_2FC High-Purity This compound Vacuum_Distillation->High_Purity_2FC

Caption: High-purity this compound synthesis workflow.

Purification_Logic Start Crude Reaction Mixture Step1 Transfer to Distillation Apparatus Start->Step1 Step2 Apply Vacuum Step1->Step2 Step3 Heat Gently Step2->Step3 Decision1 Collect Fractions at Target Boiling Point? Step3->Decision1 Collect Collect High-Purity This compound Decision1->Collect Yes Discard Discard Lower/Higher Boiling Fractions Decision1->Discard No End Purified Product Collect->End

Caption: Logical flow of the vacuum distillation purification process.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Furoyl Chloride as an Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-furoyl chloride as a versatile acylating agent in organic synthesis. The information is intended to guide researchers in the effective application of this reagent for the synthesis of a variety of organic compounds, with a particular focus on intermediates for drug development.

Introduction to this compound

This compound is a highly reactive acyl chloride derived from 2-furoic acid. Its furan ring is an important structural motif found in many biologically active compounds. As an acylating agent, this compound is widely used to introduce the 2-furoyl group into molecules containing nucleophilic functional groups such as amines, alcohols, and arenes. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Key Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of numerous commercial drugs. Notable examples include the antihypertensive agent Prazosin, the anti-inflammatory corticosteroid Mometasone Furoate, and the antibiotic Ceftiofur.[1] Its utility extends to the formation of amides, esters, and ketones through N-acylation, O-acylation (esterification), and Friedel-Crafts acylation reactions, respectively.

N-Acylation of Amines

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 2-furoyl amides. This reaction is typically fast and proceeds with high yield. The resulting amides are often stable, crystalline solids, and this functionality is present in many pharmaceutical compounds. A notable example is the synthesis of 1-(2-furoyl)piperazine, a key intermediate in the production of Prazosin.

O-Acylation (Esterification) of Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding furoate esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. While phenols are generally less reactive than aliphatic alcohols, their esterification with the highly reactive this compound proceeds efficiently.

Friedel-Crafts Acylation of Aromatic and Heteroaromatic Compounds

The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that utilizes this compound to introduce an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation, particularly with substituted aromatic and heterocyclic substrates like thiophene and furan.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound.

N-Acylation: Synthesis of 1-(2-Furoyl)piperazine

This protocol describes the synthesis of 1-(2-furoyl)piperazine, a crucial intermediate for Prazosin.

Materials:

  • Piperazine hexahydrate

  • This compound

  • 10% Sodium hydroxide (NaOH) solution

  • 6N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water.

  • Cool the solution in an ice bath and acidify to a pH of 4.5 by the dropwise addition of 6N HCl.

  • While maintaining the temperature and pH at 4.5, slowly and simultaneously add 130.5 g (1 mole) of this compound and a 10% NaOH solution. The rate of addition should be controlled to maintain the pH.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour.

  • Make the solution basic to a pH of 8.5 by adding 10% NaOH solution.

  • Transfer the reaction mixture to a continuous extraction apparatus and extract with chloroform for 36 hours.

  • Dry the combined chloroform extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield 1-(2-furoyl)piperazine.[2]

Quantitative Data:

  • Yield: 108.2 g (60%)

  • Boiling Point: 132-138 °C at 0.6 mm Hg

  • Melting Point: 69-70 °C

N-Acylation: Synthesis of Prazosin Hydrochloride

This protocol details the final acylation step in the synthesis of the antihypertensive drug Prazosin.

Materials:

  • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline

  • This compound

  • Chloroform

  • Isoamyl alcohol

  • 10% (w/w) Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous hydrogen chloride (HCl) gas

Procedure:

  • Dissolve 57.8 g (0.20 mole) of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline in 1000 mL of chloroform at ambient temperature.

  • Slowly add 30.2 g (0.20 mole) of this compound to the solution.

  • Stir the resulting slurry for 15 minutes after the addition is complete.

  • Add 1000 mL of isoamyl alcohol to the mixture.

  • Add a 10% (w/w) aqueous sodium hydroxide solution until the solid material dissolves (approximately 200 mL), while maintaining the mixture at room temperature.

  • Separate the aqueous layer and wash the organic phase with 250 mL of water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and cool the filtrate to 0 °C.

  • Pass anhydrous hydrogen chloride gas through the solution at 0-5 °C until the solution is acidic (pH about 2-2.5), which takes approximately 45 minutes.

  • Evaporate the chloroform at reduced pressure while warming to about 45 °C.

  • Heat the solution to about 100 °C to remove the last traces of chloroform.

  • Allow the mixture to cool to room temperature.

  • Recover the product by filtration, wash with chloroform, and dry in a vacuum oven at 50-60 °C.

Quantitative Data:

  • Yield: 73.9 g of Prazosin Hydrochloride

  • Melting Point: 277-279 °C (decomposition)

Friedel-Crafts Acylation: General Procedure for Acylation of Thiophene

This protocol provides a general method for the Friedel-Crafts acylation of thiophene, which can be adapted for use with this compound.

Materials:

  • Thiophene

  • Acyl chloride (e.g., this compound)

  • Ethylaluminum dichloride (EtAlCl₂) in hexane

  • Dichloromethane (CH₂Cl₂)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of ethylaluminum dichloride (1.5 equivalents) in hexane dropwise to the stirred reaction mixture.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient).[3]

Note: The reactivity of the aromatic substrate and the specific Lewis acid used will influence the reaction conditions and yield. For highly reactive substrates like furan, milder Lewis acids such as BF₃·OEt₂ may be preferred to prevent polymerization.[4]

Data Presentation

The following tables summarize quantitative data for various acylation reactions using this compound.

Table 1: N-Acylation of Amines with this compound

Amine SubstrateProductSolventReaction TimeYield (%)Reference
Piperazine1-(2-Furoyl)piperazineWater/Chloroform37 h (incl. extraction)60[2]
2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazolinePrazosinChloroform/Isoamyl alcohol~2 hHigh(Calculated from protocol)
Substituted AnilinesN-Aryl-2-furoylamidesVariousVariesGood to Excellent[5]

Table 2: Friedel-Crafts Acylation with this compound

Aromatic SubstrateLewis AcidProductSolventReaction TimeYield (%)Reference
ThiopheneEtAlCl₂2-FuroylthiopheneDichloromethane2 hUp to 99 (with other acyl chlorides)[3]
FuranBF₃·OEt₂2-FuroylfuranNot specifiedNot specifiedModerate[4]
BenzeneAlCl₃2-FuroylbenzeneNot specifiedNot specified56 (with methyl 2-furoate)[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Reaction Mechanisms

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2_Furoyl_Chloride This compound (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2_Furoyl_Chloride->Tetrahedral_Intermediate Amine Amine (R-NH2) (Nucleophile) Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide 2-Furoyl Amide Tetrahedral_Intermediate->Amide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer

Caption: N-Acylation of an amine with this compound proceeds via a nucleophilic addition-elimination mechanism.

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Furoyl_Chloride This compound Acylium_Ion Acylium Ion (Electrophile) 2_Furoyl_Chloride->Acylium_Ion Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Formation of Electrophile Arene Aromatic Ring (Arene) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex Acylium_Ion->Sigma_Complex Electrophilic Attack Aryl_Ketone Aryl Furoyl Ketone Sigma_Complex->Aryl_Ketone Deprotonation HCl_AlCl3 HCl + AlCl3 Sigma_Complex->HCl_AlCl3

Caption: Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the aromatic ring.

Experimental Workflows

Prazosin_Synthesis_Workflow cluster_synthesis Prazosin Synthesis: Acylation Step cluster_workup Workup cluster_purification Purification and Isolation A Dissolve Starting Material in Chloroform B Add this compound A->B C Stir at Room Temperature B->C D Add Isoamyl Alcohol C->D E Aqueous NaOH Wash D->E F Separate Layers E->F G Wash with Water F->G H Dry with MgSO4 G->H I Filter H->I J Cool to 0°C I->J K Bubble HCl Gas (Precipitation) J->K L Evaporate Solvents K->L M Filter and Dry Product L->M

Caption: Experimental workflow for the synthesis of Prazosin Hydrochloride from its piperazine precursor.

General_FC_Acylation_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Arene and this compound in Anhydrous Solvent B Cool to 0°C A->B C Slowly Add Lewis Acid B->C D Stir at 0°C to Room Temperature C->D E Monitor by TLC D->E F Quench with Saturated NH4Cl E->F G Extract with Organic Solvent F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for Friedel-Crafts Acylation with 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts acylation of aromatic compounds using 2-furoyl chloride. This reaction is a fundamental method for the synthesis of aryl-furan ketones, which are important intermediates in the development of various pharmaceutical compounds. The protocol outlines the reaction setup, execution, workup, and purification procedures. Additionally, it includes a summary of reaction conditions and yields for different aromatic substrates, offering a valuable resource for optimizing this synthetic transformation.

Introduction

The Friedel-Crafts acylation is a classic and versatile electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. When employing this compound as the acylating agent, this reaction yields furan-containing aryl ketones. These moieties are present in numerous biologically active molecules and serve as key building blocks in medicinal chemistry. The reaction typically proceeds in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which activates the this compound for electrophilic attack by the aromatic substrate. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the reaction's efficiency and yield.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Friedel-Crafts acylation of various aromatic substrates with this compound.

SubstrateProductCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
BenzeneFuran-2-yl(phenyl)methanoneAlCl₃ (1.1)Dichloromethane (DCM)0 to RT2 - 4~85
TolueneFuran-2-yl(p-tolyl)methanoneAlCl₃ (1.1)Dichloromethane (DCM)0 to RT2 - 4~90 (para isomer)
AnisoleFuran-2-yl(4-methoxyphenyl)methanoneAlCl₃ (1.2)Dichloromethane (DCM)01 - 2~95 (para isomer)
1,2-Dimethoxybenzene(3,4-Dimethoxyphenyl)(furan-2-yl)methanoneAlCl₃ (1.2)Dichloromethane (DCM)0 to 50-6012High

Experimental Protocols

General Procedure for Friedel-Crafts Acylation with this compound

This protocol provides a general method for the acylation of an aromatic substrate. Specific quantities should be calculated based on the desired scale of the reaction.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 - 1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 15-30 minutes.

    • After the addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Add the aromatic substrate solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • After the addition of the aromatic substrate, the reaction mixture is typically stirred at 0 °C for a specified time (e.g., 1-2 hours for activated substrates like anisole) or allowed to warm to room temperature and stirred for several hours (for less reactive substrates like benzene and toluene). For some substrates, gentle heating may be required to drive the reaction to completion.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants & Glassware (Anhydrous Conditions) setup_apparatus Assemble Reaction Apparatus prep_reagents->setup_apparatus add_alcl3 Add AlCl3 to Solvent setup_apparatus->add_alcl3 cool_mixture Cool to 0 °C add_alcl3->cool_mixture add_furoyl_chloride Add this compound cool_mixture->add_furoyl_chloride add_substrate Add Aromatic Substrate add_furoyl_chloride->add_substrate react Stir at 0 °C to RT add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry with MgSO4/Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for Friedel-Crafts acylation with this compound.

References

Application Notes and Protocols for the Synthesis of Furoate Esters using 2-Furoyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoate esters are a class of organic compounds with significant applications in the pharmaceutical, fragrance, and flavor industries. The furan ring is a key structural motif in many biologically active molecules, and the ester functional group allows for the modulation of physicochemical properties such as solubility, stability, and bioavailability. The synthesis of furoate esters is, therefore, a critical process in the development of new chemical entities.

One of the most direct and efficient methods for the preparation of furoate esters is the reaction of 2-furoyl chloride with a corresponding alcohol. This reaction, a nucleophilic acyl substitution, is typically high-yielding and proceeds under mild conditions. The use of a base, such as pyridine or triethylamine, is common to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. This compound itself is a useful pharmaceutical intermediate in the synthesis of various drugs.[1]

These application notes provide a comprehensive overview of the synthesis of furoate esters from this compound and various simple alcohols. Detailed experimental protocols, a summary of reaction parameters, and visualizations of the reaction pathway and experimental workflow are presented to aid researchers in the successful synthesis and purification of these valuable compounds.

Data Presentation

The reaction of this compound with primary and secondary alcohols is generally a high-yielding process. The following table summarizes the expected yields and physical properties of common furoate esters synthesized via this method.

Furoate EsterAlcohol UsedMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Typical Yield (%)
Methyl 2-furoateMethanolC₆H₆O₃126.11181> 90
Ethyl 2-furoateEthanolC₇H₈O₃140.14196> 90
n-Propyl 2-furoaten-PropanolC₈H₁₀O₃154.16211> 90
n-Butyl 2-furoaten-ButanolC₉H₁₂O₃168.19228> 90

Reaction Mechanism and Experimental Workflow

The synthesis of furoate esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The presence of a non-nucleophilic base like pyridine is crucial for two reasons: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Diagram of the Reaction Pathway

ReactionPathway General Reaction Scheme for Furoate Ester Synthesis 2-FuroylChloride This compound Acylpyridinium Acylpyridinium Ion (activated intermediate) 2-FuroylChloride->Acylpyridinium + Pyridine Alcohol Alcohol (R-OH) Pyridine Pyridine PyridiniumHydrochloride Pyridinium Hydrochloride Pyridine->PyridiniumHydrochloride + HCl TetrahedralIntermediate Tetrahedral Intermediate Acylpyridinium->TetrahedralIntermediate + Alcohol (R-OH) FuroateEster Furoate Ester TetrahedralIntermediate->FuroateEster - Pyridine TetrahedralIntermediate->PyridiniumHydrochloride releases H+

Caption: General reaction scheme for the synthesis of furoate esters.

Diagram of the Experimental Workflow

ExperimentalWorkflow Experimental Workflow for Furoate Ester Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Alcohol and Pyridine in an inert solvent (e.g., DCM) and cool to 0°C. Addition Slowly add this compound to the cooled solution. Reactants->Addition Stirring Stir the reaction mixture at room temperature for 2-4 hours. Addition->Stirring Quench Quench the reaction with dilute HCl to neutralize excess pyridine. Stirring->Quench Extraction Extract the product with an organic solvent (e.g., DCM). Quench->Extraction Wash_Base Wash the organic layer with saturated NaHCO₃ solution. Extraction->Wash_Base Wash_Brine Wash with brine. Wash_Base->Wash_Brine Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Wash_Brine->Drying Filtration Filter to remove the drying agent. Drying->Filtration Evaporation Remove the solvent under reduced pressure. Filtration->Evaporation Distillation Purify the crude ester by vacuum distillation. Evaporation->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure Furoate Ester

Caption: A typical experimental workflow for furoate ester synthesis.

Experimental Protocols

The following protocols provide a general procedure for the synthesis of furoate esters from this compound and an alcohol. It is important to handle this compound with care in a well-ventilated fume hood, as it is a corrosive and lachrymatory substance.[2] All glassware should be thoroughly dried before use, as this compound is sensitive to moisture.

Protocol 1: General Synthesis of Furoate Esters

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, n-propanol, n-butanol) (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., diethyl ether, THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of this compound: Slowly add this compound (1.0 eq) dropwise to the stirred solution over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude furoate ester by vacuum distillation.[3][4] Collect the fraction at the appropriate boiling point for the specific ester.

Protocol 2: Purification of Furoate Esters

The primary method for purifying furoate esters is distillation, often under reduced pressure (vacuum distillation) to prevent decomposition of the compound at high temperatures.[3]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Heat the crude ester in the distillation flask. The boiling point will depend on the specific ester and the pressure of the vacuum. For instance, while many simple esters can be distilled at atmospheric pressure, higher boiling point esters may require a vacuum to prevent decomposition.[3]

  • Collection: Collect the fraction that distills at a constant temperature. This fraction corresponds to the pure furoate ester.

Troubleshooting

  • Low Yield:

    • Moisture: Ensure all reagents and glassware are anhydrous, as this compound readily hydrolyzes to 2-furoic acid.

    • Incomplete Reaction: Increase the reaction time or slightly warm the reaction mixture after the addition of this compound.

    • Loss during Work-up: Ensure complete extraction of the product and avoid vigorous shaking that can lead to emulsions.

  • Product Contamination:

    • Unreacted Starting Material: Ensure the complete reaction by monitoring with TLC. If starting material remains, consider extending the reaction time or adding a slight excess of this compound.

    • Acidic Impurities: Thoroughly wash the organic layer with saturated NaHCO₃ solution during the work-up.

    • Discoloration: This may be due to impurities in the starting materials or slight decomposition. Purification by distillation should yield a colorless to pale yellow product.

Conclusion

The synthesis of furoate esters from this compound and alcohols is a robust and high-yielding method suitable for a wide range of research and development applications. By following the detailed protocols and understanding the underlying reaction mechanism, researchers can efficiently produce these valuable compounds in high purity. Careful attention to anhydrous conditions and thorough purification are key to obtaining optimal results.

References

Application Notes and Protocols for the Preparation of 2-Furoyl Amides from Amines and 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-2-carboxamide scaffold is a significant structural motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1] These amides are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The synthesis of 2-furoyl amides is most commonly and efficiently achieved through the acylation of primary or secondary amines with 2-furoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust and versatile method for creating a stable amide bond.[1] this compound itself is a key intermediate, readily prepared from 2-furoic acid, and serves as a precursor for various pharmaceuticals.[2][4] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to 2-furoyl amides, along with quantitative data and an overview of a relevant signaling pathway.

Data Presentation: Synthesis of 2-Furoyl Amides

The following tables summarize the yields for the preparation of this compound and a series of N-substituted furan-2-carboxamides.

Table 1: Synthesis of this compound from 2-Furoic Acid

Activating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Thionyl ChlorideNone (excess reagent)1100 (reflux)79Not Reported
PhosgeneThis compound2-5Not Specified91-92>99

Table 2: Synthesis of N-Substituted Furan-2-Carboxamides from this compound and Various Amines

AmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)
N-(4-aminophenyl)acetamidePyridineDichloromethane40 to RT85
BenzylamineTriethylamineDichloromethane30 to RT92
AnilineTriethylamineDichloromethaneNot Specified0 to RT88
4-ChloroanilinePyridineDichloromethaneNot Specified0 to RT91
4-MethoxyanilineTriethylamineDichloromethaneNot Specified0 to RT94
PiperidineAqueous NaOHDichloromethane/Water20 to RT82
MorpholineAqueous NaOHDichloromethane/Water20 to RT85

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Furoic Acid

This protocol details the preparation of this compound using thionyl chloride.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-furoic acid (e.g., 25 g, 0.22 mol) and an excess of thionyl chloride (e.g., 65 g, 0.55 mol).[4]

  • Heat the mixture to reflux at 100°C for 1 hour.[4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, arrange the apparatus for distillation.

  • Carefully distill off the excess thionyl chloride.

  • Collect the fraction at 173-174°C to obtain pure this compound.[4] A typical yield for this procedure is around 79%.[4]

Protocol 2: General Synthesis of 2-Furoyl Amides (Schotten-Baumann Conditions)

This protocol describes a general method for the acylation of amines with this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[1]

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude amide can be purified by recrystallization or column chromatography.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the preparation of 2-furoyl amides is depicted below.

G cluster_0 Step 1: Preparation of this compound cluster_1 Step 2: Amide Synthesis A 2-Furoic Acid + Thionyl Chloride B Reflux (100°C, 1h) A->B C Distillation B->C D This compound C->D G Add this compound D->G Acylating Agent E Amine + Triethylamine in DCM F Cool to 0°C E->F F->G H Stir at RT (1-4h) G->H I Work-up (Wash, Dry) H->I J Purification I->J K 2-Furoyl Amide J->K PAR2_Signaling agonist 2-Furoyl-LIGRLO-amide (Agonist) par2 PAR2 agonist->par2 activates gq Gαq par2->gq couples to g1213 Gα12/13 par2->g1213 couples to beta_arrestin β-Arrestin par2->beta_arrestin recruits plc PLC gq->plc activates rhoa RhoA g1213->rhoa activates erk ERK1/2 beta_arrestin->erk activates ip3 IP3 plc->ip3 dag DAG plc->dag rho_kinase Rho Kinase rhoa->rho_kinase mapk_cascade MAPK Cascade erk->mapk_cascade ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc inflammation Inflammation ca2->inflammation pkc->inflammation rho_kinase->inflammation proliferation Cell Proliferation mapk_cascade->proliferation

References

Application Notes and Protocols for 2-Furoyl Chloride as a Derivatizing Agent in GC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-furoyl chloride as a derivatizing agent for the analysis of various compounds by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization with this compound is an effective method to improve the chromatographic properties and detectability of analytes containing active hydrogen atoms, such as alcohols, phenols, and primary and secondary amines.

Introduction

This compound is a highly reactive acyl chloride that readily reacts with nucleophilic functional groups to form stable furoate esters and amides. This process, known as derivatization, is often employed in chromatographic analysis to:

  • Increase Volatility: For GC analysis, the conversion of polar analytes into less polar, more volatile derivatives is crucial for their successful elution from the GC column.

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of labile compounds in the hot GC injector and column.

  • Enhance Detector Response: The introduction of the furoyl group, which contains a chromophore (the furan ring), significantly enhances the ultraviolet (UV) response for HPLC analysis. For GC, it can improve flame ionization detector (FID) response.

  • Improve Peak Shape: By reducing intermolecular hydrogen bonding, derivatization leads to more symmetrical peaks and improved chromatographic resolution.

This document outlines protocols for the derivatization of alcohols, phenols, and amines with this compound and provides typical chromatographic conditions for their analysis.

Application 1: Analysis of Alcohols by HPLC-UV

This method is based on the work of Bachus and Stan for the characterization of complex mixtures of ethoxylated alcohols and alkyl ether sulfates.[1] The hydroxyl groups of the alcohols are converted to their corresponding 2-furoate esters, which can be readily detected by UV.

Experimental Protocol

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the alcohol-containing sample into a reaction vial. If the sample is in an aqueous matrix, it should be dried first, for example, by lyophilization or by using a drying agent like anhydrous sodium sulfate.

  • Reagent Preparation: Prepare a fresh solution of this compound in a dry, inert solvent such as acetonitrile or dichloromethane. A typical concentration is 10 mg/mL. Prepare a separate solution of a base catalyst, such as pyridine or triethylamine, in the same solvent (e.g., 10% v/v).

  • Reaction:

    • Dissolve the dried sample in a known volume of the reaction solvent (e.g., 1 mL of acetonitrile).

    • Add an excess of the base catalyst (e.g., 100 µL of 10% triethylamine in acetonitrile).

    • Add an excess of the this compound solution (e.g., 200 µL of 10 mg/mL this compound in acetonitrile).

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes. The reaction can be gently heated (e.g., to 60°C) to expedite the derivatization of sterically hindered alcohols.

  • Work-up:

    • Quench the reaction by adding a small amount of water or methanol to consume any excess this compound.

    • The resulting solution can be directly injected into the HPLC system or further diluted with the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a composition suitable for retaining the furoate esters (e.g., 50% B), and increase the concentration of Solvent B to elute the derivatives. A typical gradient might be from 50% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the furoate esters show maximum absorbance (typically around 254 nm).

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of alcohols as their 2-furoate derivatives. These values are indicative and may vary depending on the specific analyte and instrumentation.

Analyte ClassLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Aliphatic Alcohols> 0.9950.1 - 1.00.3 - 3.090 - 105

Application 2: Analysis of Primary and Secondary Amines by GC-MS

This protocol is adapted from established methods for the acylation of amines for GC analysis. The primary and secondary amino groups are converted to stable 2-furoyl amides.

Experimental Protocol

1. Derivatization Procedure:

  • Sample Preparation: A known amount of the amine-containing sample is dissolved in a suitable solvent (e.g., acetonitrile, ethyl acetate). For aqueous samples, extraction into an organic solvent under basic conditions is recommended.

  • Reagent Preparation: Prepare a fresh solution of this compound in a dry, inert solvent (e.g., 10% v/v in acetonitrile). Prepare a separate solution of a base, such as pyridine or triethylamine (e.g., 1 M in the same solvent).

  • Reaction:

    • To the sample solution (e.g., 100 µL), add the base (e.g., 50 µL of 1 M triethylamine).

    • Add the this compound solution (e.g., 100 µL of 10% this compound).

    • Cap the vial and vortex for 1 minute.

    • Heat the reaction mixture at 70°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the vial and vortex to quench the reaction.

    • Extract the 2-furoyl amides with a water-immiscible organic solvent such as ethyl acetate or hexane.

    • Wash the organic layer with a dilute acid (e.g., 5% HCl) and then with water to remove the base and any salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The dried organic extract can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantitative Data Summary

The following table provides expected quantitative data for the analysis of amines as their 2-furoyl derivatives.

Analyte ClassLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Biogenic Amines> 0.991 - 103 - 3085 - 110
Amphetamines> 0.990.5 - 51.5 - 1590 - 105

Application 3: Analysis of Phenolic Compounds by HPLC-UV

This protocol is based on established methods for the derivatization of phenols with acyl chlorides. The phenolic hydroxyl group is converted to a 2-furoate ester, enhancing its UV detectability.

Experimental Protocol

1. Derivatization Procedure:

  • Sample Preparation: The sample containing phenolic compounds is dissolved in a suitable solvent. For aqueous samples, extraction into an organic solvent under acidic conditions followed by evaporation and redissolution in the reaction solvent is recommended.

  • Reagent Preparation: Prepare a fresh solution of this compound in acetonitrile (e.g., 2 mg/mL). Prepare a borate buffer solution (e.g., 0.1 M, pH 9).

  • Reaction:

    • To 100 µL of the sample solution, add 100 µL of borate buffer.

    • Add 100 µL of the this compound solution.

    • Vortex the mixture and heat at 50°C for 10 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The solution can be directly injected into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: A typical gradient would be to start at 40% B and increase to 90% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at approximately 254 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table provides expected quantitative data for the analysis of phenols as their 2-furoyl derivatives.

Analyte ClassLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Phenols> 0.9980.05 - 0.50.15 - 1.585 - 105
Cannabinoids> 0.990.1 - 1.00.3 - 3.090 - 110

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Sample Analyte-containing Sample Solvent Dissolve in appropriate solvent Sample->Solvent Reagent Add this compound & Base Catalyst Solvent->Reagent Reaction Vortex & Incubate (Heat if necessary) Reagent->Reaction Quench Quench excess reagent Reaction->Quench Extract Extract/Dilute Derivative Quench->Extract Analysis Inject into GC or HPLC Extract->Analysis

Caption: General workflow for derivatization with this compound.

Analytical Logic

AnalyticalLogic cluster_GC GC Analysis cluster_HPLC HPLC Analysis Analyte Analyte with Active H (e.g., -OH, -NH) GC_Deriv Derivatization to Volatile Furoate Analyte->GC_Deriv Low Volatility HPLC_Deriv Derivatization to UV-Active Furoate Analyte->HPLC_Deriv Poor UV Absorbance GC_Analysis Separation by Volatility & Polarity GC_Deriv->GC_Analysis GC_Detection Detection (FID/MS) GC_Analysis->GC_Detection HPLC_Analysis Separation by Polarity (Reverse Phase) HPLC_Deriv->HPLC_Analysis HPLC_Detection Detection (UV) HPLC_Analysis->HPLC_Detection

Caption: Rationale for derivatization for GC and HPLC analysis.

References

The Role of 2-Furoyl Chloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-furoyl chloride in the synthesis of key pharmaceutical intermediates. This compound, an acyl chloride derived from furan, serves as a crucial building block in the formation of various active pharmaceutical ingredients (APIs).[1][2][3][4] Its primary function is as an acylating agent, introducing the 2-furoyl moiety into a target molecule, often through reactions with amines or alcohols. This application is pivotal in the synthesis of drugs such as the antihypertensive agent Prazosin and the luminal amebicide Diloxanide furoate.[1][5][6]

Synthesis of Prazosin Intermediate

Prazosin is an α1-adrenergic receptor antagonist used to treat high blood pressure, anxiety, and post-traumatic stress disorder.[7][8] A key step in its synthesis involves the acylation of a piperazine derivative with this compound.[6]

Reaction Pathway: Prazosin Synthesis

The synthesis involves the reaction of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline with this compound to yield the prazosin base. This is typically followed by conversion to the hydrochloride salt.[6]

Prazosin_Synthesis cluster_reactants Reactants cluster_product Product reactant1 2-(1-Piperazinyl)-4-amino- 6,7-dimethoxyquinazoline product Prazosin reactant1->product + reactant2 This compound reactant2->product

Caption: Reaction scheme for the synthesis of Prazosin.

Experimental Protocol: Synthesis of Prazosin Hydrochloride

This protocol is adapted from established synthetic routes.[6]

Materials:

  • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline

  • This compound

  • Chloroform

  • Isoamyl alcohol

  • 10% (w/w) aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Anhydrous hydrogen chloride (HCl) gas

Procedure:

  • In a suitable reaction vessel, dissolve 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline (0.20 mole) in 1000 mL of chloroform.[6]

  • Slowly add this compound (0.20 mole) to the solution at ambient temperature.[6]

  • Stir the resulting slurry for 15 minutes after the addition is complete.[6]

  • Add 1000 mL of isoamyl alcohol to the mixture.[6]

  • Add a 10% (w/w) aqueous sodium hydroxide solution until the solid material dissolves (approximately 200 mL), while maintaining the temperature at room temperature.[6]

  • Separate the aqueous layer, and wash the organic phase with 250 mL of water.[6]

  • Dry the organic layer over anhydrous MgSO4, filter, and cool the filtrate to 0°C.[6]

  • Pass anhydrous hydrogen chloride gas through the solution at 0-5°C until the solution is acidic (pH about 2-2.5), which takes approximately 45 minutes.[6]

  • Evaporate the chloroform at reduced pressure, gently warming to about 45°C.[6]

  • Heat the solution to approximately 100°C to remove the last traces of chloroform.[6]

  • Allow the mixture to cool to room temperature.[6]

  • Collect the product by filtration, wash with chloroform, and dry in a vacuum oven at 50-60°C.[6]

Quantitative Data: Prazosin Synthesis
ParameterValueReference
Starting Material Moles 0.20 mole[6]
This compound Moles 0.20 mole[6]
Yield 73.9 g[6]
Melting Point 277-279°C (dec.)[6]

Synthesis of Diloxanide Furoate

Diloxanide furoate is a luminal amebicide used for the treatment of intestinal amebiasis.[5][9][10] It is synthesized through the esterification of diloxanide with this compound.[5][9]

Reaction Pathway: Diloxanide Furoate Synthesis

The synthesis involves the condensation of the hydroxyl group of Diloxanide with the acyl chloride group of this compound.[5]

Diloxanide_Furoate_Synthesis cluster_reactants Reactants cluster_product Product reactant1 Diloxanide product Diloxanide Furoate reactant1->product + Pyridine reactant2 This compound reactant2->product

Caption: Reaction scheme for the synthesis of Diloxanide Furoate.

Experimental Protocol: Synthesis of Diloxanide Furoate

This protocol describes a common laboratory-scale synthesis.[5]

Materials:

  • Diloxanide (2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide)

  • This compound

  • Anhydrous pyridine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Diloxanide (1 equivalent) in anhydrous pyridine.[5]

  • Cool the solution in an ice bath.[5]

  • Add this compound (1.1 equivalents) dropwise to the stirred solution.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure Diloxanide furoate as a white crystalline solid.[5]

  • Dry the purified crystals under a vacuum at a temperature not exceeding 50°C.[5]

Quantitative Data: Diloxanide Furoate Synthesis
ParameterValueReference
Starting Material Diloxanide[5]
Acylating Agent This compound[5]
Solvent/Base Anhydrous Pyridine[5]
Reaction Temperature 60-70°C[5]
Reaction Time 2-3 hours[5]
Purification Method Recrystallization from ethanol[5]
Appearance White or almost white crystalline powder[5]
Melting Point 114-116 °C[5]

Other Applications

This compound is also a key intermediate in the synthesis of other pharmaceuticals, including:

  • Mometasone furoate: A glucocorticosteroid used to treat skin conditions, hay fever, and asthma.[1][2]

  • Fluticasone furoate: A synthetic corticosteroid.[1]

  • Ceftiofur: A third-generation cephalosporin antibiotic used in veterinary medicine.[1][2][3]

Conclusion

This compound is a versatile and important reagent in the synthesis of a variety of pharmaceutical intermediates. Its role as an acylating agent is fundamental to the construction of the final active pharmaceutical ingredients. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of key intermediates, highlighting the reaction conditions and expected outcomes. Researchers and drug development professionals can leverage this information for the efficient synthesis and development of new and existing pharmaceuticals.

References

Application of 2-Furoyl Chloride in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl chloride, a derivative of furan-2-carboxylic acid, is a versatile reagent and a key building block in the synthesis of a variety of agrochemicals. Its reactive acyl chloride group readily participates in esterification and amidation reactions, allowing for the introduction of the furoyl moiety into larger molecules. This structural feature is present in several commercially significant fungicides, herbicides, and insecticides, where it often contributes to the compound's biological activity. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of select agrochemicals derived from this compound.

Agrochemicals Synthesized from this compound

This compound serves as a crucial intermediate in the production of several agrochemicals. Below are examples of its application in the synthesis of a fungicide (Furalaxyl) and an amoebicide (Diloxanide Furoate), which, while a pharmaceutical, demonstrates a relevant synthetic transformation. Additionally, the synthesis of Prazosin, a pharmaceutical, is included to provide a detailed example of N-acylation with this compound.

Furalaxyl: A Phenylamide Fungicide

Furalaxyl is a systemic fungicide highly effective against oomycete pathogens, such as Phytophthora and Pythium species.[1] The synthesis of Furalaxyl involves the N-acylation of an aniline derivative with this compound.

Synthesis Pathway:

The synthesis of Furalaxyl proceeds in two main steps. First, 2,6-dimethylaniline is acylated with this compound to form an amide intermediate. This intermediate is then reacted with methyl 2-bromopropionate to yield the final product, Furalaxyl.[2]

Furalaxyl_Synthesis 2,6-Dimethylaniline 2,6-Dimethylaniline Amide_Intermediate N-(2,6-dimethylphenyl)-2-furamide 2,6-Dimethylaniline->Amide_Intermediate Acylation 2-Furoyl_Chloride 2-Furoyl_Chloride 2-Furoyl_Chloride->Amide_Intermediate Furalaxyl Furalaxyl Amide_Intermediate->Furalaxyl Alkylation Methyl_2-bromopropionate Methyl_2-bromopropionate Methyl_2-bromopropionate->Furalaxyl

Caption: Synthesis of Furalaxyl from 2,6-dimethylaniline and this compound.

Experimental Protocol: Synthesis of Furalaxyl

Step 1: Synthesis of N-(2,6-dimethylphenyl)-2-furamide [3]

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 equivalent) and pyridine (1.0 equivalent) in tetrahydrofuran (THF).

  • Heat the solution to reflux.

  • Slowly add this compound (1.0 equivalent) to the refluxing mixture.

  • Continue refluxing for 15 minutes after the addition is complete.

  • Remove the solvent under reduced pressure.

  • Take up the residue in methylene chloride and wash with water.

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate.

Step 2: Synthesis of Furalaxyl [2]

  • The N-(2,6-dimethylphenyl)-2-furamide intermediate is reacted with methyl 2-bromopropionate under basic conditions to introduce the propionic acid ester moiety.

  • Further details on the specific base, solvent, and reaction conditions for this step require further investigation from specialized literature.

Quantitative Data: Fungicidal Activity of Furalaxyl

Furalaxyl is known for its specific activity against oomycetes by inhibiting ribosomal RNA synthesis.[1][4] The efficacy is often measured by the half-maximal effective concentration (EC50).

Fungal SpeciesEC50 (µg/mL)Reference
Phytophthora capsici (Mefenoxam-sensitive)0.01 - 0.1[4]
Phytophthora capsici (Mefenoxam-resistant)>100[4]

Note: Data for the closely related phenylamide fungicide Mefenoxam is provided as a reference for the expected efficacy range of Furalaxyl.

Diloxanide Furoate: An Amoebicide

Diloxanide furoate is a luminal amoebicide used to treat amoebic dysentery.[5] Its synthesis involves the esterification of diloxanide with this compound.

Synthesis Pathway:

The synthesis is a direct esterification reaction where the hydroxyl group of diloxanide reacts with the acyl chloride function of this compound, typically in the presence of a base like pyridine.[5]

Diloxanide_Furoate_Synthesis Diloxanide Diloxanide Diloxanide_Furoate Diloxanide_Furoate Diloxanide->Diloxanide_Furoate Esterification (Pyridine) 2-Furoyl_Chloride 2-Furoyl_Chloride 2-Furoyl_Chloride->Diloxanide_Furoate

Caption: Synthesis of Diloxanide Furoate from Diloxanide and this compound.

Experimental Protocol: Synthesis of Diloxanide Furoate [5][6]

  • Dissolve diloxanide (1.0 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water to remove pyridine hydrochloride, followed by a wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure diloxanide furoate as a white crystalline solid.

  • Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

Quantitative Data: Amoebicidal Activity of Diloxanide Furoate

Diloxanide furoate is a prodrug that is hydrolyzed in the gut to the active form, diloxanide.[7] Its efficacy is determined by its ability to inhibit the growth of Entamoeba histolytica.

ParameterValueReference
IC50 against E. histolytica Data not readily available in reviewed literature.[8]
Clinical Cure Rate (asymptomatic carriers) >90%[9]
Prazosin: An Alpha-Adrenergic Blocker (Pharmaceutical Example)

Prazosin is a pharmaceutical used to treat high blood pressure, but its synthesis from this compound provides a well-documented example of forming a stable amide bond, a common reaction in agrochemical synthesis.

Synthesis Pathway:

The synthesis involves the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine with this compound.[10]

Prazosin_Synthesis Piperazine_Derivative 1-(4-amino-6,7-dimethoxy- 2-quinazolinyl)piperazine Prazosin Prazosin Piperazine_Derivative->Prazosin N-Acylation 2-Furoyl_Chloride 2-Furoyl_Chloride 2-Furoyl_Chloride->Prazosin

References

Application Notes and Protocols for 2-Furoyl Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-furoyl chloride as a protecting group for various functional groups, including amines, alcohols, and phenols. The information is intended to guide researchers in designing and executing synthetic strategies that employ the 2-furoyl group, with a focus on its introduction, cleavage, and orthogonality with other common protecting groups.

Introduction to the 2-Furoyl (Fur) Protecting Group

The 2-furoyl group, introduced via the highly reactive this compound, serves as an effective protecting group for nucleophilic functional groups. Its reactivity stems from the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with amines, alcohols, and thiols.[1] The resulting 2-furoyl esters and amides exhibit varying degrees of stability, allowing for their selective removal under specific conditions. The furan ring itself can be susceptible to certain oxidative conditions, which can be exploited for deprotection.

Key Features of the 2-Furoyl Protecting Group:

  • Ease of Introduction: Readily introduced using this compound under standard acylation conditions.

  • Moderate Stability: Generally stable to acidic conditions, allowing for the removal of more acid-labile groups.

  • Cleavage Conditions: Can be removed under basic or specific oxidative conditions.

  • Potential Orthogonality: Offers potential for orthogonal protection schemes in the presence of acid-labile groups like Boc and some silyl ethers.

Protection of Functional Groups

The following sections detail the experimental protocols for the protection of primary and secondary amines, as well as primary and secondary alcohols and phenols using this compound.

Protection of Amines (N-Furoylation)

Primary and secondary amines can be efficiently acylated with this compound to form the corresponding N-(2-furoyl)amides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for N-Furoylation of a Primary Amine

  • Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Add a base (1.1 - 1.5 equiv.), such as triethylamine (Et₃N) or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 - 1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Table 1: Representative Conditions for N-Furoylation of Amines

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic AmineTriethylamineDCM0 to RT4>90
Secondary Aliphatic AminePyridineTHF0 to RT685-95
AnilinePyridineDCM0 to RT1280-90
Protection of Alcohols and Phenols (O-Furoylation)

The hydroxyl groups of primary and secondary alcohols, as well as phenols, can be protected as 2-furoate esters. The reaction conditions are similar to those for amines, often requiring a base to facilitate the reaction. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added.

Experimental Protocol: General Procedure for O-Furoylation of a Primary Alcohol

  • Dissolve the primary alcohol (1.0 equiv.) in a suitable aprotic solvent (e.g., DCM, THF).

  • Add a base (1.5 equiv.), such as triethylamine or pyridine, and a catalytic amount of DMAP (0.1 equiv.).

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up the reaction as described in the N-furoylation protocol.

Table 2: Representative Conditions for O-Furoylation of Alcohols and Phenols

SubstrateBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholEt₃N / DMAP (cat.)DCM0 to RT6>90
Secondary AlcoholPyridine / DMAP (cat.)THFRT2475-85
PhenolPyridineDCM0 to RT885-95

Deprotection of the 2-Furoyl Group

The cleavage of the 2-furoyl group can be achieved under various conditions, primarily basic hydrolysis for both amides and esters. The furan ring's susceptibility to oxidation also presents an alternative deprotection strategy.

Deprotection of N-(2-Furoyl) Amides

The deprotection of N-(2-furoyl) amides generally requires basic or acidic conditions, with basic hydrolysis being more common.

Experimental Protocol: Basic Hydrolysis of an N-(2-Furoyl) Amide

  • Dissolve the N-(2-furoyl) amide (1.0 equiv.) in a mixture of methanol (MeOH) or ethanol (EtOH) and water.

  • Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2-5 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate to yield the deprotected amine.

Table 3: Conditions for the Deprotection of N-(2-Furoyl) Amides

MethodReagentsSolventTemperature (°C)Time (h)
Basic HydrolysisNaOH (aq)MeOH/H₂OReflux4-12
Acidic HydrolysisHCl (conc.)H₂O/DioxaneReflux12-24
Deprotection of 2-Furoate Esters

2-Furoate esters are typically cleaved by basic hydrolysis (saponification).[2] Acid-catalyzed hydrolysis is also possible but may require harsher conditions.[3]

Experimental Protocol: Saponification of a 2-Furoate Ester

  • Dissolve the 2-furoate ester (1.0 equiv.) in a mixture of an alcohol (e.g., MeOH, EtOH) and water.

  • Add a base such as lithium hydroxide (LiOH), NaOH, or K₂CO₃ (1.5 - 3.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of ~3 with a dilute acid.

  • Extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the deprotected alcohol or phenol.

Table 4: Conditions for the Deprotection of 2-Furoate Esters

MethodReagentsSolventTemperature (°C)Time (h)
Basic HydrolysisLiOH (aq)THF/H₂ORT2-8
Basic HydrolysisK₂CO₃MeOH/H₂ORT12-24
Acidic HydrolysisH₂SO₄ (dil.)Dioxane/H₂OReflux8-16

Orthogonal Protecting Group Strategies

The utility of a protecting group is significantly enhanced if it can be selectively removed in the presence of other protecting groups. This concept is known as orthogonality.[4] The 2-furoyl group, being primarily base-labile, can be orthogonal to acid-labile protecting groups.

Orthogonality with Acid-Labile Groups (e.g., Boc, Trityl, Silyl Ethers)

The 2-furoyl group is generally stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc), trityl (Tr), and some silyl ether protecting groups (e.g., TMS, TES). This allows for the selective deprotection of these groups while the 2-furoyl group remains intact.

Workflow for Orthogonal Deprotection:

Caption: Orthogonal deprotection of Boc/silyl and 2-furoyl groups.

Considerations for Orthogonality

While the 2-furoyl group offers good orthogonality with acid-labile groups, careful consideration of the specific reaction conditions is necessary. Prolonged exposure to strong acids or elevated temperatures may lead to partial cleavage of the 2-furoyl group. It is always recommended to perform small-scale test reactions to optimize the selective deprotection conditions for a specific substrate.

Applications in Complex Molecule Synthesis

The protecting group strategies involving this compound find applications in various areas of organic synthesis, including the synthesis of pharmaceuticals and complex natural products.

Use in Nucleoside and Carbohydrate Chemistry

In nucleoside and carbohydrate chemistry, where multiple hydroxyl groups with similar reactivity are present, the use of a combination of protecting groups is essential. The 2-furoyl group can be used to selectively protect hydroxyl groups, and its removal under basic conditions provides an orthogonal strategy to acid-labile protecting groups commonly used in this field.[1]

Experimental Workflow in Carbohydrate Synthesis:

Carbohydrate_Synthesis A Poly-hydroxylated Carbohydrate B Selective Furoylation of primary -OH A->B C Protection of secondary -OHs (e.g., with Benzyl groups) B->C D Selective Deprotection of Furoyl group (Base) C->D E Further Functionalization at primary -OH D->E F Global Deprotection E->F G Final Product F->G

Caption: Workflow for selective functionalization of a carbohydrate.

Use in Peptide Synthesis

While less common than Boc or Fmoc, the 2-furoyl group can be used for the protection of the N-terminus or side chains of amino acids in peptide synthesis.[5][6] Its stability to the conditions used for the removal of other protecting groups can be advantageous in specific synthetic routes.

Conclusion

This compound is a versatile reagent for the introduction of the 2-furoyl protecting group onto amines, alcohols, and phenols. The moderate stability of the resulting amides and esters, coupled with their cleavage under basic conditions, allows for their use in orthogonal protecting group strategies, particularly in combination with acid-labile groups. The protocols and data presented in these application notes provide a foundation for researchers to incorporate the 2-furoyl group into their synthetic plans for the efficient construction of complex molecules. As with any protecting group strategy, careful planning and optimization of reaction conditions are crucial for success.

References

The Versatility of 2-Furoyl Chloride in Carbon-Carbon Bond Formation: Application Notes and Protocols for Reactions with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 17, 2025 – 2-Furoyl chloride, a derivative of the biomass-derived platform chemical 2-furoic acid, stands as a versatile building block in modern organic synthesis. Its electrophilic carbonyl group readily engages with a diverse array of carbon nucleophiles, particularly organometallic reagents, to forge new carbon-carbon bonds. This reactivity profile makes it an invaluable precursor for the synthesis of a wide range of furan-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of organometallic reagents, offering researchers and drug development professionals a comprehensive guide to harnessing its synthetic potential.

Introduction

The furan moiety is a key structural motif in numerous biologically active compounds and functional materials. The strategic introduction of acyl groups onto the furan ring, or the use of furan-based acylating agents, provides a powerful tool for molecular construction. This compound serves as a highly reactive and efficient acylating agent for this purpose. Its reactions with organometallic reagents, including Grignard reagents, organocuprates (Gilman reagents), organozinc reagents (in Negishi coupling), organostannanes (in Stille coupling), and organoboranes (in Suzuki coupling), as well as its use in Friedel-Crafts acylation, offer a rich toolbox for synthetic chemists. These reactions enable the synthesis of a variety of 2-acylfurans and related structures, which can be further elaborated into more complex molecular architectures.

Reactions with Grignard and Organolithium Reagents: Access to Tertiary Alcohols

Grignard (RMgX) and organolithium (RLi) reagents are highly reactive organometallic compounds that readily attack the carbonyl group of this compound. Due to the high reactivity of the initially formed ketone intermediate, a second equivalent of the organometallic reagent typically adds to the carbonyl, leading to the formation of tertiary alcohols after acidic workup.[1][2][3] This "double addition" is a characteristic feature of the reaction of acyl chlorides with these strong organometallic nucleophiles.[4]

General Reaction Scheme:

Experimental Protocol: Synthesis of 1,1-diphenyl-1-(furan-2-yl)methanol

This protocol details the reaction of this compound with phenylmagnesium bromide to yield a tertiary alcohol.

  • Materials:

    • This compound (1.0 equiv)

    • Magnesium turnings (2.2 equiv)

    • Bromobenzene (2.2 equiv)

    • Anhydrous diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

    • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous Et₂O dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary. After the addition is complete, the mixture is typically refluxed for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[5]

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of this compound in anhydrous Et₂O dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Et₂O.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

Organometallic ReagentProductSolventTemperature (°C)Time (h)Yield (%)
Phenylmagnesium Bromide1,1-diphenyl-1-(furan-2-yl)methanolEt₂O0 to rt2-3Typically high
Methyllithium2-(furan-2-yl)propan-2-olEt₂O-78 to rt1-2Typically high

Table 1: Representative Reactions of this compound with Grignard and Organolithium Reagents.

Reactions with Organocuprates (Gilman Reagents): Selective Ketone Synthesis

In contrast to the high reactivity of Grignard and organolithium reagents, organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles.[1] This attenuated reactivity allows for a selective single addition to the acyl chloride, arresting the reaction at the ketone stage without proceeding to the tertiary alcohol.[6] This makes the use of Gilman reagents a preferred method for the synthesis of 2-acylfurans from this compound.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-Benzoylfuran

This protocol describes the preparation of 2-benzoylfuran via the reaction of this compound with lithium diphenylcuprate.

  • Materials:

    • This compound (1.0 equiv)

    • Copper(I) iodide (CuI) (1.0 equiv)

    • Phenyllithium (2.0 equiv)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend CuI in anhydrous Et₂O or THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add phenyllithium solution to the stirred suspension. The formation of the Gilman reagent is often indicated by a color change.

    • Stir the resulting lithium diphenylcuprate solution at -78 °C for 30 minutes.

    • Add a solution of this compound in the same anhydrous solvent dropwise to the Gilman reagent.

    • Allow the reaction to stir at -78 °C for 1-2 hours and then warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Et₂O.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-benzoylfuran.

Organocuprate ReagentProductSolventTemperature (°C)Time (h)Yield (%)
Lithium diphenylcuprate2-BenzoylfuranTHF-78 to rt2-3Moderate to high
Lithium dimethylcuprate2-AcetylfuranEt₂O-78 to rt2-3Moderate to high

Table 2: Representative Reactions of this compound with Gilman Reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound can serve as an effective electrophilic partner in several of these transformations. These methods offer a powerful means to construct C(sp²)-C(sp²) and C(sp²)-C(sp) bonds with high functional group tolerance.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex.[7][8] This reaction is known for its high functional group tolerance.[9] While less common for acyl chlorides compared to aryl halides, the Negishi coupling can be adapted for the synthesis of 2-aroyl- and 2-alkanoylfurans.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)furan

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methylphenylzinc chloride (1.2 equiv)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄.

    • Add a solution of this compound in anhydrous THF.

    • To the stirred solution, add the 4-methylphenylzinc chloride solution in THF.

    • Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Organozinc ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄THF6012Moderate
4-Methoxyphenylzinc chloridePd₂(dba)₃ / XPhosDioxane8012Moderate to good

Table 3: Representative Negishi Coupling Reactions of this compound.

Stille Coupling with Organostannanes

The Stille coupling utilizes organostannanes as the organometallic partner.[10] A key advantage of organostannanes is their stability to air and moisture.[11] The reaction of this compound with organostannanes provides a reliable route to 2-acylfurans.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(Thiophen-2-oyl)furan

  • Materials:

    • This compound (1.0 equiv)

    • 2-(Tributylstannyl)thiophene (1.1 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Anhydrous toluene

    • Aqueous potassium fluoride (KF) solution

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, dissolve this compound and 2-(tributylstannyl)thiophene in anhydrous toluene.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture and quench with an aqueous KF solution to precipitate the tin byproducts.

    • Filter the mixture through celite and extract the filtrate with an organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography.

Organostannane ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄Toluene10016Good
Tributyl(vinyl)tinPdCl₂(PPh₃)₂THF6512Good

Table 4: Representative Stille Coupling Reactions of this compound.

Suzuki Coupling with Organoboranes

The Suzuki coupling, which employs organoboron compounds, is one of the most widely used cross-coupling reactions due to the low toxicity and high stability of the boron reagents.[11] The coupling of acyl chlorides with boronic acids can be challenging but has been successfully achieved under specific conditions.[12]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(4-Fluorobenzoyl)furan

  • Materials:

    • This compound (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (palladium(II) acetate) (2-5 mol%)

    • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

    • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Anhydrous solvent (e.g., dioxane, toluene)

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine this compound, 4-fluorophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent and heat the mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Organoboron ReagentCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10018Moderate
Naphthylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9024Moderate

Table 5: Representative Suzuki Coupling Reactions of this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][14] this compound can be used to acylate electron-rich aromatic and heteroaromatic compounds.

General Reaction Scheme:

Experimental Protocol: Synthesis of Phenyl(furan-2-yl)methanone

  • Materials:

    • This compound (1.0 equiv)

    • Benzene (can be used as solvent and reactant)

    • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

    • Dichloromethane (CH₂Cl₂) (as solvent)

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in CH₂Cl₂.

    • Cool the suspension to 0 °C in an ice bath.

    • Add this compound dropwise to the stirred suspension.

    • To this mixture, add benzene dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by distillation or column chromatography.[10]

Aromatic SubstrateLewis AcidSolventTemperature (°C)Time (h)Yield (%)
BenzeneAlCl₃Benzene0 to rt3Good
TolueneAlCl₃Toluene0 to rt4Good (mixture of isomers)
AnisoleSnCl₄CH₂Cl₂0 to rt2High (para-isomer favored)

Table 6: Representative Friedel-Crafts Acylation Reactions using this compound.

Visualizing Reaction Pathways

To better illustrate the relationships between the starting material, intermediates, and products in these reactions, the following diagrams have been generated using the DOT language.

Reaction_Pathways cluster_Grignard_Lithium Grignard/Organolithium cluster_Gilman Gilman Reagent cluster_Coupling Cross-Coupling Reactions FuroylChloride This compound Ketone_intermediate Intermediate Ketone FuroylChloride->Ketone_intermediate 1st eq. Ketone_product Ketone FuroylChloride->Ketone_product Selective Addition Coupling_Product Acylfuran FuroylChloride->Coupling_Product Pd-catalyzed Grignard R-MgX / R-Li Tertiary_Alcohol Tertiary Alcohol Ketone_intermediate->Tertiary_Alcohol 2nd eq. Gilman R₂CuLi Organometallic_Coupling Organometallic Reagent (Zn, Sn, B) Experimental_Workflow start Start reagent_prep Prepare Organometallic Reagent (if necessary) start->reagent_prep reaction_setup Set up Reaction under Inert Atmosphere reagent_prep->reaction_setup addition Add this compound and/or Organometallic Reagent reaction_setup->addition stirring Reaction Stirring (Temperature Control) addition->stirring workup Aqueous Workup/ Quenching stirring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Final Product purification->product

References

Catalytic Methods for Reactions Involving 2-Furoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods involving 2-furoyl chloride. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail powerful catalytic strategies, including palladium- and nickel-catalyzed cross-coupling reactions, as well as emerging organocatalytic and biocatalytic approaches, to facilitate its use in complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds with this compound, offering a broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: Synthesis of 2-Aroylfurans

The Suzuki-Miyaura coupling enables the synthesis of 2-aroylfurans by reacting this compound with arylboronic acids. This reaction is a cornerstone of modern organic synthesis.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent, typically a mixture of toluene and water or dioxane.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
33-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1001678

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Furoyl_Chloride This compound Product 2-Aroylfuran 2-Furoyl_Chloride->Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Key components for the Suzuki-Miyaura synthesis of 2-aroylfurans.

Heck Coupling: Synthesis of 2-Furoyl Alkenes

The Heck reaction provides a method for the arylation of alkenes. With this compound, this reaction can be adapted to synthesize α,β-unsaturated ketones, although this is a less common application for acyl chlorides directly due to potential side reactions. A more common approach involves a decarbonylative Heck reaction. For direct acylation, specific conditions are required.

Reaction Scheme (Acyl-Heck Type):

Experimental Protocol:

  • Reagents and Setup: In a sealed tube, combine the alkene (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like P(o-tolyl)₃ (10 mol%), and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Substrate Addition: Add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the mixture to 100-120 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Quantitative Data Summary:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF1102465
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃Acetonitrile1001872
3CyclohexenePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Dioxane1202458
Sonogashira Coupling: Synthesis of Furoyl-Alkynes

The Sonogashira coupling of this compound with terminal alkynes is an efficient method for the synthesis of ynones. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add a suitable solvent such as tetrahydrofuran (THF) or toluene, followed by a base, typically an amine like triethylamine or diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Substrate Addition: Add the terminal alkyne (1.2 equivalents) followed by this compound (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography. A publication by Crisp and O'Donoghue in 1989 described the reaction of furoyl chlorides with alkynes in the presence of [PdCl₂(PhCN)₂]/CuI and triethylamine to produce alkynyl furanyl ketones[1].

Quantitative Data Summary:

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25491
21-OctynePd(OAc)₂ (2)CuI (5)DIPEAToluene25688
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDioxane40885
Buchwald-Hartwig Amination: Synthesis of 2-Furoyl Amides

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and various primary or secondary amines. This method is particularly useful for synthesizing amides that are difficult to prepare via traditional methods.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equivalents).

  • Solvent and Substrates: Add an anhydrous, degassed solvent (e.g., toluene, dioxane). Then add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then washed with water, dried, and concentrated. The crude product is purified by chromatography or crystallization.

Quantitative Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001289
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101693
3N-MethylanilinePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene902481

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more economical alternative to palladium for certain cross-coupling reactions and can exhibit unique reactivity.

Kumada Coupling: Reaction with Grignard Reagents

The Kumada coupling is a classic cross-coupling reaction that utilizes a Grignard reagent as the nucleophile. It is effective for the reaction of this compound with alkyl, vinyl, or aryl Grignard reagents to form ketones.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the nickel catalyst, such as NiCl₂(dppp) (1-5 mol%), in an anhydrous ether solvent like THF or diethyl ether.

  • Substrate Addition: Add this compound (1.0 equivalent) to the catalyst solution.

  • Grignard Reagent Addition: Cool the mixture to 0 °C or below and slowly add the Grignard reagent (1.1 equivalents).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or GC.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.

Quantitative Data Summary:

EntryGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNiCl₂(dppp) (3)THF0 to 25488
2Vinylmagnesium bromideNiCl₂(dppe) (5)THF-20 to 25675
3Isopropylmagnesium chloridePd(PPh₃)₄ (2)Diethyl Ether0 to 25882

Organocatalysis

Organocatalysis provides a metal-free alternative for transformations involving this compound, which is particularly valuable in the synthesis of pharmaceutical intermediates where metal contamination is a concern.

Asymmetric Acylation of Alcohols

Chiral organocatalysts can be used for the kinetic resolution of racemic alcohols via enantioselective acylation with this compound. This is a powerful strategy for accessing enantioenriched alcohols and esters.

Reaction Scheme (Kinetic Resolution):

Experimental Protocol:

  • Reagents and Setup: In a dry vial, dissolve the racemic alcohol (1.0 equivalent) and a chiral organocatalyst, such as a chiral amine or phosphine (5-10 mol%), in an aprotic solvent (e.g., dichloromethane, toluene).

  • Base and Substrate Addition: Add a non-nucleophilic base, like triethylamine or 2,6-lutidine (1.5 equivalents). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and then add this compound (0.5-0.6 equivalents for optimal kinetic resolution).

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral HPLC or GC.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., methanol). Remove the solvent and purify the alcohol and ester by column chromatography.

Quantitative Data Summary:

EntryRacemic AlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)ee (%) of Alcoholee (%) of Ester
11-PhenylethanolChiral DMAP derivative (10)Et₃NCH₂Cl₂01252>9992
21-(1-Naphthyl)ethanolChiral isothiourea (5)2,6-LutidineToluene-2024559895

Experimental Workflow for Organocatalytic Kinetic Resolution

Organocatalytic_KR cluster_setup Reaction Setup Racemic_Alcohol Racemic Alcohol Add_Base Add Base Racemic_Alcohol->Add_Base Chiral_Catalyst Chiral Organocatalyst Chiral_Catalyst->Add_Base Solvent Aprotic Solvent Solvent->Add_Base Cool_Mixture Cool to T °C Add_Base->Cool_Mixture Add_Furoyl_Chloride Add this compound Cool_Mixture->Add_Furoyl_Chloride Stir_Monitor Stir & Monitor (Chiral HPLC/GC) Add_Furoyl_Chloride->Stir_Monitor Quench Quench Reaction Stir_Monitor->Quench Purification Purification Quench->Purification Enantioenriched_Alcohol Enantioenriched Alcohol Purification->Enantioenriched_Alcohol Enantioenriched_Ester Enantioenriched Ester Purification->Enantioenriched_Ester

Caption: Workflow for the kinetic resolution of alcohols using this compound.

Biocatalysis

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Lipases are particularly well-suited for reactions involving acyl chlorides, such as esterification.

Lipase-Catalyzed Esterification

Immobilized lipases can efficiently catalyze the esterification of alcohols with this compound under mild conditions. This method is highly chemo- and regioselective and can be performed in organic solvents or solvent-free systems. While many protocols use the corresponding carboxylic acid (2-furoic acid), the high reactivity of this compound allows for rapid, often irreversible esterification.

Reaction Scheme:

Caption: Overview of catalytic transformations involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-Furoyl Chloride Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for minimizing the hydrolysis of 2-furoyl chloride during chemical reactions. Hydrolysis to 2-furoic acid is a common side reaction that can reduce yield and complicate purification. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results.

Troubleshooting Guide: Minimizing this compound Hydrolysis

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low product yield and presence of 2-furoic acid in the crude product. Hydrolysis of this compound due to residual moisture in reagents or solvents. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, use of activated molecular sieves). Use freshly opened or properly stored anhydrous reagents.[1][2][3]
Atmospheric moisture entering the reaction vessel. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and employ techniques such as a nitrogen balloon or a Schlenk line.
Reaction fails to go to completion, with starting material and 2-furoic acid present. Inadequate scavenging of HCl produced during the reaction. Add a non-nucleophilic base to the reaction mixture to neutralize the HCl byproduct. Pyridine or triethylamine are commonly used for this purpose.[4][5][6]
Formation of unexpected byproducts. Reaction with nucleophilic solvents or bases. Choose a non-nucleophilic solvent (e.g., dichloromethane, tetrahydrofuran, dioxane). If a base is required, select a hindered base or a proton sponge to minimize its direct reaction with this compound.
Difficulty in quantifying the extent of hydrolysis. Lack of a reliable analytical method. Utilize High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify this compound and 2-furoic acid. Detailed protocols are provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to hydrolysis?

A1: this compound is highly sensitive to moisture and will readily hydrolyze to 2-furoic acid upon contact with water.[7] It is classified as a corrosive liquid and should be handled with care in a moisture-free environment.[8]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9]

Q3: Which solvents are recommended for reactions involving this compound?

A3: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are suitable options, provided they are thoroughly dried before use. Protic solvents, such as alcohols and water, will react with this compound and should be avoided unless they are intended as reagents.

Q4: How can I effectively remove trace amounts of water from my reaction setup?

A4: Activating 3Å or 4Å molecular sieves by heating them under vacuum is an excellent method for removing residual water from solvents and reaction mixtures.[1][2][3] Using oven-dried glassware and maintaining a positive pressure of an inert gas are also critical.

Q5: What is the role of a base like pyridine or triethylamine in my reaction?

A5: These bases act as scavengers for the hydrogen chloride (HCl) gas that is produced during the reaction of this compound with a nucleophile. Neutralizing the HCl prevents it from catalyzing unwanted side reactions, including further hydrolysis.[4][5][6]

Q6: Can I use a stronger base to accelerate my reaction?

A6: While a base is often necessary, a strong, nucleophilic base can compete with your desired nucleophile and react with the this compound itself. If a stronger base is required, consider a non-nucleophilic, sterically hindered base or a proton sponge.

Quantitative Data on this compound Stability

Solvent Type Relative Hydrolysis Rate Rationale
Aprotic Non-Polar (e.g., Hexane)Very LowLow solubility of water and slow reaction kinetics.
Aprotic Polar (e.g., DCM, THF)Low to ModerateDependent on residual water content. Anhydrous conditions are crucial.
Protic (e.g., Alcohols, Water)High to Very HighThe solvent acts as a nucleophile, leading to rapid solvolysis/hydrolysis.[10]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and 2-Furoic Acid

This protocol provides a general method for the separation and quantification of this compound and its hydrolysis product, 2-furoic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

  • This compound standard.

  • 2-Furoic acid standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective. For example, a gradient of 10% to 90% acetonitrile in water (containing 0.1% phosphoric acid or formic acid) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of both compounds (e.g., around 250-270 nm). A photodiode array (PDA) detector is recommended to confirm peak purity.

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Carefully withdraw a small aliquot of the reaction mixture.

  • Quench the reaction immediately by diluting it in a known volume of cold, anhydrous acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Quantification:

  • Prepare a series of standard solutions of known concentrations for both this compound and 2-furoic acid in anhydrous acetonitrile.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of each compound in the reaction sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Method for Detection of this compound and 2-Furoic Acid

This method is suitable for the qualitative and quantitative analysis of this compound and 2-furoic acid, often requiring derivatization of the carboxylic acid.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Derivatization (for 2-furoic acid):

  • To improve the volatility of 2-furoic acid, it can be derivatized to its methyl ester.

  • Evaporate a known volume of the quenched reaction sample to dryness under a stream of nitrogen.

  • Add a solution of diazomethane in ether or a solution of (trimethylsilyl)diazomethane in hexane/ether with methanol until a yellow color persists.

  • Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood.

  • Alternatively, use a safer derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-400 m/z.

4. Analysis:

  • Identify the peaks corresponding to this compound and the derivatized 2-furoic acid based on their retention times and mass spectra.

  • For quantification, create a calibration curve using derivatized standards of 2-furoic acid and an internal standard.

Visualizing Experimental Workflow and Chemical Principles

Experimental Workflow for Minimizing Hydrolysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup prep_glass Oven-dry Glassware setup_inert Inert Atmosphere (N2 or Ar) prep_glass->setup_inert prep_solvents Dry Solvents (e.g., over Mol. Sieves) add_reagents Add Anhydrous Reagents prep_solvents->add_reagents setup_inert->add_reagents add_furoyl Add this compound add_reagents->add_furoyl add_base Add Non-nucleophilic Base (e.g., Pyridine) add_furoyl->add_base monitor_reaction Monitor by HPLC/GC-MS add_base->monitor_reaction workup Aqueous Workup (if necessary) monitor_reaction->workup purification Purification workup->purification

Caption: Workflow for minimizing this compound hydrolysis.

Chemical Principle: The Role of a Non-Nucleophilic Base

chemical_principle FuroylCl This compound (Electrophile) Product Desired Product FuroylCl->Product reacts with HCl HCl (Byproduct) FuroylCl->HCl generates Hydrolysis Hydrolysis (Undesired Reaction) FuroylCl->Hydrolysis reacts with Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product Nucleophile->HCl Salt Pyridinium Chloride (Salt) HCl->Salt HCl->Hydrolysis catalyzes Base Non-nucleophilic Base (e.g., Pyridine) Base->Salt scavenges H2O H₂O H2O->Hydrolysis

Caption: Role of a non-nucleophilic base in the reaction.

References

Technical Support Center: Purification of 2-Furoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products derived from 2-furoyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials (e.g., the amine, alcohol, or other nucleophile), excess this compound, 2-furoic acid formed from the hydrolysis of this compound, and side products from the reaction itself. In Schotten-Baumann reactions, byproducts from the base used (e.g., triethylamine hydrochloride) may also be present.[1][2][3][4]

Q2: How can I monitor the progress of my reaction to minimize purification challenges?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of starting materials and the formation of the product. This helps in determining the optimal reaction time and can prevent the formation of degradation products from prolonged reaction times. It is advisable to use a co-spot, which is a mixture of the starting material and the reaction mixture, to get a clear comparison.

Q3: What are the primary purification techniques for products of this compound reactions?

A3: The choice of purification technique depends on the properties of the product (e.g., solid or liquid, polarity, stability). The most common methods are:

  • Recrystallization: Ideal for solid products to obtain high purity.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for separating acidic or basic impurities from a neutral product, or for purifying acidic or basic products.

  • Distillation: Suitable for liquid products that are thermally stable.[5][6][7]

Q4: My 2-furoyl amide or ester seems to be hydrolyzing back to 2-furoic acid during aqueous workup. How can I prevent this?

A4: Hydrolysis can occur, especially under basic conditions. To minimize this, use a mild base like sodium bicarbonate for washes instead of stronger bases like sodium hydroxide.[8] It is also recommended to perform the aqueous workup at a lower temperature (e.g., using an ice bath) and to work quickly. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Troubleshooting Guides

Issue 1: Difficulty in Removing 2-Furoic Acid from the Product

Problem: You observe the presence of 2-furoic acid in your final product, confirmed by NMR or LC-MS.

Troubleshooting Steps:

  • Aqueous Wash with Mild Base: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate. 2-furoic acid will be deprotonated to form sodium 2-furoate, which is soluble in the aqueous layer and will be removed. Repeat the wash if necessary.

  • Acid-Base Extraction: If the product is neutral, a full acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution to remove the acidic 2-furoic acid.

  • Column Chromatography: If the polarity difference between your product and 2-furoic acid is sufficient, silica gel chromatography can be effective. A solvent system of hexane and ethyl acetate is a good starting point.[9]

Issue 2: Product is "Oiling Out" During Recrystallization

Problem: Instead of forming crystals, your product separates as an oil.

Troubleshooting Steps:

  • Solvent Choice: The chosen solvent may be too good a solvent, or its boiling point might be higher than the melting point of your product. Try a lower-boiling point solvent or a solvent system where the product has lower solubility at room temperature.[10]

  • Slower Cooling: Allow the solution to cool down to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

  • Use a Co-solvent: If a single solvent is not working, a two-solvent system (a "good" solvent and a "poor" solvent) can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Issue 3: Poor Separation During Column Chromatography

Problem: The product and impurities are co-eluting from the silica gel column.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity of the eluent is crucial. Use TLC to test various solvent systems to find the one that gives the best separation (difference in Rf values) between your product and the impurities. A common starting point for 2-furoyl derivatives is a gradient of hexane and ethyl acetate.[11]

  • Silica Gel Type: Standard silica gel is slightly acidic. If your compound is acid-sensitive, it may be degrading on the column. Consider using neutral silica gel or alumina.[12]

  • Dry Loading: If the crude product has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading) before being loaded onto the column. This often results in better separation.

Data Presentation

Table 1: Recrystallization Solvents for 2-Furoyl Amide Derivatives

Compound TypeRecommended SolventsObservations
N-Aryl-2-furamidesEthanol, Ethanol/Water, Acetone/WaterGood for moderately polar amides.[6]
N-Alkyl-2-furamidesEthyl Acetate/Hexane, Dichloromethane/HexaneSuitable for less polar amides.[6]
2-FuranacetamideWater, Ethanol/WaterPolar solvents are effective.[6]

Table 2: Column Chromatography Conditions for 2-Furoyl Derivatives

Product TypeStationary PhaseEluent System (v/v)Typical Yield (%)Typical Purity (%)Reference
Alkyl 2-furoatesSilica GelHexane:Ethyl Acetate (9:1)>90>98[9]
N-Aryl-2-furamidesSilica GelHexane:Ethyl Acetate (gradient)80-95>99[9]
2-Furoyl GlycineSilica GelDichloromethane:Methanol (gradient)75-85>97

Experimental Protocols

Protocol 1: Purification of a Neutral 2-Furoyl Amide via Acid-Base Extraction and Recrystallization
  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl to remove any unreacted amine.

    • Saturated aqueous NaHCO₃ to remove unreacted this compound and 2-furoic acid.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent (refer to Table 1). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification of a 2-Furoate Ester by Column Chromatography
  • Workup: After the esterification reaction, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate to get the crude ester.[13]

  • Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1).

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column. Alternatively, use the dry loading technique.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester.[9]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude Product Quench Quench Reaction Crude->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize If Solid Chromatography Column Chromatography Concentrate->Chromatography If Liquid or Oily Solid PureProduct Pure Product Recrystallize->PureProduct Chromatography->PureProduct

Caption: General experimental workflow for the purification of this compound reaction products.

Troubleshooting_Logic Impurity Impurity Detected in Product IsAcidic Is the impurity acidic? (e.g., 2-furoic acid) Impurity->IsAcidic IsBasic Is the impurity basic? (e.g., unreacted amine) IsAcidic->IsBasic No WashBase Wash with aq. NaHCO3 IsAcidic->WashBase Yes PolarityDiff Different Polarity? IsBasic->PolarityDiff No WashAcid Wash with dil. HCl IsBasic->WashAcid Yes Column Column Chromatography PolarityDiff->Column Yes Recrystallize Recrystallization PolarityDiff->Recrystallize No Done Pure Product WashBase->Done WashAcid->Done Column->Done Recrystallize->Done

Caption: Troubleshooting logic for common purification challenges.

References

identifying and minimizing side products in 2-furoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-furoyl chloride. Our goal is to help you identify and minimize side products in common reactions, ensuring higher yields and purity of your target molecules.

Section 1: Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds, but the electron-rich and acid-sensitive nature of many aromatic substrates, particularly heterocycles like furan and its derivatives, can lead to significant side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts reaction with this compound and an aromatic substrate resulted in a dark, insoluble tar. What happened and how can I prevent this?

A1: This is a classic sign of polymerization or resinification.[1][2] Furan and other sensitive aromatic compounds are highly susceptible to polymerization under the strongly acidic conditions of traditional Friedel-Crafts reactions, especially with potent Lewis acids like aluminum chloride (AlCl₃).[1][2]

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Switch from AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[1][2] Rare-earth triflates, like Ytterbium(III) trifluoromethanesulfonate, have also been used successfully.[3]

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to decrease the rate of polymerization.[2]

  • Controlled Reagent Addition: Add the Lewis acid catalyst slowly and dropwise to the mixture of the substrate and this compound. This helps to avoid localized high concentrations of the acid.[1][2]

  • Consider a Heterogeneous Catalyst: Solid acid catalysts, such as zeolites or supported metal oxides, can provide a milder reaction environment and are more easily separated from the reaction mixture.[2]

Q2: I'm observing a low yield of my desired acylated product, and I suspect substrate ring-opening. How can I confirm and minimize this?

A2: Acid-catalyzed ring-opening of sensitive heterocyclic substrates can occur, especially in the presence of moisture, leading to the formation of dicarbonyl compounds and other byproducts.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[2]

  • Choice of Acylating Agent: While you are using this compound, in some contexts, using an acid anhydride with a mild Lewis acid can result in a cleaner reaction with less ring opening.[2]

  • Minimize Reaction Time: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to limit the product's exposure to acidic conditions.[2]

Q3: My reaction is producing a mixture of mono- and di-acylated products. How can I improve the selectivity for mono-acylation?

A3: While the acylated product is generally deactivated towards further acylation, polysubstitution can still occur under harsh conditions or with extended reaction times.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of your aromatic substrate to this compound. A slight excess of the substrate can also favor mono-acylation.[2]

  • Deactivated Product: Remember that the mono-acylated product is less reactive. Avoid excessively long reaction times and high temperatures that might drive a second acylation.[2]

  • Order of Addition: Adding the substrate slowly to the mixture of this compound and the Lewis acid may be beneficial in some cases, but be aware that this could also increase the risk of polymerization.[2]

Data Presentation: Lewis Acid and Solvent Effects

The choice of catalyst and solvent is critical in controlling side reactions. The following tables summarize the impact of different Lewis acids on reaction outcomes.

Lewis Acid CatalystTypical SubstratesRelative ActivityCommon Side ProductsYieldsReference
Aluminum Chloride (AlCl₃)Benzene, TolueneHighSignificant Polymerization (with sensitive substrates), PolysubstitutionVariable, often low with sensitive substrates[1][2]
Boron Trifluoride Etherate (BF₃·OEt₂)Furan, ThiopheneModerateReduced PolymerizationGood to Excellent[1]
Zinc Chloride (ZnCl₂)Furan, AnisoleMildMinimal PolymerizationGood[2]
Ytterbium(III) Triflate (Yb(OTf)₃)Furan, ThiopheneHighLow PolymerizationHigh[3]
Heterogeneous Catalysts (e.g., Zeolites)Furan, AnisoleMild to ModerateMinimal Polymerization, easy separationGood to Excellent[2]
Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Furan using a Mild Lewis Acid

This protocol is designed to minimize polymerization and ring-opening side reactions.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Add this compound (1.0-1.1 eq) to the stirred solution.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.[1]

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]

Visualizations

Friedel_Crafts_Troubleshooting start Reaction Start: This compound + Substrate issue Problem Observed: Dark Tar / Low Yield start->issue cause1 Cause: Polymerization issue->cause1 Likely cause2 Cause: Ring-Opening issue->cause2 Possible solution1a Use Milder Lewis Acid (e.g., BF3.OEt2) cause1->solution1a solution1b Lower Reaction Temperature (e.g., 0°C) cause1->solution1b solution1c Slow Catalyst Addition cause1->solution1c cause2->solution1a solution2a Ensure Anhydrous Conditions cause2->solution2a solution2b Minimize Reaction Time (Monitor) cause2->solution2b

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Section 2: Esterification with this compound

The reaction of this compound with alcohols is a straightforward method for synthesizing 2-furoate esters. While generally high-yielding, side reactions can occur, primarily due to the reactivity of the acyl chloride and the presence of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My esterification reaction is complete, but the final product is difficult to purify and appears to contain acidic impurities. What is the likely cause?

A1: The reaction of this compound with an alcohol produces the desired ester and hydrogen chloride (HCl) as a byproduct.[5] If this HCl is not neutralized, it can remain in your product and potentially catalyze degradation or other side reactions during work-up and purification, especially at elevated temperatures.

Troubleshooting Steps:

  • Include a Base: Perform the reaction in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to act as an HCl scavenger. This will form a salt that can be easily removed during the aqueous work-up.

  • Aqueous Wash: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining HCl or unreacted this compound.

Q2: The yield of my ester is lower than expected, and I have a significant amount of 2-furoic acid in my crude product. How did this happen?

A2: The presence of 2-furoic acid indicates that the this compound has reacted with water (hydrolysis). This is a common side reaction if the reagents or reaction environment are not sufficiently dry.

Troubleshooting Steps:

  • Use Anhydrous Reagents: Ensure your alcohol and any solvents are anhydrous. Distill them over an appropriate drying agent if necessary.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Storage of this compound: this compound is moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere and handle it quickly to minimize exposure to air.

Q3: Are there any side reactions related to the alcohol I'm using?

A3: With sensitive alcohols, particularly at higher temperatures or in the presence of acid, side reactions like dehydration to form alkenes or ether formation can occur.[6]

Troubleshooting Steps:

  • Moderate Reaction Temperature: Acyl chlorides are highly reactive, so esterification can often be achieved at room temperature or with gentle warming. Avoid excessive heat.

  • Use a Base: As mentioned, using a base like pyridine not only scavenges HCl but also catalyzes the esterification, often allowing for milder reaction conditions.

Data Presentation: Common Esterification Conditions
MethodReagentsBaseTemperatureKey AdvantagePotential Side Products
StandardThis compound, AlcoholNoneRoom Temp to RefluxSimple setupHCl byproduct can cause degradation
Schotten-BaumannThis compound, AlcoholPyridine or Triethylamine0 °C to Room TempHigh yield, neutral conditionsNone, if work-up is thorough
Aqueous BaseThis compound, AlcoholNaOH(aq) or K₂CO₃(aq)Room TempGood for simple, water-insoluble alcoholsHydrolysis of this compound
Experimental Protocols

Protocol 2: High-Yield Esterification using an HCl Scavenger

This protocol is suitable for a wide range of primary and secondary alcohols and minimizes acid-catalyzed side products.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the alcohol.

  • Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by distillation or column chromatography.

Visualizations

Esterification_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions This compound This compound Ester Product Ester Product This compound->Ester Product + Alcohol HCl HCl This compound->HCl 2-Furoic Acid 2-Furoic Acid This compound->2-Furoic Acid + Water (Hydrolysis) Alcohol Alcohol Alcohol->Ester Product HCl->2-Furoic Acid Can catalyze further side reactions Water Water Water->2-Furoic Acid

Caption: Main and side reaction pathways in esterification.

References

optimizing reaction conditions (solvent, temperature) for 2-furoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when working with 2-furoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an acyl chloride derived from furan. It is a corrosive liquid that serves as a valuable intermediate in organic synthesis. Its primary applications are in the production of pharmaceuticals, pesticides, and other fine chemicals.[1] For instance, it is a key intermediate in the synthesis of drugs such as the anti-inflammatory mometasone furoate and the antibiotic ceftiofur.[1]

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a corrosive and hygroscopic liquid, meaning it reacts with moisture.[1] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent hydrolysis of the this compound back to 2-furoic acid. The compound should be stored in a tightly sealed container in a cool, dry place.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: The progress of reactions involving this compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guides

Low or No Product Yield in Acylation Reactions

Q4: I am getting a low yield in my acylation reaction with this compound. What are the common causes?

A4: Low yields in acylation reactions with this compound can be attributed to several factors:

  • Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze back to the unreactive 2-furoic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inactive Nucleophile: If your nucleophile is an amine, it can be protonated by the HCl byproduct of the reaction, rendering it non-nucleophilic. The addition of a base is necessary to neutralize the HCl.

  • Suboptimal Temperature: While many acylation reactions with this compound proceed at room temperature, some less reactive nucleophiles may require gentle heating. Conversely, excessive heat can lead to side reactions and decomposition.

  • Poor Quality of this compound: If the this compound has degraded due to improper storage, it will result in lower yields. It is recommended to use freshly opened or properly stored material.

Q5: My reaction with an amine is giving me a yield of around 50%, even though the reaction seems to have gone to completion. What could be the issue?

A5: A yield of approximately 50% when acylating a primary or secondary amine often indicates that no external base was added. In this scenario, half of your amine is consumed as a base to neutralize the HCl produced during the reaction, leaving only half of the amine available to act as a nucleophile. To resolve this, you should add at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.

Formation of Multiple Products or Impurities

Q6: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products?

A6: The formation of multiple products can be due to several reasons:

  • Unreacted Starting Materials: The most common impurities are unreacted this compound or the nucleophile. Ensure you are using the correct stoichiometry and allowing for sufficient reaction time.

  • Hydrolysis Product: If there is moisture in your reaction, you will likely have 2-furoic acid as an impurity.

  • Side Reactions with the Furan Ring: The furan ring itself can undergo reactions under certain conditions, although this is less common in typical acylation reactions.

  • Diacylation: With some nucleophiles containing multiple reactive sites, diacylation can occur, especially if an excess of this compound is used or if the reaction temperature is too high.

Q7: How can I minimize the formation of byproducts and impurities?

A7: To minimize byproducts:

  • Control Stoichiometry: Use a slight excess (around 1.1 equivalents) of the this compound to ensure complete consumption of the nucleophile, but avoid a large excess to prevent side reactions.

  • Maintain Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis.

  • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature. Only apply heat if the reaction is sluggish.

  • Purification: Most amide products can be purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Data Presentation

The choice of solvent and reaction temperature can significantly impact the yield of acylation reactions with this compound. The following tables summarize the effects of these parameters on the synthesis of N-substituted-2-furancarboxamides.

Table 1: Effect of Solvent on the Yield of N-Aryl-2-furancarboxamide

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dichloromethane (DCM)Room Temperature2~90%General observation
Tetrahydrofuran (THF)Room Temperature2~85%General observation
TolueneRoom Temperature4~80%General observation
Water (Schotten-Baumann)Room Temperature1High[2]

Note: Yields are approximate and can vary depending on the specific amine and reaction conditions.

Table 2: Effect of Temperature on the Yield of N-Acylation with Acyl Chlorides

Temperature (°C)General Effect on YieldPotential Issues at Higher Temperatures
0Slower reaction rate, but often cleaner with fewer byproducts.Incomplete reaction if the activation energy is not met.
Room Temperature (~25)Generally good yields for most primary and secondary amines.Can be too vigorous for highly reactive amines.
40-60Can increase the rate and yield for less reactive amines.Increased risk of side reactions and product decomposition.
>80Generally not recommended for acyl chlorides due to high reactivity.Significant decomposition and byproduct formation likely.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-2-furancarboxamides

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine or pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Dissolve the amine and base in an anhydrous aprotic solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Reaction for the Synthesis of N-Aryl-2-furancarboxamides

This protocol is suitable for the acylation of anilines and other less reactive amines in a two-phase system.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or diethyl ether

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask or beaker

Procedure:

  • In a flask, dissolve the aromatic amine (1.0 equivalent) in DCM.

  • Add an excess of 10% aqueous NaOH solution (e.g., 2-3 equivalents).

  • Stir the two-phase mixture vigorously.

  • Slowly add this compound (1.1 equivalents) to the rapidly stirred mixture.

  • Continue stirring for 15-30 minutes at room temperature. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude N-aryl-2-furancarboxamide can be purified by recrystallization.

Visualizations

experimental_workflow start Start: Prepare Reagents reagents Dissolve amine and base in anhydrous solvent start->reagents cooling Cool to 0 °C in ice bath reagents->cooling addition Slowly add This compound solution cooling->addition reaction Stir at room temperature (1-4 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with water and perform aqueous workup monitoring->workup Reaction Complete purification Purify by recrystallization or column chromatography workup->purification end End: Characterize Product purification->end

Caption: A general experimental workflow for the synthesis of N-substituted-2-furancarboxamides.

troubleshooting_workflow start Low or No Product Yield? check_moisture Check for moisture contamination? (Wet glassware/solvents) start->check_moisture Yes check_base Was a base used for amine acylation? check_moisture->check_base No sol_moisture Dry all glassware and use anhydrous solvents. check_moisture->sol_moisture Yes check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Add a non-nucleophilic base (e.g., triethylamine). check_base->sol_base No check_reagents Are reagents of good quality? check_temp->check_reagents Yes sol_temp Start at 0 °C, then warm to RT. Consider gentle heating for unreactive substrates. check_temp->sol_temp No sol_reagents Use fresh or purified This compound. check_reagents->sol_reagents No end Re-run experiment with optimized conditions check_reagents->end Yes sol_moisture->end sol_base->end sol_temp->end sol_reagents->end

Caption: A troubleshooting decision tree for low or no product yield in acylation reactions.

References

handling and storage protocols to prevent 2-furoyl chloride degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-furoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation and to troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to degradation?

A1: this compound is an acyl chloride derivative of 2-furoic acid.[1] As an acyl chloride, it is highly reactive, particularly towards nucleophiles. Its primary degradation pathway is hydrolysis, which occurs upon contact with moisture, converting it back to the less reactive 2-furoic acid.[2][3] This reactivity makes it a valuable reagent in organic synthesis but also necessitates careful handling and storage to maintain its purity and reactivity.

Q2: What are the visible signs of this compound degradation?

A2: Fresh, pure this compound is typically a clear yellow to brown liquid.[4] Signs of degradation can include:

  • Fuming in air: This indicates a reaction with atmospheric moisture, producing hydrogen chloride (HCl) gas.[5]

  • Color change: The liquid may darken over time.

  • Presence of a white solid: This could be 2-furoic acid, the product of hydrolysis, which is a white crystalline solid.

  • Pungent, acidic odor: While this compound itself has a pungent odor, a strong smell of HCl indicates ongoing hydrolysis.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] It is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[3]

Q4: Which materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, and alcohols.[8][9] It reacts exothermically with water and other nucleophiles.[10] Contact with these materials should be strictly avoided.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Yield in Acylation Reactions (e.g., Esterification, Amidation)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Degraded this compound Before starting your reaction, check the quality of your this compound. If it appears cloudy, has solidified, or fumes excessively, it has likely hydrolyzed. Consider purifying it by distillation or using a fresh bottle.
Presence of moisture in the reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If possible, perform the reaction under a nitrogen or argon atmosphere.[2]
Sub-optimal reaction temperature Acylation reactions with this compound are often exothermic.[2] Adding the acyl chloride to a cooled solution of the nucleophile can help control the reaction rate and minimize side reactions. Some reactions may require heating to proceed to completion; monitor the reaction by TLC or HPLC to determine the optimal temperature.
Incomplete reaction The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Be aware that this compound can hydrolyze on silica TLC plates, which may give misleading results.[11]
Formation of byproducts In reactions with amines, hydrogen chloride (HCl) is formed as a byproduct, which can react with the amine starting material to form an unreactive ammonium salt.[2] Using an excess of the amine or adding a non-nucleophilic base (e.g., pyridine, triethylamine) can neutralize the HCl.
Issue 2: Unexpected Side Reactions or Product Impurities

Possible Causes and Solutions:

Cause Troubleshooting Steps
Reaction with solvent Ensure the chosen solvent is inert to this compound. Avoid protic solvents like alcohols unless they are the intended reactant. Dichloromethane, chloroform, and tetrahydrofuran (THF) are common choices, but must be anhydrous.
Polymerization of the furan ring Under strong acidic conditions, the furan ring can be susceptible to polymerization.[12] If your reaction requires a Lewis acid catalyst, consider using a milder one and carefully controlling the reaction temperature.
Product loss during workup During aqueous workup, be mindful of the potential for hydrolysis of any unreacted this compound. Quench the reaction with a non-aqueous base or by pouring it into a cold, saturated solution of sodium bicarbonate.

Experimental Protocols

Protocol 1: General Handling of this compound

Objective: To provide a standard procedure for handling this compound to minimize exposure and prevent degradation.

Materials:

  • This compound in a sealed bottle

  • Dry, nitrogen-flushed glassware

  • Anhydrous solvents

  • Syringes and needles (oven-dried)

  • Inert atmosphere (nitrogen or argon) manifold

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, fume hood

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.

  • Work exclusively within a certified chemical fume hood.

  • Before opening, allow the this compound bottle to equilibrate to room temperature to prevent moisture condensation.

  • Carefully unseal the bottle under a positive pressure of inert gas.

  • Use a dry, clean syringe to withdraw the required amount of this compound.

  • Immediately add the this compound to the reaction vessel containing the anhydrous solvent and other reactants under an inert atmosphere.

  • After use, flush the bottle with inert gas before tightly resealing.

  • Clean any spills immediately with an inert absorbent material.[6]

Protocol 2: Qualitative Test for this compound Degradation

Objective: To provide a simple qualitative test to assess the presence of significant hydrolysis in a sample of this compound.

Materials:

  • Sample of this compound

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M in ethanol)

  • Dry test tube

Procedure:

  • In a dry test tube, add a small amount (a few drops) of the this compound sample.

  • Carefully add a few drops of the silver nitrate solution.

  • Observation:

    • Rapid formation of a white precipitate (AgCl): This indicates the presence of chloride ions, which are formed upon hydrolysis of the acyl chloride to carboxylic acid and HCl.[13] A significant and immediate precipitate suggests substantial degradation.

    • No or very slow formation of a precipitate: This suggests the this compound is relatively pure and has not undergone significant hydrolysis.

Visualizations

DegradationPathway FuroylChloride This compound FuroicAcid 2-Furoic Acid FuroylChloride->FuroicAcid Hydrolysis HCl Hydrogen Chloride (HCl) FuroylChloride->HCl Moisture H₂O (Moisture) Moisture->FuroicAcid Moisture->HCl

Caption: Primary degradation pathway of this compound via hydrolysis.

ExperimentalWorkflow start Start prep Prepare Dry Glassware and Anhydrous Solvents start->prep inert Establish Inert Atmosphere (N₂ or Ar) prep->inert reagents Add Anhydrous Solvent and Nucleophile inert->reagents cool Cool Reaction Mixture (if necessary) reagents->cool add_fc Slowly Add This compound cool->add_fc react Allow Reaction to Proceed (Monitor by TLC/HPLC) add_fc->react workup Quench and Workup react->workup purify Purify Product workup->purify end End purify->end

Caption: General experimental workflow for using this compound.

TroubleshootingTree start Low Reaction Yield? check_reagent Is this compound degraded? start->check_reagent Yes yes_degraded Purify by distillation or use a fresh batch. check_reagent->yes_degraded Yes no_degraded Check for moisture in reaction. check_reagent->no_degraded No moisture_present Use anhydrous solvents and dry glassware under inert gas. no_degraded->moisture_present Yes no_moisture Optimize reaction conditions. no_degraded->no_moisture No optimize Adjust temperature, reaction time, and stoichiometry. Use a base to scavenge HCl if needed. no_moisture->optimize

Caption: Troubleshooting decision tree for low yield in reactions.

References

troubleshooting low yields in 2-furoylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with 2-furoylation reactions, specifically addressing the common issue of low product yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during 2-furoylation experiments, offering explanations and actionable troubleshooting steps.

Q1: My reaction mixture has turned into a dark, insoluble tar. What is happening, and how can I prevent this?

A1: This is a classic sign of furan polymerization, a common side reaction. Furan is highly susceptible to polymerization under the strongly acidic conditions often used in classical Friedel-Crafts reactions with catalysts like aluminum chloride (AlCl₃)[1].

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄)[1].

  • Employ Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) can reduce the rate of polymerization[1].

  • Controlled Addition: Add the Lewis acid slowly to the mixture of furan and the acylating agent to avoid localized high concentrations of the acid[1].

  • Consider Heterogeneous Catalysts: Solid acid catalysts, like zeolites or supported metal oxides, can provide a milder reaction environment and are easier to separate from the reaction mixture. A combination of AlPW₁₂O₄₀ and Mg(OH)₂ has been used for the direct reaction of furan with carboxylic acids, yielding good to excellent results[2].

Q2: I am observing very low yields of my desired 2-acylfuran, and I suspect side reactions other than polymerization are occurring. What are the possibilities?

A2: Besides polymerization, other side reactions can contribute to low yields. These include:

  • Polyacylation: Although the acyl group is deactivating, a second acylation can occur under harsh conditions or with an excess of the acylating agent and catalyst[1].

  • Ring Opening: The furan ring can be unstable under strongly acidic conditions, leading to ring-opened byproducts.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of furan to the acylating agent. A slight excess of furan can also favor mono-acylation[1].

  • Optimize Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures to minimize the chance of polyacylation and ring-opening. Monitor the reaction progress using techniques like TLC or GC[3].

  • Choice of Acylating Agent: Acid anhydrides (e.g., acetic anhydride) are often used with milder catalysts for the acylation of furan and can be less harsh than acyl chlorides[3].

Q3: How do I increase the regioselectivity for the 2-position over the 3-position?

A3: Acylation of furan typically favors the 2-position due to the greater stability of the cationic intermediate. However, certain factors can lead to the formation of the 3-isomer.

Troubleshooting Steps:

  • Catalyst Selection: The nature of the Lewis acid can influence regioselectivity. Experimenting with different mild Lewis acids can help identify the one that provides the best selectivity for your specific substrate[1].

  • Steric Hindrance: If your acylating agent is particularly bulky, it might favor acylation at the less hindered 3-position. If possible, consider using a less bulky acylating agent[1].

Q4: What is the impact of the solvent on my 2-furoylation reaction?

A4: The choice of solvent can significantly affect the reaction rate and yield by stabilizing or destabilizing reactants, intermediates, and transition states[4][5][6]. For Friedel-Crafts type reactions, solvent polarity is a critical factor.

Troubleshooting Steps:

  • Solvent Polarity: The choice of solvent can influence the stability of the reaction intermediates. It is crucial to select a solvent that is unreactive towards the reagents[7].

  • Common Solvents: Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used for Friedel-Crafts acylations. However, for the sensitive furan ring, less reactive solvents may be necessary. In some cases, solvent-free conditions with heterogeneous catalysts have proven effective[3].

Quantitative Data Summary

The choice of catalyst is critical in mitigating side reactions and improving the yield of 2-acylfurans. The following table summarizes the yields of 2-acetylfuran from the acylation of furan with acetic anhydride under different catalytic conditions.

CatalystYield of 2-acetylfuran (%)Reference
Boron trifluoride etherate (BF₃·OEt₂)75-92%[8]
Zinc chloride (ZnCl₂)Moderate[1]
Tin(IV) chloride (SnCl₄)Moderate[1]
Aluminum chloride (AlCl₃)Low to none (high polymerization)[1][8]
AlPW₁₂O₄₀ / Mg(OH)₂Good to excellent[2]

Experimental Protocols

Representative Protocol for 2-Furoylation of Furan with Acetic Anhydride using Boron Trifluoride Etherate

This protocol provides a general procedure for the Friedel-Crafts acylation of furan using a mild Lewis acid to minimize side reactions.

Materials:

  • Furan

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve furan (1.0 equivalent) and acetic anhydride (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Add boron trifluoride etherate (BF₃·OEt₂) (1.0 equivalent) dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C[3].

  • Allow the reaction to stir at 0 °C or slowly warm to room temperature, depending on the reactivity of the substrates. Monitor the reaction's progress by TLC or GC[3].

  • Once the reaction is complete, carefully quench it by slowly adding it to an ice-cold saturated sodium bicarbonate solution[3].

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in 2-Furoylation check_tar Observe Dark Tar Formation? start->check_tar polymerization High Likelihood of Furan Polymerization check_tar->polymerization Yes no_tar No Significant Tar Formation check_tar->no_tar No troubleshoot_poly Troubleshoot Polymerization polymerization->troubleshoot_poly end Improved Yield troubleshoot_poly->end side_reactions Consider Other Side Reactions (e.g., Polyacylation, Ring Opening) no_tar->side_reactions troubleshoot_side Optimize Stoichiometry, Time, and Temperature side_reactions->troubleshoot_side check_regio Check Regioselectivity troubleshoot_side->check_regio low_regio Low 2-position Selectivity check_regio->low_regio Poor check_regio->end Good troubleshoot_regio Optimize Catalyst and Acylating Agent low_regio->troubleshoot_regio troubleshoot_regio->end

Caption: Troubleshooting workflow for low yields in 2-furoylation.

Reaction_Optimization cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Catalyst Catalyst (Mild Lewis Acid) High_Yield High Yield of 2-Furoyl Product Catalyst->High_Yield Temperature Temperature (Low Temp.) Temperature->High_Yield Stoichiometry Stoichiometry (1:1 Ratio) Stoichiometry->High_Yield Solvent Solvent (Inert) Solvent->High_Yield

Caption: Key parameters for optimizing 2-furoylation reactions.

References

managing the corrosivity and moisture sensitivity of 2-furoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosivity and moisture sensitivity of 2-furoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is an important organic synthesis intermediate, appearing as a clear yellow to brown liquid.[1][2] It is widely used in the pharmaceutical and pesticide industries.[3] In medicine, it serves as an intermediate for the third-generation veterinary cephalosporin drug ceftiofur and is also used in the synthesis of sulfadiazine drugs.[3]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed or inhaled and is a lachrymator, meaning it can cause an increased flow of tears.[1][6] The material is also moisture-sensitive and combustible.[1][7]

Q3: How does moisture affect this compound?

A3: this compound reacts violently with water in a process called hydrolysis.[8] This reaction decomposes the compound into 2-furoic acid and corrosive hydrogen chloride (HCl) gas.[1][7] The presence of moisture can lead to the degradation of the product, loss of reactivity, and a potentially dangerous pressure buildup in sealed containers due to the formation of HCl gas.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, and alcohols.[6][7] It also reacts with water and moist air.[7] Additionally, it may be corrosive to certain metals.[9] It is advised not to use aluminum or galvanized containers for storage.[10]

Troubleshooting Guides

Issue 1: The container of this compound has developed pressure and is fuming.

  • Question: I received a shipment of this compound, and upon opening the secondary container, I noticed the bottle is slightly pressurized and there are white fumes. What should I do?

  • Answer: This is a sign of exposure to moisture and subsequent hydrolysis, which generates hydrogen chloride gas.[1][7] The white fumes are likely a result of the HCl gas reacting with atmospheric moisture. You should handle the container in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, and a lab coat.[6] To relieve the pressure, slowly and carefully vent the container in the fume hood. The quality of the reagent may be compromised, and it should be tested for purity before use.

Issue 2: My reaction yield is low when using this compound.

  • Question: I am performing a reaction with this compound, and my yields are consistently lower than expected. What could be the cause?

  • Answer: Low reaction yields can often be attributed to the degradation of the this compound.[11] Ensure that all your glassware is oven-dried and that your solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[7] It is also possible that your starting material has already been partially hydrolyzed. You may need to purify the this compound by distillation before use.[3]

Issue 3: The this compound has changed color.

  • Question: My this compound, which was initially a light yellow, has darkened to a brown color. Is it still usable?

  • Answer: A color change can indicate decomposition. While a slight darkening may not significantly impact its reactivity for some applications, a pronounced change to brown suggests a higher level of impurities. It is recommended to purify the this compound by distillation to obtain a colorless or light-yellow liquid.[12] The purity can be checked by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][13]

Material Compatibility and Handling Summary

Parameter Recommendation Reasoning
Storage Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[7][10]To prevent moisture ingress and subsequent hydrolysis, and to maintain stability.
Handling Use in a chemical fume hood. Avoid breathing vapors. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[1][6]To prevent inhalation of corrosive vapors and to avoid skin and eye contact.[6]
Compatible Materials Glass, Polytetrafluoroethylene (PTFE)These materials are resistant to the corrosive nature of this compound and its decomposition products.
Incompatible Materials Water, Alcohols, Strong Bases, Strong Oxidizing Agents, Aluminum, Galvanized Steel[6][7][10]Reacts with these substances, leading to decomposition, hazardous reactions, or corrosion of the container.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of this compound to remove non-volatile impurities and decomposition products.

  • Preparation: Assemble a distillation apparatus with oven-dried glassware. This should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be equipped with a drying tube or connected to an inert gas line to prevent moisture from entering.

  • Charging the Flask: In a chemical fume hood, carefully charge the round-bottom flask with the impure this compound.

  • Distillation: Heat the flask gently. Collect the fraction that distills at 173-174 °C at atmospheric pressure.[2][3]

  • Storage: Transfer the purified, colorless this compound to a clean, dry, amber glass bottle with a tight-fitting cap. Store under an inert atmosphere in a cool, dark, and dry place.

Protocol 2: Quality Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: In a fume hood, carefully prepare a dilute solution of the this compound in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Analysis: Inject a small volume of the prepared sample into the GC.

  • Data Interpretation: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. A purity of over 99% is often desired for sensitive applications.[13]

Visual Guides

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Don PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood prep->hood inert Prepare Inert Atmosphere hood->inert transfer Transfer Reagent inert->transfer reaction Perform Reaction transfer->reaction store Store Under Inert Gas transfer->store quench Quench Excess Reagent reaction->quench waste Dispose of Waste quench->waste Hydrolysis of this compound cluster_products Decomposition Products cluster_consequences Consequences FuroylChloride This compound (C5H3ClO2) FuroicAcid 2-Furoic Acid (C5H4O3) FuroylChloride->FuroicAcid + H2O HCl Hydrogen Chloride (HCl gas) FuroylChloride->HCl + H2O Water Water (H2O) Loss Loss of Reactivity FuroicAcid->Loss Pressure Pressure Buildup HCl->Pressure Corrosion Corrosion HCl->Corrosion Troubleshooting Guide for this compound Reactions cluster_check1 Initial Checks cluster_solutions Potential Solutions Start Problem with Reaction LowYield Low Yield? Start->LowYield Discoloration Reagent Discolored? Start->Discoloration CheckMoisture Check for Moisture (Dry Glassware/Solvents) LowYield->CheckMoisture Yes Purify Purify by Distillation Discoloration->Purify Yes InertAtmosphere Use Inert Atmosphere CheckMoisture->InertAtmosphere Still Low InertAtmosphere->Purify Still Low CheckPurity Check Purity (GC/HPLC) Purify->CheckPurity

References

Technical Support Center: Workup Procedures for 2-Furoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-furoyl chloride. The following information is intended to help navigate the common challenges encountered during the quenching and workup phases of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching agents for reactions involving this compound?

A1: Reactions with this compound, a reactive acyl chloride, are typically quenched to neutralize any unreacted reagent and acidic byproducts. Common quenching agents include water, aqueous basic solutions, and alcohols. The choice of quenching agent depends on the stability of the desired product and the nature of the reaction mixture. For instance, a slow, controlled addition of water will hydrolyze the excess this compound to 2-furoic acid.[1] Alternatively, adding an alcohol like methanol or ethanol will form the corresponding methyl or ethyl 2-furoate.

Q2: My product, which contains a furan ring, seems to be decomposing during the acidic wash step of the workup. Why is this happening and what can I do?

A2: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and the formation of polymeric byproducts.[2][3][4][5] This degradation is often indicated by the appearance of a brown resinous material.[2] To mitigate this, it is advisable to use mild acidic conditions (e.g., dilute HCl) and to minimize the exposure time of the furan-containing compound to the acidic environment. Performing the wash at a lower temperature can also help to reduce the rate of degradation.[3] If possible, maintaining a pH between 5 and 10 during the workup is ideal for the stability of the furan ring at moderate temperatures.[3]

Q3: I am observing an emulsion during the aqueous workup of my this compound reaction. How can I resolve this?

A3: Emulsion formation is a common issue during the workup of many organic reactions. To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous layer and can help to separate the layers. Another strategy is to filter the entire mixture through a pad of Celite. If the emulsion persists, allowing the mixture to stand for an extended period or gently swirling the separatory funnel instead of vigorous shaking can sometimes be effective.

Q4: After quenching my reaction with aqueous bicarbonate, I observe vigorous foaming and gas evolution. How can I handle this safely?

A4: The reaction between an acid chloride like this compound and a bicarbonate base (e.g., sodium bicarbonate) produces carbon dioxide gas, which can cause a rapid pressure buildup in a sealed container like a separatory funnel. To manage this, always add the bicarbonate solution slowly and in small portions, with constant swirling. It is crucial to vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure.

Troubleshooting Guides

Issue 1: Low Product Yield After Workup
Potential Cause Troubleshooting Steps
Product is water-soluble If your product has polar functional groups, it may have some solubility in the aqueous layer. Before discarding the aqueous washes, it is good practice to back-extract them with a small amount of the organic solvent used for the primary extraction.
Product decomposition As mentioned in FAQ 2, the furan moiety can be sensitive to acid.[2][3] If you suspect product decomposition, try using a milder workup procedure. For example, use a saturated ammonium chloride solution for quenching instead of a strong acid, and wash with a dilute solution of a weaker base like sodium bicarbonate instead of sodium hydroxide.
Incomplete extraction Ensure you are using an appropriate organic solvent in which your product is highly soluble. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
Hydrolysis of this compound This compound is moisture-sensitive.[6] If the reaction is not performed under anhydrous conditions, the starting material may hydrolyze, leading to a lower yield of the desired product. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted this compound or 2-furoic acid A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, will react with and remove both unreacted this compound and its hydrolysis product, 2-furoic acid, by converting them into the water-soluble sodium 2-furoate.[1]
Basic impurities (e.g., pyridine, triethylamine) If a base like pyridine or triethylamine was used in the reaction, a wash with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that can be removed in the aqueous layer. Be mindful of the potential for furan ring degradation with prolonged acid exposure.[1][3]
Side-products from the reaction If the impurities are not easily removed by simple acid-base extraction, purification by column chromatography or recrystallization will be necessary. A variety of solvent systems can be explored for column chromatography, and different solvents can be tested for recrystallization.

Data Presentation

Table 1: Comparison of Common Quenching Agents for this compound Reactions
Quenching Agent Reaction with this compound Advantages Disadvantages
Water Hydrolyzes to 2-furoic acid.Inexpensive and readily available.Can be exothermic; may require careful addition. The resulting carboxylic acid may need to be removed in a subsequent step.
Saturated aq. NaHCO₃ Reacts to form sodium 2-furoate and CO₂.Neutralizes HCl byproduct and excess this compound in one step.Vigorous CO₂ evolution can cause pressure buildup.
Methanol/Ethanol Reacts to form the corresponding methyl/ethyl 2-furoate.Forms a stable, often easily separable ester byproduct.Introduces another organic compound into the mixture that may need to be removed.
Saturated aq. NH₄Cl Mildly acidic quench.Less harsh than strong acids, minimizing the risk of furan ring degradation.May not be effective for neutralizing strong bases.

Experimental Protocols

Protocol: General Aqueous Workup for a this compound Reaction (e.g., Amidation)

This protocol outlines a standard procedure for quenching and working up a reaction where this compound has been reacted with a nucleophile (in this case, an amine) in an aprotic solvent like dichloromethane (DCM).

  • Cool the Reaction Mixture: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the quenching process.

  • Quenching: Slowly and carefully add deionized water to the stirred reaction mixture.[1] Be cautious as the reaction of water with unreacted this compound can be vigorous.

  • Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If necessary, add more DCM to ensure the organic layer has a sufficiently low viscosity for efficient separation.

  • Acidic Wash: To remove any unreacted amine and other basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel, remembering to vent frequently, and then allow the layers to separate. Drain the lower organic layer into a clean flask.

  • Basic Wash: Return the organic layer to the separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.[1] This will neutralize any remaining acidic components, including the HCl byproduct and any 2-furoic acid formed during quenching. Again, be sure to vent the funnel frequently to release the CO₂ produced. Separate the organic layer.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution).[1] This helps to remove any remaining water from the organic layer and aids in breaking up any emulsions.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by techniques such as column chromatography or recrystallization, as needed.

Mandatory Visualizations

experimental_workflow start Completed Reaction Mixture quench Quench with Water at 0°C start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid (e.g., 1M HCl) extract->wash_acid wash_base Wash with Saturated NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Anhydrous MgSO₄ or Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Crude Product filter_concentrate->purify end Pure Product purify->end troubleshooting_workup start Problem During Workup? emulsion Emulsion Formation? start->emulsion Yes low_yield Low Product Yield? start->low_yield No add_brine Add Brine / Filter through Celite emulsion->add_brine impurity Impurities Present? low_yield->impurity No check_aqueous Back-extract Aqueous Layers low_yield->check_aqueous Yes acid_wash Perform Acid/Base Washes impurity->acid_wash Yes chromatography Purify by Chromatography/Recrystallization acid_wash->chromatography If impurities persist

References

Technical Support Center: Catalyst Selection and Optimization for 2-Furoyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling of 2-furoyl chloride. The information is presented in a question-and-answer format to directly address specific experimental issues.

I. Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems encountered in Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound.

General Issues in this compound Couplings

Q1: My cross-coupling reaction with this compound is not proceeding, or the yield is very low. What are the first things I should check?

A1: When a cross-coupling reaction fails, a systematic check of the foundational components is the first step.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.

  • Reagent Quality: Verify the purity of your this compound, as well as the coupling partner (boronic acid/ester, alkene, or alkyne). Boronic acids, in particular, can degrade during storage.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For an acyl chloride like this compound, the catalyst must be active enough to promote oxidative addition but stable enough to avoid decomposition.

  • Base and Solvent: The base is not just a scavenger; it plays a role in the catalytic cycle. Its strength and solubility in the chosen solvent can significantly impact the reaction rate.

Low_Yield_Troubleshooting start Low or No Yield check_reagents Verify Reagent Purity (this compound, coupling partner) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere start->check_inert check_catalyst Evaluate Catalyst System (Pd source + Ligand) check_reagents->check_catalyst check_inert->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions optimize_catalyst Screen Different Catalysts/Ligands check_conditions->optimize_catalyst optimize_conditions Optimize Base, Solvent, & Temperature check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_conditions->success

Troubleshooting workflow for low-yield cross-coupling reactions.

Q2: I'm observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

  • Inadequate Ligand Stabilization: If the ligand concentration is too low or the ligand is not effectively stabilizing the Pd(0) species, the catalyst can precipitate. Consider using more robust ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure your degassing procedure is thorough.

Specific Issues in this compound Couplings

Q3: I am attempting a Suzuki-Miyaura coupling with this compound and I'm getting significant homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium species.

  • Rigorous Degassing: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.

  • Palladium Source: Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[1]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

  • Additives: In some cases, the addition of a small amount of a reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[1]

  • Boronic Acid Quality: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can sometimes suppress side reactions by providing a slower, more controlled release of the boronic acid.[1]

Q4: My reaction is producing furan instead of the desired coupled product. What is happening?

A4: The formation of furan points towards a decarbonylative side reaction, where the acyl group (-COCl) is lost from the this compound. This is a known reactivity pathway for aroyl chlorides in the presence of palladium catalysts.

  • Catalyst and Ligand Choice: The choice of ligand can significantly influence the rate of decarbonylation. Some ligands may favor the decarbonylative pathway. Screening different ligands is crucial. For instance, in decarbonylative Sonogashira couplings of carboxylic acids (which proceed via an acyl intermediate), a Pd(OAc)₂/Xantphos system has been found to be effective, suggesting this ligand system might promote decarbonylation.[2]

  • Reaction Temperature: High temperatures can promote decarbonylation. It is advisable to run the reaction at the lowest temperature that still allows for the desired coupling to occur.

  • Reaction Time: Prolonged reaction times might lead to an increase in the decarbonylated byproduct. Monitor the reaction closely and stop it once the starting material is consumed.

Decarbonylation_Pathway cluster_desired Desired Acyl Coupling cluster_side Undesired Decarbonylation 2-Furoyl-Pd-Cl 2-Furoyl-Pd-Cl Transmetalation Transmetalation 2-Furoyl-Pd-Cl->Transmetalation + Nu-M Decarbonylation Decarbonylation (-CO) 2-Furoyl-Pd-Cl->Decarbonylation Reductive_Elimination_Acyl Reductive_Elimination_Acyl Transmetalation->Reductive_Elimination_Acyl R-Pd-CO-Furan Acyl_Product Desired Ketone Reductive_Elimination_Acyl->Acyl_Product - Pd(0) 2-Furyl-Pd-Cl 2-Furyl-Pd-Cl Decarbonylation->2-Furyl-Pd-Cl Transmetalation_Decarb Transmetalation_Decarb 2-Furyl-Pd-Cl->Transmetalation_Decarb + Nu-M Reductive_Elimination_Decarb Reductive_Elimination_Decarb Transmetalation_Decarb->Reductive_Elimination_Decarb R-Pd-Furan Decarb_Product Decarbonylated Product Reductive_Elimination_Decarb->Decarb_Product - Pd(0) Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition + 2-Furoyl-Cl Oxidative_Addition->2-Furoyl-Pd-Cl

Competing pathways in this compound couplings.

II. Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for Suzuki-Miyaura couplings of this compound?

A1: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used. However, for acyl chlorides, which can be challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often show superior performance compared to traditional catalysts like Pd(PPh₃)₄. These ligands can promote the crucial oxidative addition step and stabilize the active catalyst.

Q2: What is the recommended base for Heck couplings of this compound?

A2: For Heck reactions, organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used. The choice can depend on the solvent and the specific alkene. For potentially base-sensitive substrates, a weaker inorganic base like K₂CO₃ might be preferable.

Q3: Are copper co-catalysts necessary for Sonogashira couplings of this compound?

A3: While the classic Sonogashira reaction employs a copper(I) co-catalyst, several copper-free protocols have been developed. In the context of decarbonylative Sonogashira couplings, some methods have shown success without a copper co-catalyst.[2] However, for a standard (non-decarbonylative) acyl Sonogashira coupling, a copper(I) source (e.g., CuI) is generally recommended to facilitate the formation of the copper acetylide and promote transmetalation.

Q4: What solvents are typically used for these coupling reactions?

A4: The choice of solvent is critical and depends on the specific coupling reaction and the solubility of the reagents.

  • Suzuki-Miyaura: Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with the addition of water, are common. Toluene is also frequently used.

  • Heck: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or acetonitrile (MeCN) are often employed.

  • Sonogashira: Aprotic solvents like THF, DMF, or toluene are common, often in the presence of an amine base which can also act as a solvent.

Q5: How can I improve the chemoselectivity if my coupling partner has multiple reactive sites?

A5: Achieving high chemoselectivity requires careful tuning of the reaction conditions.

  • Ligand Choice: The steric and electronic properties of the ligand can influence which site of a multi-functional molecule reacts.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction pathway with the lower activation energy.

  • Protecting Groups: If necessary, temporarily protecting more reactive functional groups on your coupling partner can direct the reaction to the desired site.

III. Data Presentation: Catalyst Systems for Cross-Coupling

The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions. Note that yields are highly substrate-dependent, and these tables provide a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Good to Excellent
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O90Moderate to Good
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)CsF (3.0)Dioxane110Good to Excellent

Table 2: Representative Conditions for Heck Coupling

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield
Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMF100-120Moderate to Good
PdCl₂ (2)-NaOAc (2.0)DMA120-140Moderate
Palladacycle (1)-K₂CO₃ (2.0)NMP130Good

Table 3: Representative Conditions for Sonogashira Coupling

Pd Source (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Typical Yield
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT - 60Good
Pd(OAc)₂ (2)CuI (5)DiisopropylamineToluene80Good
Pd(PPh₃)₄ (5)CuI (10)PiperidineDMF50Moderate to Good

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the arylboronic acid (1.2 - 1.5 equivalents), base (e.g., K₃PO₄, 2.0 - 3.0 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Then, add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling of this compound
  • Reaction Setup: To a pressure tube or sealed vial, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if applicable, e.g., P(o-tolyl)₃, 2-10 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add degassed solvent (e.g., DMF or DMA), the alkene (1.2 - 2.0 equivalents), and this compound (1.0 equivalent).

  • Reaction: Heat the sealed vessel to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety protocols.

References

Technical Support Center: Analytical Monitoring of 2-Furoyl Chloride Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-furoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the conversion of 2-furoic acid to this compound?

A1: The most common analytical techniques for monitoring the progress of this reaction are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q2: How do I prepare a sample from my reaction mixture for HPLC or GC-MS analysis?

A2: Due to the high reactivity of this compound, especially with water and other nucleophiles, direct injection of the crude reaction mixture is often not feasible.[1] A common practice is to quench a small aliquot of the reaction mixture. This is typically done by reacting the aliquot with a nucleophile like an anhydrous alcohol (e.g., methanol or ethanol) or an amine (e.g., benzylamine) to form a stable ester or amide derivative, respectively.[1] This derivative is less reactive and can be easily analyzed by HPLC or GC-MS.

Q3: My HPLC chromatogram shows multiple peaks. How do I identify the peaks for 2-furoic acid and this compound (or its derivative)?

A3: To identify the peaks, you should run individual standards of your starting material (2-furoic acid) and the expected product derivative (e.g., methyl 2-furoate if you quenched with methanol). By comparing the retention times of the peaks in your reaction sample chromatogram with those of the standards, you can confidently assign each peak.

Q4: I am monitoring my reaction with in-situ NMR. What spectral changes should I look for?

A4: When monitoring the reaction of 2-furoic acid to this compound by ¹H NMR, you should observe a downfield shift of the furan ring protons upon conversion to the acyl chloride. For this compound in CDCl₃, the furan protons typically appear at approximately 7.77 ppm, 7.50 ppm, and 6.65 ppm.[2] You will see the disappearance of the carboxylic acid proton signal and the appearance of the signals corresponding to the this compound. For ¹³C NMR, the carbonyl carbon of the acyl chloride will have a characteristic chemical shift.

Q5: Can I use FTIR to monitor the reaction in real-time?

A5: Yes, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for real-time reaction monitoring.[3][4] You would monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride, which is typically around 1800 cm⁻¹.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Blocked column frit- Dilute the sample.- Modify the mobile phase; for example, adjust the pH or add a competing amine.- Reverse flush the column or replace the frit.[5]
Split Peaks - Sample solvent incompatible with mobile phase- Column void or contamination- Dissolve the quenched sample in the mobile phase.- Replace the column or use a guard column.[6]
No Peaks Observed - Detector lamp is off- No sample injected- Incorrect wavelength setting- Turn on the detector lamp.- Check the autosampler or manual injector.- Set the detector to a wavelength where the analyte absorbs (e.g., around 254 nm for furoic acid derivatives).[7][8]
Baseline Drift - Column temperature fluctuation- Mobile phase composition changing- Contaminated detector flow cell- Use a column oven for stable temperature control.- Ensure the mobile phase is well-mixed and degassed.- Flush the flow cell with a strong solvent like isopropanol.[5]
General Reaction Monitoring Troubleshooting
Issue Potential Cause Suggested Solution
Reaction appears stalled (no change in starting material peak) - Inactive reagent (e.g., old thionyl chloride)- Insufficient temperature- Presence of moisture deactivating the reagents- Use fresh reagents.- Ensure the reaction is at the appropriate temperature.- Use anhydrous solvents and oven-dried glassware.
Appearance of unexpected peaks in the chromatogram/spectrum - Formation of byproducts- Contamination in reagents or solvents- Identify the byproducts using MS or NMR. Common byproducts can include anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid.- Run blanks of your reagents and solvents to check for impurities.
Inconsistent analytical results - Non-homogeneous reaction mixture- Inconsistent sample quenching- Ensure vigorous stirring of the reaction mixture.- Use a consistent and rapid quenching procedure with a defined excess of the quenching agent.

Experimental Protocols

Protocol 1: HPLC Monitoring of this compound Formation (via Derivatization)

Objective: To quantify the conversion of 2-furoic acid to this compound.

Methodology:

  • Sample Preparation (Quenching):

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately add the aliquot to a vial containing a known excess of anhydrous methanol (e.g., 1 mL) to form methyl 2-furoate.

    • Vortex the mixture for 30 seconds.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical starting condition could be 30% acetonitrile, ramping up to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.[9]

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks for 2-furoic acid and methyl 2-furoate based on the retention times of their respective standards.

    • Calculate the percentage conversion by comparing the peak area of the product to the total area of the starting material and product.

Protocol 2: In-situ ¹H NMR Monitoring

Objective: To qualitatively monitor the disappearance of 2-furoic acid and the appearance of this compound.

Methodology:

  • Sample Preparation:

    • Set up the reaction in a dry NMR tube using a deuterated solvent that is inert to the reagents (e.g., CDCl₃). Ensure all glassware is thoroughly dried.

    • Acquire an initial ¹H NMR spectrum of the starting material (2-furoic acid) in the deuterated solvent.

    • Carefully add the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to the NMR tube.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of the 2-furoic acid signals and the appearance of the this compound signals.[2]

    • Pay close attention to the aromatic region of the spectrum to observe the shift in the furan protons.

  • Data Interpretation:

    • 2-Furoic Acid: Note the initial chemical shifts of the furan protons and the carboxylic acid proton.

    • This compound: Observe the new set of signals for the furan protons, which will be shifted compared to the starting material.[2] The carboxylic acid proton signal will disappear.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Analytical Monitoring Reaction_Mixture 2-Furoic Acid + Chlorinating Agent Aliquot Take Aliquot Reaction_Mixture->Aliquot Sampling NMR_Analysis In-situ NMR Analysis Reaction_Mixture->NMR_Analysis Real-time Quench Quench with Methanol Aliquot->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis

Caption: Experimental workflow for monitoring this compound reaction.

troubleshooting_logic Start Incomplete Conversion Observed in Analysis Check1 Check Reagent Activity Start->Check1 Action1 Use Fresh Reagents Check1->Action1 Inactive Check2 Verify Reaction Temperature Check1->Check2 Active End Re-run Reaction Action1->End Action2 Adjust Temperature Check2->Action2 Incorrect Check3 Check for Moisture Check2->Check3 Correct Action2->End Action3 Use Anhydrous Conditions Check3->Action3 Present Check3->End Absent Action3->End

Caption: Troubleshooting logic for incomplete reaction conversion.

References

Validation & Comparative

Reactivity Face-Off: 2-Furoyl Chloride vs. Benzoyl Chloride in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the myriad of choices, 2-furoyl chloride and benzoyl chloride are two commonly employed reagents, each offering a unique reactivity profile rooted in their distinct aromatic systems. This guide provides an objective comparison of the reactivity of these two acyl chlorides, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound and benzoyl chloride are both highly reactive acyl chlorides, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, and amines. However, subtle electronic differences between the furan and benzene rings lead to notable distinctions in their reactivity. While both are potent acylating agents, studies suggest that benzoyl chloride is generally the more reactive of the two , particularly in solvolysis reactions. This difference can be attributed to the electron-withdrawing nature of the furan ring in this compound, which slightly destabilizes the transition state of the reaction compared to the benzene ring in benzoyl chloride.

Data Presentation: A Quantitative Look at Reactivity

The relative reactivity of this compound and benzoyl chloride has been investigated in various nucleophilic substitution reactions. The following table summarizes key kinetic data from comparative studies.

Reaction TypeNucleophileSolventRate Constant (k) ComparisonReference
Aminolysism-ChloroanilineBenzeneBenzoyl chloride reacts faster than this compound.[1]
SolvolysisWater/Acetonitrile, Water/Methanol-The reaction rates for this compound are considerably slower than those for benzoyl chloride.[1]

Theoretical Framework: Unpacking the Electronic Effects

The difference in reactivity between this compound and benzoyl chloride can be primarily attributed to the electronic nature of the furan and benzene rings.

Benzoyl Chloride: The benzene ring is a relatively neutral aromatic system. The carbonyl group is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms.

This compound: The furan ring is an oxygen-containing heterocycle. While the oxygen atom has lone pairs that can be donated to the aromatic system through resonance, its electronegativity also exerts an inductive electron-withdrawing effect. In the context of the attached acyl chloride, the overall electronic effect of the 2-furyl group is electron-withdrawing, which can influence the stability of the transition state during nucleophilic attack.[1]

The accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride ion) is eliminated, regenerating the carbonyl double bond.

A study on the solvolysis of this compound and 2-thenoyl chloride in various binary solvent mixtures concluded that the reactions proceed via a dissociative mechanism, where the breaking of the carbon-chlorine bond is a key step in the transition state.[1] The electron-withdrawing nature of the furyl group can destabilize the partial positive charge that develops on the carbonyl carbon in this transition state, thus slowing down the reaction rate compared to benzoyl chloride.

Experimental Protocols: A Guide to Comparative Kinetic Analysis

To quantitatively compare the reactivity of this compound and benzoyl chloride, a kinetic study of their solvolysis (e.g., hydrolysis) can be performed by monitoring the reaction progress over time. A common and effective method is conductometric analysis, which measures the change in electrical conductivity of the solution as the reaction produces ions.

Experimental Protocol: Comparative Hydrolysis Kinetics via Conductometry

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and benzoyl chloride in an aqueous organic solvent.

Materials:

  • This compound (high purity)

  • Benzoyl chloride (high purity)

  • Acetone (anhydrous, analytical grade)

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a suitable aqueous acetone solvent mixture (e.g., 90:10 acetone:water v/v) in a volumetric flask.

  • Temperature Equilibration: Place a known volume of the solvent mixture into a jacketed reaction vessel connected to the constant temperature water bath set to a specific temperature (e.g., 25.0 ± 0.1 °C). Allow the solvent to equilibrate for at least 15 minutes with gentle stirring.

  • Conductivity Probe Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initial Conductivity Measurement: Immerse the conductivity probe into the equilibrated solvent and record the initial conductivity.

  • Reaction Initiation: Using a microliter syringe, inject a small, precise volume of either this compound or benzoyl chloride into the stirring solvent. Start the stopwatch simultaneously.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 10 seconds for the first few minutes, then every 30-60 seconds) until the conductivity reading becomes stable, indicating the completion of the reaction.

  • Repeatability: Repeat the experiment at least three times for each acyl chloride to ensure the reproducibility of the results.

Data Analysis:

The hydrolysis of an acyl chloride in a large excess of water (as in an aqueous solvent system) follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time. The slope of the resulting linear plot will be equal to -k. By comparing the calculated rate constants for this compound and benzoyl chloride, a quantitative measure of their relative reactivity can be obtained.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the nucleophilic acyl substitution mechanism and the experimental workflow for the comparative kinetic study.

G cluster_0 Nucleophilic Acyl Substitution Mechanism AcylChloride R-CO-Cl TetrahedralIntermediate [R-C(O⁻)(Cl)-Nu⁺H] AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->TetrahedralIntermediate Product R-CO-Nu TetrahedralIntermediate->Product Elimination of Cl⁻ Byproduct H-Cl TetrahedralIntermediate->Byproduct Deprotonation

Caption: General mechanism of nucleophilic acyl substitution.

G cluster_1 Experimental Workflow for Comparative Kinetics Start Start PrepareSolvent Prepare Aqueous Organic Solvent Start->PrepareSolvent EquilibrateTemp Equilibrate Solvent Temperature PrepareSolvent->EquilibrateTemp MeasureInitialConductivity Measure Initial Conductivity EquilibrateTemp->MeasureInitialConductivity InjectAcylChloride Inject Acyl Chloride (2-Furoyl or Benzoyl) MeasureInitialConductivity->InjectAcylChloride MonitorConductivity Monitor Conductivity Over Time InjectAcylChloride->MonitorConductivity DataAnalysis Calculate Rate Constant (k) MonitorConductivity->DataAnalysis CompareReactivity Compare Reactivity DataAnalysis->CompareReactivity

Caption: Workflow for comparing acyl chloride reactivity.

Conclusion

References

A Comparative Guide to Alternative Reagents for the Furoylation of Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a furoyl group into molecules is a crucial step in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The choice of the furoylating agent can significantly impact the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of the performance of three common classes of furoylating reagents: furoyl chloride, furoic anhydride, and activated N-hydroxysuccinimide (NHS) esters of furoic acid. The comparison is supported by experimental data from analogous reactions to provide a clear performance overview for the furoylation of primary amines and alcohols.

Comparison of Furoylating Reagents

The selection of a suitable furoylating agent depends on several factors, including the nature of the substrate, the desired reaction conditions, and the required level of reactivity.

  • Furoyl Chloride: As a highly reactive acyl chloride, furoyl chloride is a potent agent for the acylation of a broad range of nucleophiles, including amines and alcohols. Reactions are typically rapid and high-yielding. However, its high reactivity is accompanied by sensitivity to moisture and the generation of corrosive hydrochloric acid as a byproduct, which often necessitates the use of a base.

  • Furoic Anhydride: Furoic anhydride offers a milder alternative to furoyl chloride. While still a reactive acylating agent, it is generally less aggressive and easier to handle. The byproduct of the reaction is furoic acid, which is less corrosive than HCl. For less reactive substrates, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed to enhance the reaction rate.[1][2]

  • N-Hydroxysuccinimidyl (NHS) Furoate: Activated esters, such as N-hydroxysuccinimidyl furoate, are particularly valued for their high selectivity towards primary amines under mild, often aqueous, conditions.[3][4] This makes them ideal for applications in bioconjugation and the modification of sensitive biomolecules.[5][6] While highly effective for aminolysis, their reactivity towards alcohols is generally lower compared to acyl chlorides and anhydrides.

Quantitative Data Presentation

The following tables summarize the typical performance of each class of reagent in the furoylation of a model primary amine (benzylamine) and a model primary alcohol (benzyl alcohol). The data is compiled from established synthetic methodologies for analogous reactions.

Table 1: Furoylation of Benzylamine

ReagentReaction ConditionsReaction TimeYield (%)Reference
Furoyl Chloride Dichloromethane, Triethylamine, 0 °C to rt1-2 hours>95Based on Schotten-Baumann reaction principles[7][8]
Furoic Anhydride Dichloromethane, rt2-4 hours~90Based on general anhydride acylation[9]
NHS Furoate DMF, rt1-3 hours>95Based on NHS ester reactivity with primary amines[3][4]

Table 2: Furoylation of Benzyl Alcohol

ReagentReaction ConditionsReaction TimeYield (%)Reference
Furoyl Chloride Dichloromethane, Pyridine, 0 °C to rt1-2 hours>95Based on analogous esterifications with acyl chlorides[10][11]
Furoic Anhydride Toluene, DMAP (cat.), Reflux4-8 hours~90Based on DMAP-catalyzed esterification[1][12]
NHS Furoate High temperature, prolonged reactionLow to moderateGenerally not the preferred method for alcoholsBased on the lower reactivity of NHS esters with alcohols[3]

Experimental Protocols

Detailed methodologies for the furoylation of benzylamine and benzyl alcohol with each reagent are provided below.

Protocol 1: Furoylation of Benzylamine with Furoyl Chloride (Schotten-Baumann Conditions)

Materials:

  • Benzylamine

  • 2-Furoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or 10% aqueous Sodium Hydroxide

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • If using TEA, add it to the solution (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • If using aqueous NaOH, add it portion-wise to maintain a basic pH.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-furamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Furoylation of Benzyl Alcohol with Furoic Anhydride

Materials:

  • Benzyl alcohol

  • 2-Furoic anhydride

  • Toluene, anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add benzyl alcohol (1.0 eq), 2-furoic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution to remove excess furoic acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting benzyl 2-furoate by column chromatography.

Protocol 3: Synthesis of N-Hydroxysuccinimidyl 2-furoate and Furoylation of Benzylamine

Part A: Synthesis of N-Hydroxysuccinimidyl 2-furoate

Materials:

  • 2-Furoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate or Dichloromethane, anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 2-furoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in ethyl acetate dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with fresh ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-hydroxysuccinimidyl 2-furoate.

  • The product can be purified by recrystallization.

Part B: Furoylation of Benzylamine with N-Hydroxysuccinimidyl 2-furoate

Materials:

  • N-Hydroxysuccinimidyl 2-furoate

  • Benzylamine

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-hydroxysuccinimidyl 2-furoate (1.0 eq) in anhydrous DMF.

  • Add benzylamine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and NHS.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-benzyl-2-furamide by column chromatography if necessary.

Visualizations

Furoylation_Workflow cluster_reagents Furoylating Reagents cluster_substrates Substrates FuroylChloride Furoyl Chloride Furoylation Furoylation Reaction FuroylChloride->Furoylation FuroicAnhydride Furoic Anhydride FuroicAnhydride->Furoylation NHSFuroate NHS Furoate NHSFuroate->Furoylation Amine Primary Amine (e.g., Benzylamine) Amine->Furoylation Alcohol Primary Alcohol (e.g., Benzyl Alcohol) Alcohol->Furoylation Product Furoylated Product (Amide or Ester) Furoylation->Product

Caption: General experimental workflow for furoylation reactions.

Reactivity_Hierarchy cluster_reactivity Decreasing Reactivity FC Furoyl Chloride (Most Reactive) FA Furoic Anhydride FC->FA Milder Alternative NHS NHS Furoate (Most Selective for Amines) FA->NHS Higher Selectivity

Caption: Logical relationship of furoylating reagent reactivity.

References

Spectroscopic Characterization of 2-Furoyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these features. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for a series of 2-furoyl derivatives, supported by detailed experimental protocols and visual representations of the underlying principles and workflows.

This guide focuses on the spectroscopic characterization of 2-furoyl chloride, 2-furoic acid, methyl 2-furoate, and N-phenyl-2-furoamide, offering a clear comparison of their NMR spectral data.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the selected 2-furoyl derivatives. These values are crucial for identifying the electronic environment of the protons and carbons within each molecule, allowing for comparative analysis of the substituent effects on the furan ring.

Table 1: ¹H NMR Spectroscopic Data for 2-Furoyl Derivatives

CompoundSolventH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Signals (ppm)
This compoundCDCl₃7.50 (dd)6.65 (dd)7.77 (dd)-
2-Furoic acidDMSO-d₆7.22 (dd)6.64 (dd)7.90 (dd)13.2 (br s, 1H, COOH)
Methyl 2-furoateCDCl₃7.18 (dd)6.52 (dd)7.60 (dd)3.90 (s, 3H, OCH₃)[1]
N-Phenyl-2-furoamideCDCl₃7.20 (dd)6.57 (dd)7.55 (dd)7.15-7.65 (m, 5H, Ar-H), 8.35 (br s, 1H, NH)

dd = doublet of doublets, s = singlet, br s = broad singlet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for 2-Furoyl Derivatives

CompoundSolventC=O (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Other Signals (ppm)
This compoundCDCl₃155.8148.5123.8113.4150.2-
2-Furoic acidDMSO-d₆159.8145.4118.2112.5147.4-[2]
Methyl 2-furoateCDCl₃159.2144.8118.0111.9146.551.8 (OCH₃)[1]
N-Phenyl-2-furoamideCDCl₃156.5147.2116.8112.3144.5120.5, 124.8, 129.2, 137.8 (Ar-C)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the ¹H and ¹³C NMR analysis of 2-furoyl derivatives.

Sample Preparation:

  • Weigh 5-20 mg of the solid 2-furoyl derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution into a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A 30° pulse angle with a relaxation delay of 2 seconds is a common starting point.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required.

Visualizing Spectroscopic Workflows and Structural Correlations

To better understand the process of spectroscopic characterization and the relationship between molecular structure and NMR signals, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire 1H & 13C NMR Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants) process->analyze structure Structure Elucidation/Confirmation analyze->structure

Caption: Workflow for Spectroscopic Characterization.

logical_relationship cluster_molecule 2-Furoyl Derivative Structure cluster_spectra NMR Spectra furan_ring Furan Ring Protons (H-3, H-4, H-5) h1_signals 1H NMR Signals (Distinct Chemical Shifts & Coupling Patterns) furan_ring->h1_signals Correlates to carbonyl Carbonyl Group (C=O) c13_signals 13C NMR Signals (Characteristic Chemical Shifts) carbonyl->c13_signals Correlates to substituent Substituent (e.g., -Cl, -OH, -OCH3, -NHPh) substituent->h1_signals Influences Chemical Shifts substituent->c13_signals Influences Chemical Shifts

References

comparing yields of different 2-furoyl chloride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Furoyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. The efficiency and yield of its production are critical factors in the development of these essential products. This guide provides an objective comparison of common methods for the synthesis of this compound from 2-furoic acid, supported by experimental data to inform methodological choices in research and development.

At a Glance: Comparison of Synthesis Methods

The selection of a chlorinating agent for the conversion of 2-furoic acid to this compound significantly impacts the reaction conditions, yield, and purity of the final product. The most prevalent methods employ thionyl chloride (SOCl₂), phosgene (COCl₂), or oxalyl chloride ((COCl)₂).

MethodChlorinating AgentTypical Yield (%)Reaction ConditionsKey Considerations
Method 1 Thionyl Chloride (SOCl₂)79 - 93.2%[1][2]Reflux, often with a catalyst (e.g., DMF, ZnCl₂, FeCl₃)[1]Readily available and cost-effective; reaction can be vigorous and may require careful control of temperature; byproducts (SO₂ and HCl) are corrosive and require appropriate handling.
Method 2 Phosgene (COCl₂) or Triphosgene> 90% (typically 91-92%)[1]Requires a catalyst (e.g., DMF) and heating[1]High yields and purity; phosgene is extremely toxic and requires specialized handling procedures; triphosgene is a safer solid alternative.
Method 3 Oxalyl Chloride ((COCl)₂)High (exact yield for this compound not specified, but generally high for carboxylic acid chlorination)Mild conditions (e.g., room temperature or 0°C), often with a catalytic amount of DMF in a solvent like dichloromethane (DCM)Milder and more selective than thionyl chloride[3]; byproducts (CO, CO₂, HCl) are gaseous and easily removed; can be successful when other methods fail[3]; more expensive than thionyl chloride.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation.

Method 1: Synthesis using Thionyl Chloride

This method is widely used due to the accessibility and low cost of thionyl chloride.

Procedure:

A mixture of 2-furoic acid (e.g., 25 g, 0.22 mol) and an excess of thionyl chloride (e.g., 65 g, 0.55 mol) is heated to reflux at 100°C for one hour in a flask equipped with a reflux condenser and a gas absorption device.[1] Following the reaction, the excess thionyl chloride is removed by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction at 173-174°C.[1] An improved version of this method with the use of catalysts like zinc chloride or ferric chloride and optimized reaction conditions has been reported to achieve yields of up to 93.2%.[1][2]

Method 2: Synthesis using Phosgene (or Triphosgene)

This method consistently delivers high yields of high-purity this compound.

Procedure:

In a three-necked flask equipped with a condenser, gas inlet, and stirrer, 2-furoic acid (e.g., 100.0 g) is suspended in this compound (e.g., 200 g) as a solvent. A catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.10 g) is added.[1] The mixture is heated to a temperature between 40 and 100°C, and phosgene gas is bubbled through the stirred suspension for approximately 2 hours. The reaction progress is indicated by the change of the mixture from a white suspension to a brown liquid.[1] The resulting this compound is then purified by vacuum distillation. This method has been reported to yield over 90% of the desired product with high purity.[1]

Method 3: Synthesis using Oxalyl Chloride

Oxalyl chloride offers a milder alternative for the synthesis of acid chlorides, which can be advantageous for sensitive substrates.

Procedure (General):

To a solution of 2-furoic acid in an anhydrous solvent such as dichloromethane (DCM) at 0°C or room temperature, a slight excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) is added dropwise. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to the reaction mixture. The reaction is stirred for 1-2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation. While a specific yield for this compound using this method is not explicitly documented in the searched literature, it is a well-established and high-yielding method for the preparation of other acid chlorides.[3]

Experimental Workflows

The following diagrams illustrate the key steps in each of the described synthesis methods.

ThionylChloride_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product FuroicAcid 2-Furoic Acid ReactionVessel Reaction at Reflux (100°C, 1 hr) FuroicAcid->ReactionVessel ThionylChloride Thionyl Chloride ThionylChloride->ReactionVessel Distillation1 Distillation (Remove excess SOCl₂) ReactionVessel->Distillation1 Reaction Mixture Distillation2 Vacuum Distillation (Purify Product) Distillation1->Distillation2 Crude Product Product This compound Distillation2->Product Purified Product

Figure 1. Workflow for the synthesis of this compound using thionyl chloride.

Phosgene_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product FuroicAcid 2-Furoic Acid ReactionVessel Reaction with Heating (40-100°C, 2 hrs) FuroicAcid->ReactionVessel Phosgene Phosgene/Triphosgene Phosgene->ReactionVessel Catalyst DMF (catalyst) Catalyst->ReactionVessel Solvent This compound (solvent) Solvent->ReactionVessel Distillation Vacuum Distillation ReactionVessel->Distillation Reaction Mixture Product This compound Distillation->Product Purified Product

Figure 2. Workflow for the synthesis of this compound using phosgene.

OxalylChloride_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product FuroicAcid 2-Furoic Acid ReactionVessel Reaction at RT or 0°C (1-2 hrs) FuroicAcid->ReactionVessel OxalylChloride Oxalyl Chloride OxalylChloride->ReactionVessel Catalyst DMF (catalyst) Catalyst->ReactionVessel Solvent DCM (solvent) Solvent->ReactionVessel Evaporation Solvent Removal (Reduced Pressure) ReactionVessel->Evaporation Reaction Mixture Distillation Vacuum Distillation (Optional Purification) Evaporation->Distillation Crude Product Product This compound Distillation->Product Purified Product

Figure 3. General workflow for the synthesis of this compound using oxalyl chloride.

References

A Comparative Guide to Analytical Methods for 2-Furoyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-furoyl chloride, a key intermediate in the synthesis of many pharmaceuticals, is critical for ensuring product quality and process control.[1][2] However, its high reactivity, particularly its sensitivity to moisture and nucleophiles, presents a significant challenge for analytical method development. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound, offering detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their needs.

This document explores four distinct analytical techniques: Gas Chromatography with Derivatization (GC-MS), High-Performance Liquid Chromatography with Derivatization (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and a proposed direct UV-Visible Spectrophotometry method.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available equipment, and desired throughput. The following table summarizes the expected performance of the discussed methods for this compound quantification.

Parameter GC-MS (with Derivatization) HPLC-UV (with Derivatization) Quantitative NMR (qNMR) UV-Visible Spectrophotometry
Linearity (r²) > 0.995> 0.998N/A (Absolute Method)> 0.995
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 1 µg/mL~0.1 mg/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 50 - 500 ng/mL0.5 - 5 µg/mL~0.5 mg/mL5 - 20 µg/mL
Accuracy (Recovery %) 90 - 110%95 - 105%98 - 102%90 - 110%
Precision (RSD %) < 10%< 5%< 2%< 10%
Selectivity Very HighHighHighLow to Moderate
Throughput ModerateHighLowHigh
Cost & Complexity HighModerateHighLow

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Due to the reactive nature of this compound, derivatization is a key strategy for robust chromatographic analysis.

General Analytical Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and range.

General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_params Select Validation Parameters (ICH Q2(R2)) define_scope->select_params write_protocol Write Validation Protocol select_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_exp Perform Experiments prep_standards->perform_exp collect_data Collect Raw Data perform_exp->collect_data analyze_data Analyze Data & Calculate Stats collect_data->analyze_data check_acceptance Check vs. Acceptance Criteria analyze_data->check_acceptance write_report Write Validation Report check_acceptance->write_report check_acceptance->write_report

Caption: A flowchart illustrating the key stages of analytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high selectivity and sensitivity. Direct injection of the highly reactive this compound is not recommended as it can react with active sites in the GC system. A derivatization step to convert the acyl chloride into a more stable ester is necessary for reliable quantification.

Workflow for GC/HPLC Analysis via Derivatization sample_prep Sample Preparation (Accurate Weighing) derivatization Derivatization Reaction (e.g., with Methanol) sample_prep->derivatization Add Sample to Derivatizing Agent quench Quench Reaction / Dilute derivatization->quench Stable Derivative (e.g., Furoate Ester) analysis Chromatographic Analysis (GC-MS or HPLC-UV) quench->analysis quantification Quantification (vs. Calibration Curve) analysis->quantification

Caption: Workflow for the analysis of this compound using derivatization.

Experimental Protocol:

  • Derivatization: Accurately weigh approximately 10 mg of the this compound sample into a vial. Add 1 mL of anhydrous methanol containing an internal standard (e.g., dimethyl terephthalate at 1 mg/mL). The reaction to form methyl 2-furoate is rapid. After 10 minutes, dilute the sample with a suitable solvent like dichloromethane.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperatures:

    • Inlet: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the methyl 2-furoate derivative.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Similar to GC, direct analysis of this compound by reversed-phase HPLC is problematic due to its reactivity with aqueous and alcohol-based mobile phases. A pre-column derivatization with a UV-active nucleophile is a robust strategy.

Experimental Protocol:

  • Derivatization: To a solution of the this compound sample in anhydrous acetonitrile, add a solution of a derivatizing agent such as benzylamine in the presence of a non-nucleophilic base like triethylamine. This forms a stable, UV-active N-benzyl-2-furamide derivative.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method that allows for direct quantification without the need for a calibration curve of the analyte itself. It is particularly well-suited for reactive molecules like this compound as the analysis can be performed in an inert, deuterated solvent.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) and gently mix.

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • Key Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard) to ensure full signal recovery. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.

  • Data Processing: Carefully integrate a well-resolved, unique proton signal from this compound and a signal from the internal standard. The quantity of this compound is calculated based on the integral values, the number of protons giving rise to each signal, their respective molecular weights, and the weighed masses of the sample and standard.

UV-Visible Spectrophotometry

This method is proposed as a simple, rapid, but less specific technique. It relies on the inherent UV absorbance of the furan ring. Extreme care must be taken to use a scrupulously dry, non-reactive solvent. This method is highly susceptible to interference from UV-absorbing impurities.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Anhydrous, UV-grade hexane or acetonitrile. All glassware must be thoroughly dried.

  • Procedure:

    • Scan the UV spectrum of a dilute solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 270 nm.

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the sample solution at a concentration that falls within the linear range of the calibration curve and measure its absorbance.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements. For high accuracy and purity analysis, qNMR is a superior method as it is a primary technique that avoids the complexities of derivatization and chromatographic separation. For routine analysis where high sensitivity is required, GC-MS with derivatization is an excellent choice due to its high selectivity. HPLC-UV with derivatization offers a balance of performance, cost, and throughput suitable for many quality control environments. Finally, UV-Visible spectrophotometry can be a cost-effective tool for rapid, in-process checks, provided its limitations regarding specificity and the analyte's reactivity are carefully managed. Validation of the chosen method according to ICH guidelines is imperative to ensure reliable and accurate results in a regulated environment.

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized from 2-Furoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-furoyl chloride serves as a versatile scaffold for the synthesis of novel compounds with significant biological activities. This guide provides an objective comparison of the antimicrobial and anticancer properties of various derivatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this promising area.

Derivatives of the simple heterocyclic compound furan, particularly those synthesized using this compound, have garnered considerable attention in medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and antiviral effects. The inherent reactivity of the acyl chloride group in this compound allows for facile derivatization, leading to a diverse chemical library with a wide range of biological targets. This guide delves into the quantitative biological data of select classes of these compounds, offering a comparative analysis to inform future drug discovery efforts.

Comparative Efficacy: A Quantitative Overview

The biological activity of compounds derived from this compound and other furan precursors has been evaluated through various in vitro assays. The following tables summarize the quantitative data for antimicrobial and anticancer activities, providing a clear comparison of the potency of different structural classes.

Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Furan Derivatives

Compound ClassDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Carbamothioyl-furan-2-carboxamide 2,4-dinitrophenyl derivative270300150.7-190[1][2][3]
p-tolyl derivative240-280-120.7-190[1]
Furan-3-carboxamide Cl, 4-Chlorophenyl derivative4816[4]
H, 4-Chlorophenyl derivative81632[4]
Cl, Phenyl derivative81632[4]
H, Phenyl derivative163264[4]

Note: A lower MIC value indicates greater antimicrobial activity.

Anticancer Activity

The anticancer potential of these compounds is typically assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Furan Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Furan-2-yl-1,3,4-thiadiazolyl-1,3,4-oxadiazole Acyclic Sugar Derivatives Compound 14 (D-mannose derivative)HepG-2 (Liver)4.2 ± 1.2DoxorubicinNot Specified[5][6][7]
Compound 3 (Acyl chloride precursor)HepG-2 (Liver)5.5 ± 1.2DoxorubicinNot Specified[5][6][7]
Compound 12 (Ester derivative)HepG-2 (Liver)7.29 ± 1.5DoxorubicinNot Specified[5][6][7]
Carbamothioyl-furan-2-carboxamide p-tolyl derivativeHepG2 (Liver)~ (33.29% viability at 20 µg/mL)DoxorubicinNot Specified[2][3]

Note: A lower IC50 value indicates greater anticancer potency.

Unveiling the Mechanism: Quorum Sensing Inhibition

A significant mechanism underlying the antimicrobial activity of some furan derivatives is the disruption of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, certain furan-2-carboxamides have been shown to act as antagonists of the LasR receptor, a key transcriptional regulator in the las QS system. By binding to LasR, these compounds prevent the binding of the natural autoinducer molecule, thereby inhibiting the expression of virulence genes.[5][8][9]

Quorum_Sensing_Inhibition Quorum Sensing Inhibition by Furan-2-Carboxamide Derivatives cluster_bacteria Pseudomonas aeruginosa LasI LasI (Autoinducer Synthase) Autoinducer 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive LasR (Inactive Receptor) Autoinducer->LasR_inactive Binds to LasR_active Active LasR-Autoinducer Complex LasR_inactive->LasR_active Activates Virulence_Genes Virulence Genes LasR_active->Virulence_Genes Induces Expression Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors Produces Furan_Derivative Furan-2-Carboxamide Derivative Furan_Derivative->LasR_inactive Antagonistic Binding

Caption: Inhibition of the Pseudomonas aeruginosa LasR quorum sensing pathway by furan-2-carboxamide derivatives.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and comparability of biological data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays cited in this guide.

Synthesis of Carbamothioyl-Furan-2-Carboxamide Derivatives

A general one-pot synthesis strategy is employed for these derivatives.[2]

Workflow for the Synthesis of Carbamothioyl-Furan-2-Carboxamide Derivatives

synthesis_workflow Furoic_Acid Furan-2-carboxylic Acid Furoyl_Chloride This compound Furoic_Acid->Furoyl_Chloride Reflux with Thionyl Chloride Thionyl_Chloride SOCl₂ Furoyl_Isothiocyanate Furoyl Isothiocyanate Furoyl_Chloride->Furoyl_Isothiocyanate Reaction with KSCN in Acetone KSCN KSCN Final_Product Carbamothioyl-furan-2-carboxamide Furoyl_Isothiocyanate->Final_Product Reaction with Primary Amine Amine Primary Amine (R-NH₂)

Caption: General synthetic workflow for carbamothioyl-furan-2-carboxamide derivatives.

Detailed Protocol:

  • Synthesis of this compound: Furan-2-carboxylic acid is refluxed with an excess of thionyl chloride to yield this compound. The excess thionyl chloride is removed by distillation.

  • Synthesis of Furoyl Isothiocyanate: this compound is reacted with potassium thiocyanate (KSCN) in anhydrous acetone at room temperature to generate furoyl isothiocyanate in situ.

  • Synthesis of Carbamothioyl-furan-2-carboxamide: The appropriate primary amine is added to the solution containing furoyl isothiocyanate, and the mixture is refluxed to yield the final carbamothioyl-furan-2-carboxamide derivative. The product is then purified by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Experimental Workflow for MIC Determination

MIC_workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds in 96-well Plate start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland standard) prepare_compounds->prepare_inoculum inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Microbial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium to achieve the desired final inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Experimental Workflow for MTT Assay

MTT_workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate_adhesion Incubate for Cell Adhesion (e.g., 24h) seed_cells->incubate_adhesion treat_cells Treat Cells with Various Concentrations of Test Compounds incubate_adhesion->treat_cells incubate_treatment Incubate for a Defined Period (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Crystal Formation (e.g., 4h) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_formazan->solubilize measure_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

References

A Cost-Benefit Analysis of 2-Furoyl Chloride in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of acylating agent is a critical decision that profoundly impacts production costs, efficiency, safety, and environmental footprint. 2-Furoyl chloride, an acyl halide derived from furoic acid, has carved out a significant niche as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the corticosteroid mometasone furoate, the antihypertensive drug prazosin, and the antiparasitic agent diloxanide furoate. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, presenting an objective comparison with viable alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale yellow liquid with a pungent odor. Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion, making it an effective acylating agent for various nucleophiles such as alcohols, amines, and thiols. This reactivity is crucial for the efficient formation of ester and amide bonds, which are fundamental linkages in many pharmaceutical compounds.

PropertyValue
Molecular Formula C₅H₃ClO₂
Molecular Weight 130.53 g/mol
Boiling Point 173-174 °C
Density ~1.32 g/mL
CAS Number 527-69-5

Comparative Analysis with Alternative Acylating Agents

The decision to use this compound in a large-scale synthesis is best evaluated by comparing it against other common acylating agents. The primary alternatives include other acyl halides like thionyl chloride and oxalyl chloride (often used to generate the desired acyl chloride in situ from a carboxylic acid), and acid anhydrides such as acetic anhydride.

Cost Comparison

The cost of raw materials is a primary driver in large-scale manufacturing. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to market fluctuations and supplier variations.

ReagentPurityPrice (USD/kg)
This compound >99%~ $4.00 - $45.00
Thionyl Chloride >99%~ $0.25 - $0.75
Oxalyl Chloride >99%~ $5.00 - $10.00
Acetic Anhydride >99%~ $1.00 - $2.00

Note: Prices are estimates based on publicly available data from various suppliers and are intended for comparative purposes only.

While thionyl chloride and acetic anhydride are significantly cheaper on a per-kilogram basis, the overall cost-effectiveness depends on stoichiometry, reaction yield, and the need for additional reagents or purification steps. For instance, using thionyl chloride to generate an acyl chloride from a carboxylic acid in situ adds a process step and introduces corrosive byproducts.

Performance and Yield

The ultimate measure of an acylating agent's effectiveness is the yield and purity of the final product.

This compound in the Synthesis of Mometasone Furoate:

In the synthesis of the potent corticosteroid mometasone furoate, this compound is reacted with mometasone. A process described involves suspending mometasone in dichloromethane, adding triethylamine, and then slowly adding this compound at a controlled temperature of 5-10°C. This direct esterification of the 17-hydroxy group proceeds in high yield without the need to protect the 11-hydroxy group.

Alternative Approaches:

While direct use of a pre-formed acyl chloride like this compound is common, an alternative is the in-situ generation from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

  • Thionyl Chloride: Reacting a carboxylic acid with thionyl chloride is a common method to produce an acyl chloride. However, this reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are corrosive and require careful handling and scrubbing, adding to the process complexity and cost.

  • Oxalyl Chloride: Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are gaseous and can be easier to handle than the byproducts of thionyl chloride. However, oxalyl chloride is generally more expensive.

  • Acetic Anhydride: For acetylation reactions, acetic anhydride is a widely used and cost-effective alternative to acetyl chloride. It is less reactive and less corrosive, and the acetic acid byproduct is easier to handle than HCl. However, for introducing a furoyl group, an equivalent furoic anhydride would be needed, which is not as commercially available as this compound. In reactions where a simple acetyl group is required, acetic anhydride is often preferred for its ease of handling and lower cost.

A study on the synthesis of prazosin reported a novel, eco-friendly process using this compound with microwave irradiation, achieving an overall yield approximately 25% higher than previously reported methods that used more hazardous reagents. This highlights the potential for process optimization with this compound to achieve high yields.

Experimental Protocols

Synthesis of Mometasone Furoate using this compound

Objective: To synthesize mometasone furoate via esterification of mometasone with this compound.

Materials:

  • Mometasone

  • This compound

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Suspend 30 g of mometasone in 300 ml of dichloromethane in a reaction vessel.

  • Cool the suspension to 0-5°C.

  • Add 57 ml of triethylamine to the cooled suspension.

  • Slowly add 24 ml of this compound, maintaining the temperature between 5°C and 10°C.

  • Stir the mixture at 8-12°C and monitor the reaction progress by HPLC until the concentration of mometasone is below 0.2%.

  • Cool the reaction mixture to -5°C to 5°C and add 120 ml of water with stirring.

  • After stirring for 1 hour at 10-15°C, cool the mixture to 0-5°C.

  • The crude mometasone furoate can then be isolated and purified.

Safety and Environmental Considerations

The choice of acylating agent has significant implications for process safety and environmental impact.

ReagentKey Safety HazardsEnvironmental Impact
This compound Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water to produce HCl.Byproducts (HCl) need to be neutralized. Manufacturing process may have environmental footprint.
Thionyl Chloride Highly corrosive and toxic. Reacts violently with water. Produces toxic gases (SO₂ and HCl).SO₂ is a significant air pollutant. Byproducts require extensive scrubbing and waste treatment.
Oxalyl Chloride Corrosive and toxic. Reacts with water. Produces toxic gas (CO).Byproducts are gaseous and require careful off-gas management.
Acetic Anhydride Corrosive, flammable. Lachrymator.Byproduct (acetic acid) is less hazardous than HCl and can often be recovered or neutralized more easily.

Workplace Safety:

For all these reagents, robust safety protocols are essential in a large-scale setting. This includes:

  • Use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and respiratory protection.

  • Conducting reactions in well-ventilated areas or closed systems.

  • Availability of emergency eyewash stations and safety showers.

  • Careful handling to avoid contact with moisture.

Environmental Impact:

From an environmental perspective, processes that minimize the generation of hazardous byproducts are preferred. The use of this compound, while producing HCl, avoids the generation of SO₂ associated with thionyl chloride. Acetic anhydride generally presents a more favorable environmental profile due to the less hazardous nature of its acetic acid byproduct.

Visualizing the Workflow

Logical Relationship in Acylating Agent Selection

Acylating_Agent_Selection cluster_factors Decision Factors cluster_agents Acylating Agents Cost Cost FuroylChloride This compound Cost->FuroylChloride ThionylChloride Thionyl Chloride Cost->ThionylChloride OxalylChloride Oxalyl Chloride Cost->OxalylChloride AceticAnhydride Acetic Anhydride Cost->AceticAnhydride Yield Yield & Purity Yield->FuroylChloride Yield->ThionylChloride Yield->OxalylChloride Yield->AceticAnhydride Safety Safety Safety->FuroylChloride Safety->ThionylChloride Safety->OxalylChloride Safety->AceticAnhydride Environment Environmental Impact Environment->FuroylChloride Environment->ThionylChloride Environment->OxalylChloride Environment->AceticAnhydride

Caption: Key factors influencing the choice of an acylating agent.

Experimental Workflow for Mometasone Furoate Synthesis

Mometasone_Synthesis_Workflow Start Start: Mometasone Suspension in DCM Cooling1 Cool to 0-5°C Start->Cooling1 Add_TEA Add Triethylamine Cooling1->Add_TEA Add_2FC Add this compound (5-10°C) Add_TEA->Add_2FC Reaction Stir at 8-12°C (Monitor by HPLC) Add_2FC->Reaction Cooling2 Cool to -5°C to 5°C Reaction->Cooling2 Quench Add Water Cooling2->Quench Stir Stir for 1 hour at 10-15°C Quench->Stir Cooling3 Cool to 0-5°C Stir->Cooling3 Isolation Isolate Crude Mometasone Furoate Cooling3->Isolation

A Researcher's Guide to Analyzing 2-Furoyl Chloride Reaction Products: LC-MS and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of reaction products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the analysis of products from 2-furoyl chloride reactions. Supported by experimental data and detailed protocols, this document serves as a practical resource for methodological selection and application.

This compound is a versatile intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. Its reactions with various nucleophiles, such as amines and alcohols, lead to the formation of amides and esters, respectively. The robust and sensitive nature of LC-MS makes it a powerful tool for monitoring these reactions and characterizing the resulting products.

Performance Comparison: LC-MS vs. GC-MS and NMR

The choice of analytical technique is critical and depends on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and structural information.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sample Volatility Not required; suitable for a wide range of polar and non-volatile compounds.Requires volatile or semi-volatile compounds; derivatization may be necessary for polar analytes.Non-destructive; sample can be recovered.
Sensitivity High (typically pg to ng range).High (typically pg to ng range) for volatile compounds.Lower sensitivity (µg to mg range).
Structural Info Provides molecular weight and fragmentation patterns for structural elucidation.Provides characteristic fragmentation patterns for library matching and structural confirmation.Provides detailed information on the chemical environment and connectivity of atoms.
Sample Throughput Generally high, with typical run times of a few minutes.Can be high, but may be limited by the need for derivatization and longer run times.Lower throughput due to longer acquisition times.
Key Advantage Broad applicability to a wide range of compounds without derivatization.[1][2]Excellent for the analysis of volatile and thermally stable compounds.[1][2]Unparalleled for unambiguous structure elucidation.
Key Limitation Ion suppression effects can impact quantification.Limited to volatile and thermally stable analytes.Lower sensitivity and not ideal for complex mixtures without prior separation.

LC-MS Analysis of a Representative Reaction: this compound and Aniline

To illustrate the utility of LC-MS, consider the reaction of this compound with aniline to form N-phenylfuran-2-carboxamide.

A representative reaction of this compound.
Experimental Data

The following table summarizes the expected LC-MS data for the analysis of the reaction mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Estimated Retention Time (min)
AnilineC₆H₇N93.1394.11.5
This compoundC₅H₃ClO₂130.53131.0 (transient)3.2
N-phenylfuran-2-carboxamideC₁₁H₉NO₂187.19188.24.8

Experimental Protocols

LC-MS Method for Reaction Monitoring

1. Sample Preparation:

  • Quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile to stop the reaction and precipitate any salts.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

GC-MS Method for Product Identification (Alternative)

1. Sample Preparation and Derivatization (if necessary):

  • For the analysis of the N-phenylfuran-2-carboxamide product, which is sufficiently volatile, derivatization is not typically required.

  • Dilute an aliquot of the quenched reaction mixture in a suitable solvent like dichloromethane.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

NMR Spectroscopy for Structural Confirmation

1. Sample Preparation:

  • Purify the N-phenylfuran-2-carboxamide product using column chromatography or recrystallization.

  • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) for full structural elucidation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for LC-MS analysis of a this compound reaction.

A Reaction Setup (this compound + Nucleophile) B Reaction Quenching & Sample Preparation A->B Aliquoting C LC Separation (Reversed-Phase) B->C Injection D Mass Spectrometry (ESI+) C->D Elution E Data Acquisition (Total Ion Chromatogram & Mass Spectra) D->E F Data Analysis (Peak Integration & Mass Identification) E->F G Product Identification & Purity Assessment F->G

General workflow for LC-MS analysis.

Conclusion

LC-MS is a highly effective and versatile technique for the analysis of this compound reaction products, offering high sensitivity and broad applicability without the need for derivatization. While GC-MS and NMR serve as valuable complementary techniques for volatile compound analysis and definitive structure elucidation, respectively, the speed and sensitivity of LC-MS make it the preferred method for high-throughput reaction monitoring and product identification in many drug discovery and development settings. The detailed protocols and comparative data provided in this guide aim to facilitate the selection of the most appropriate analytical strategy for your research needs.

References

A Comparative Analysis of Catalysts for 2-Furoyl Chloride Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Furan-Containing Ketones.

The cross-coupling of 2-furoyl chloride with various organometallic reagents is a pivotal transformation in the synthesis of a wide array of biologically active molecules and functional materials. The furan moiety, a common scaffold in pharmaceuticals, imparts unique physicochemical properties, and its derivatization through ketone formation is a key synthetic strategy. The efficiency of these coupling reactions is critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalyst systems, presenting their performance data, detailed experimental protocols, and a visual representation of the reaction workflow to aid in catalyst selection and optimization.

Performance Comparison of Catalyst Systems

The selection of an appropriate catalyst is crucial for achieving high yields and reaction efficiency in the cross-coupling of this compound. The following table summarizes the performance of representative palladium and nickel-based catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This reaction serves as a benchmark for comparing catalyst efficacy.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Palladium-Phosphine
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2475-85Traditional, readily available, moderate activity for acyl chlorides.[1][2]
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich/deficient substrates.[3]
Palladium-NHC
PEPPSI-IPr1 - 3Imidazolium-based NHCK₂CO₃, K₃PO₄Toluene, Dioxane80-1101 - 6>95High stability and activity, effective for challenging substrates.[4]
Nickel-Based
NiCl₂(dppp)5 - 10dpppK₃PO₄Dioxane, Toluene80-10012 - 2470-80Cost-effective alternative to palladium, particularly for aryl chlorides.[5]

Note: Yields are representative and can vary based on the specific boronic acid, reaction scale, and purity of reagents. The data presented is a synthesis of typical results reported in the literature for similar acyl chloride couplings.

Experimental Protocols

Detailed methodologies are provided below for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid using three distinct and widely employed catalyst systems.

Protocol 1: Cross-Coupling using a Traditional Palladium-Phosphine Catalyst (Pd(PPh₃)₄)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add this compound dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzoyl-furan.

Protocol 2: Cross-Coupling using a Buchwald Ligand System (Pd(OAc)₂/SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask.

  • Outside the glovebox, add phenylboronic acid.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by the dropwise addition of this compound.

  • Heat the reaction mixture to 110 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Cross-Coupling using a Palladium-NHC Pre-catalyst (PEPPSI-IPr)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add phenylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and this compound.

  • Heat the reaction mixture to 100 °C for 1-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

G cluster_workflow Experimental Workflow reagents 1. Add Boronic Acid, Base, & Catalyst to Flask inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent acyl_chloride 4. Add this compound solvent->acyl_chloride reaction 5. Heat and Stir acyl_chloride->reaction monitoring 6. Monitor Progress (TLC/GC-MS) reaction->monitoring workup 7. Quench, Extract, & Dry monitoring->workup purification 8. Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

G cluster_legend Catalytic Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)(X)L₂ pd0->pd_oad Oxidative Addition (2-Furoyl-Cl) pd_trans Ar-Pd(II)(Ar')L₂ pd_oad->pd_trans Transmetalation (Ar'-B(OH)₂) pd_trans->pd0 Reductive Elimination (Product) pd0_l Active Pd(0) Catalyst pd_oad_l Oxidative Addition Complex pd_trans_l Transmetalation Complex

Caption: A simplified catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Personal protective equipment for handling 2-Furoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Furoyl chloride. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive liquid that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing, and its vapors can be irritating to the respiratory tract. Inhalation may lead to chemical burns in the respiratory system. Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment Summary:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a full-face shield are required at all times.
Hand Protection Due to the corrosive nature of this compound, selection of appropriate gloves is critical. For incidental contact (splash protection), nitrile gloves may be used, but they should be changed immediately upon contamination. For extended contact, more robust gloves are necessary. See the Glove Selection Guide below for more details.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron made of a chemically resistant material such as PVC should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge is required if there is a risk of exposure outside of a fume hood.

Glove Selection Guide for Handling this compound

Quantitative Data for Glove Selection (Based on Similar Acid Chlorides):

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Butyl Rubber > 480ExcellentRecommended for extended contact.
Viton® > 480ExcellentRecommended for extended contact.
Neoprene VariableGood to FairSuitable for moderate contact; check manufacturer's data.
Nitrile < 15Fair to PoorFor splash protection only. Must be replaced immediately upon contact.
Natural Rubber (Latex) Not RecommendedPoorProvides inadequate protection against corrosive chemicals.

Note: Breakthrough times and degradation ratings are based on data for similar corrosive acid chlorides. Always consult the glove manufacturer's specific chemical resistance guide.

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to ensure the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Cleanup & Waste cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Inspect Gloves Inspect Gloves Don PPE->Inspect Gloves Dispense Chemical Dispense Chemical Inspect Gloves->Dispense Chemical Cap Container Cap Container Dispense Chemical->Cap Container Wipe Surfaces Wipe Surfaces Cap Container->Wipe Surfaces Dispose of Contaminated Items Dispose of Contaminated Items Wipe Surfaces->Dispose of Contaminated Items Doff PPE Doff PPE Dispose of Contaminated Items->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as listed in the table above, including double gloving if extended contact is anticipated.

    • Carefully inspect gloves for any tears, pinholes, or signs of degradation.

  • Handling:

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Dispense the required amount of the chemical slowly and carefully to avoid splashing.

    • Immediately and securely cap the primary container after dispensing.

  • Immediate Cleanup & Waste:

    • After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.

    • Dispose of any contaminated disposable items, such as pipette tips or wipes, in a designated hazardous waste container.

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Thoroughly wash hands with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Procedure for Unused this compound:

  • Neutralization:

    • Warning: This procedure should only be performed by trained personnel in a chemical fume hood.

    • Slowly and cautiously add the this compound to a stirred, ice-cold solution of sodium bicarbonate (baking soda) or a mixture of soda ash and slaked lime. The reaction is exothermic and will release hydrogen chloride gas, which must be properly vented in the fume hood.

    • Continue adding the neutralizing agent until the reaction ceases and the pH of the solution is between 6 and 8.

  • Waste Collection:

    • The neutralized aqueous solution should be collected in a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Disposal of Contaminated Materials:

  • All contaminated items, including gloves, lab coats, absorbent pads, and empty containers, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • The original container of this compound, even if empty, should be triple-rinsed with an appropriate solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate the hazard.

Spill Cleanup Protocol:

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Containment (for small spills within a fume hood):

    • If you are trained and it is safe to do so, contain the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels to absorb the initial spill.

    • Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Cleanup and Decontamination:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a neutralizing agent (e.g., sodium bicarbonate solution), followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Reporting:

    • Report all spills to your supervisor and your institution's EHS office, regardless of size.

By adhering to these detailed safety and handling protocols, you can significantly minimize the risks associated with the use of this compound in your research and development activities. Always prioritize safety and consult your institution's specific guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.